molecular formula C14H14N2O6S2 B7734304 4,4'-Diamino-2,2'-stilbenedisulfonic acid CAS No. 28096-93-7

4,4'-Diamino-2,2'-stilbenedisulfonic acid

Cat. No.: B7734304
CAS No.: 28096-93-7
M. Wt: 370.4 g/mol
InChI Key: REJHVSOVQBJEBF-OWOJBTEDSA-N
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Description

4,4'-diamino-2,2'-stilbenedisulfonic acid appears as odorless yellowish microscopic needles or cream-colored powder. pH approximately 4.3 at 30 g/L water (suspension). (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid
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InChI

InChI=1S/C14H14N2O6S2/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22)/b2-1+
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InChI Key

REJHVSOVQBJEBF-OWOJBTEDSA-N
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Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)O
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Isomeric SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)O
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Molecular Formula

C14H14N2O6S2
Record name 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID
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Related CAS

25394-13-2 (unspecified hydrochloride salt), 7336-20-1 (di-hydrochloride salt)
Record name 4,4'-Diamino-2,2'-stilbenedisulfonic acid
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DSSTOX Substance ID

DTXSID60182371
Record name 4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)-
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Molecular Weight

370.4 g/mol
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Physical Description

4,4'-diamino-2,2'-stilbenedisulfonic acid appears as odorless yellowish microscopic needles or cream-colored powder. pH approximately 4.3 at 30 g/L water (suspension). (NTP, 1992), Dry Powder, Yellow solid; [Merck Index]
Record name 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID
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Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-amino-
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), VERY SLIGHTLY SOL IN WATER, SOL IN ALCOHOL & ETHER
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Color/Form

YELLOW NEEDLES

CAS No.

81-11-8, 28096-93-7
Record name 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID
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Melting Point

greater than 617 °F (NTP, 1992)
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Foundational & Exploratory

4,4'-Diamino-2,2'-stilbenedisulfonic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,4'-Diamino-2,2'-stilbenedisulfonic Acid: Chemical Properties, Structure, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (DASA), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the core chemical properties, molecular structure, synthesis protocols, and diverse applications of DASA, grounding all information in established scientific literature.

Introduction and Core Compound Profile

This compound (CAS No. 81-11-8), also known by synonyms such as Amsonic acid and Flavonic acid, is a stilbene derivative of significant industrial importance.[1] Structurally, it is characterized by a trans-stilbene backbone functionalized with two amino groups and two sulfonic acid groups.[2] This unique arrangement of electron-donating amino groups and electron-withdrawing, water-solubilizing sulfonic acid groups dictates its chemical behavior and utility.

Primarily, DASA is a cornerstone intermediate in the synthesis of fluorescent whitening agents (FWAs), also known as optical brighteners, and a variety of direct dyes.[3][4] Its ability to be chemically modified, particularly at the amino groups, allows for the creation of a vast array of derivatives with tailored properties for applications in the textile, paper, and detergent industries.[5] More recently, its inherent fluorescence and chemical reactivity have led to explorations in advanced applications, including the development of chemical sensors and novel materials.[6][7]

Molecular Structure and Elucidation

The structural integrity of DASA is fundamental to its function. The molecule's planarity and conjugated π-electron system are responsible for its characteristic spectroscopic properties.

Chemical Structure

The IUPAC name for DASA is 5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid.[8] The molecule consists of a central ethylene bridge connecting two phenyl rings, each substituted with an amino group and a sulfonic acid group.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of DASA is essential for its handling, formulation, and application development.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₄N₂O₆S₂[9]
Molecular Weight 370.40 g/mol [9]
Appearance Light yellow to cream-colored crystalline powder or needles[3][10]
Melting Point >300 °C[11]
Water Solubility <0.1 g/100 mL at 23 °C[10]
pKa -1.58 ± 0.50 (Predicted)[11]
LogP -1.7 to -1.42 at 25 °C[3]
Vapor Pressure 1.3 hPa at 25 °C[3]

Spectroscopic Profile

Spectroscopic analysis is critical for the identification and quality control of DASA.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated trans-stilbene structure of DASA results in a strong ultraviolet absorption band around 340 nm, which is attributed to a π→π* electronic transition.[12] This absorption of UV radiation is the fundamental first step in its role as a fluorescent whitening agent.

Fluorescence Spectroscopy

Upon excitation with UV light (e.g., at its absorption maximum of ~340 nm), DASA exhibits fluorescence, re-emitting the absorbed energy as visible light. The emission maximum is typically observed in the blue region of the spectrum, around 420 nm.[12]

Infrared (IR) Spectroscopy

The FT-IR spectrum of DASA displays characteristic absorption bands that confirm its key functional groups. Intense S=O stretching vibrations for the sulfonic acid groups are typically observed at approximately 1088 cm⁻¹ and 1185 cm⁻¹. The amine functionalities present characteristic N-H bending modes in the range of 1502-1573 cm⁻¹.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed spectral assignments can vary with the solvent and pH, the ¹H and ¹³C NMR spectra provide a definitive fingerprint of the DASA molecule.

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the two phenyl rings and the vinylic protons of the central ethylene bridge. The chemical shifts of the aromatic protons are influenced by the positions of the amino and sulfonic acid groups.

  • ¹³C NMR: The ¹³C NMR spectrum would reveal distinct signals for the different carbon atoms in the aromatic rings and the vinyl carbons.[8][14][15]

Synthesis and Purification

The industrial production of DASA is primarily achieved through the reduction of its dinitro precursor, 4,4'-dinitro-2,2'-stilbenedisulfonic acid.

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_process Core Process cluster_product Crude Product cluster_purification Purification cluster_final Final Product start 4,4'-Dinitrostilbene-2,2'-disulfonic Acid reduction Reduction (e.g., Fe/H⁺ or Catalytic Hydrogenation) start->reduction crude Crude DASA reduction->crude purify Acidification & Recrystallization crude->purify final Pure this compound purify->final

Caption: General workflow for the synthesis and purification of DASA.

Experimental Protocol: Catalytic Hydrogenation

This method offers a high-yield and high-purity route to DASA.[16]

Causality: Catalytic hydrogenation is preferred over reduction with iron in many modern processes because it avoids the formation of large amounts of iron sludge, which simplifies product purification and waste disposal. Cobalt catalysts, such as Raney cobalt, have been found to be particularly effective for the selective reduction of the nitro groups without affecting the carbon-carbon double bond of the stilbene backbone.[16]

Methodology:

  • Preparation: In a suitable high-pressure reactor, dissolve an alkali metal salt of 4,4'-dinitrostilbene-2,2'-disulfonic acid in deionized water.

  • Catalyst Addition: Add a catalytic amount of Raney cobalt to the solution.

  • pH Adjustment: Adjust the pH of the aqueous medium to between 6.0 and 8.5. This pH range is critical for the selectivity of the reduction.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 5-150 bars and heat the mixture to a temperature between 70°C and 180°C. Maintain these conditions with vigorous stirring until hydrogen uptake ceases.

  • Work-up: Cool the reactor, vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.

  • Isolation: Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the this compound.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent if necessary. The reported yield for this process is over 95%.[16]

Key Applications and Mechanisms

The primary utility of DASA stems from its role as a versatile chemical intermediate.

Fluorescent Whitening Agents (FWAs)

DASA is the foundational building block for a large class of FWAs used in detergents, textiles, and paper manufacturing.[17]

Mechanism of Action: FWAs function by absorbing invisible ultraviolet (UV) light (typically in the 340-370 nm range) and re-emitting it as visible blue light (in the 420-470 nm range) through fluorescence.[17] This emitted blue light counteracts the natural yellowish cast of many materials, resulting in a brighter, whiter appearance.

FWA_Mechanism cluster_process ground Ground State (S₀) excited Excited Singlet State (S₁) excited->ground Fluorescence emission Blue Photon (420-470 nm) excited->emission absorption UV Photon (340-370 nm) absorption->excited Absorption

Caption: Photophysical mechanism of a stilbene-based fluorescent whitening agent.

The amino groups of DASA are typically reacted with cyanuric chloride and subsequently with various amines to produce complex FWA molecules with improved substantivity to different substrates like cotton or cellulose.

Dye Synthesis

The two primary amino groups on the DASA molecule can be readily diazotized and then coupled with various aromatic compounds to produce a wide range of disazo direct dyes.[14] The sulfonic acid groups enhance the water solubility of these dyes, making them suitable for dyeing cellulosic fibers.

Emerging Research Areas

Recent studies have explored the use of DASA in new technological domains:

  • Heavy Metal Ion Detection: The fluorescence of DASA can be quenched or enhanced in the presence of specific heavy metal ions, making it a candidate for the development of selective fluorescent sensors.[6]

  • Pharmacological Research: DASA has been investigated for its potential biological activities, including anticancer and enzyme inhibition properties.[6][7]

Safety and Handling

DASA is considered to have low toxicity. Carcinogenicity studies conducted by the National Toxicology Program (NTP) in rats and mice showed no evidence of a carcinogenic effect.[18] It is not irritating to the skin or eyes in standard tests.[3] However, as with all chemical powders, it is recommended to handle DASA in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid inhalation and direct contact.[1] Environmentally, DASA is presumed to be of low risk, with a Predicted No-Effect Concentration (PNEC) of 0.32 mg/L.[3]

Conclusion

This compound is a molecule of significant industrial value, underpinned by its unique chemical structure and photophysical properties. Its role as a critical intermediate for fluorescent whitening agents and dyes is well-established, and ongoing research continues to uncover new potential in sensing and pharmacology. This guide has provided a detailed technical overview of its properties, structure, synthesis, and applications to serve as a foundational resource for scientific and industrial professionals.

References

  • PubChem. (n.d.). This compound, (E)-. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

  • Sciforum. (n.d.). SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM 4,4'-DIAMINOSTILBENE-2,2'- DISULFONIC ACID. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). DRUV-Vis spectra of a 4,4′-diamino-2,2′-stilbenedisulfonic acid a, Na2DD b, Zn/AlN c and Zn/Al-DD d. Retrieved January 3, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4,4'-diaminostilbene-2,2'-disulphonic acid. Retrieved January 3, 2026, from [Link]

  • Specialty Chemicals. (n.d.). The Role of Stilbene Derivatives in Modern Material Science: A Focus on Brightening Agents. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). The Photoyellowing of Stilbene-derived Fluorescent Whitening Agents—Mass Spectrometric Characterization of Yellow Photoproducts. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Photophysical and photochemical properties of some triazine–stilbene fluorescent brighteners. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Stilbene optical brightener: (a) absorption spectra; (b) fluorescence spectra. Retrieved January 3, 2026, from [Link]

  • Wikipedia. (n.d.). 4,4′-Diamino-2,2′-stilbenedisulfonic acid. Retrieved January 3, 2026, from [Link]

  • PubMed. (2024). Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques. Retrieved January 3, 2026, from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved January 3, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid.
  • Wikipedia. (n.d.). Optical brightener. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2024). Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Figure S4. 13 C-NMR spectrum of.... Retrieved January 3, 2026, from [Link]

  • Amerigo Scientific. (n.d.). 4,4′-Diamino-2,2′-stilbenedisulfonic acid (85%). Retrieved January 3, 2026, from [Link]

  • National Toxicology Program. (n.d.). TR-412: this compound Disodium Salt (CASRN 7336-20-1) in F344 Rats and B6C3F1Mice (Feed Stud. Retrieved January 3, 2026, from [Link]

Sources

Synthesis and characterization of 4,4'-Diamino-2,2'-stilbenedisulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid

Authored by a Senior Application Scientist

Foreword

Welcome to this in-depth technical guide on the synthesis and characterization of this compound (DASDA), a cornerstone intermediate in the chemical industry. This document is designed for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of this versatile molecule. Beyond a mere recitation of protocols, this guide delves into the causality behind experimental choices, ensuring a robust and reproducible scientific endeavor. The methodologies described herein are self-validating, providing a reliable framework for your work. All critical claims and protocols are substantiated with citations to authoritative sources, which are consolidated in a comprehensive reference list.

Introduction to this compound

This compound, also known by synonyms such as Amsonic acid and Flavonic acid, is an organic compound with the chemical formula C₁₄H₁₄N₂O₆S₂.[1][2][3] Structurally, it is a derivative of trans-stilbene, featuring both amino and sulfonic acid functional groups on each of the phenyl rings.[4] This unique arrangement of functional groups imparts valuable properties to the molecule, making it a crucial building block in various industrial applications.

The primary industrial significance of DASDA lies in its role as a key precursor for the production of fluorescent whitening agents (FWAs), also known as optical brightening agents (OBAs).[5] These additives are widely used in laundry detergents, paper, and textiles to enhance their whiteness by absorbing ultraviolet light and re-emitting it as visible blue light.[5][6][7] Furthermore, DASDA serves as an important intermediate in the synthesis of direct dyes.[1][8] More recently, its unique photophysical properties have led to explorations in advanced applications such as fluorescent labeling, chemical sensors, and materials for organic photovoltaics.[6][9]

This guide will provide a detailed exploration of the synthesis and characterization of DASDA, with a focus on practical, field-proven methodologies.

Synthesis of this compound

The most prevalent and industrially significant route for the synthesis of DASDA is the reduction of 4,4'-Dinitro-2,2'-stilbenedisulfonic acid (DNSDA).[4][5] This transformation can be achieved through various reduction methods, each with its own set of advantages and considerations.

Catalytic Hydrogenation of 4,4'-Dinitro-2,2'-stilbenedisulfonic Acid

Catalytic hydrogenation is a widely employed method for the reduction of nitro compounds due to its high efficiency and cleaner reaction profiles compared to stoichiometric reductants.

2.1.1. Underlying Principles

The catalytic hydrogenation of DNSDA involves the use of a metal catalyst, typically from the platinum group or Raney nickel, to facilitate the reaction between hydrogen gas and the nitro groups of the DNSDA molecule. The reaction proceeds through a series of intermediates, ultimately yielding the corresponding amino groups. The choice of catalyst, solvent, temperature, pressure, and pH are critical parameters that influence the reaction rate, yield, and purity of the final product.

2.1.2. Experimental Workflow: Catalytic Hydrogenation

cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up DNS_solution Dissolve DNSDA in Water reactor Charge Reactor with DNSDA Solution and Catalyst DNS_solution->reactor catalyst_slurry Prepare Catalyst Slurry catalyst_slurry->reactor pressurize Pressurize with Hydrogen reactor->pressurize heat_react Heat and React under Controlled Conditions pressurize->heat_react cool_depressurize Cool and Depressurize Reactor heat_react->cool_depressurize filter_catalyst Filter to Remove Catalyst cool_depressurize->filter_catalyst precipitate Acidify to Precipitate DASDA filter_catalyst->precipitate isolate Isolate Product by Filtration precipitate->isolate dry Dry the Final Product isolate->dry

Caption: Workflow for the catalytic hydrogenation of DNSDA to DASDA.

2.1.3. Detailed Protocol: Catalytic Hydrogenation using a Cobalt Catalyst

This protocol is based on a patented method that emphasizes high yield and purity.[10]

Materials and Equipment:

  • 4,4'-Dinitro-2,2'-stilbenedisulfonic acid (DNSDA) or its disodium salt

  • Raney cobalt catalyst

  • Deionized water

  • Pressurized hydrogenation reactor (e.g., Parr reactor) equipped with a stirrer, heating mantle, and gas inlet/outlet

  • Filtration apparatus

  • pH meter

Procedure:

  • Preparation of the Reaction Mixture:

    • In a suitable vessel, dissolve the disodium salt of DNSDA in hot deionized water to create a concentrated solution.

    • Prepare a slurry of the Raney cobalt catalyst in a small amount of deionized water.

  • Hydrogenation Reaction:

    • Charge the hydrogenation reactor with the DNSDA solution and the catalyst slurry.

    • Seal the reactor and purge it with nitrogen gas to remove any residual air.

    • Pressurize the reactor with hydrogen gas to a pressure of 20-120 bars.[10]

    • Begin stirring and heat the reactor to a temperature of 100-160 °C.[10]

    • Maintain a pH between 6.0 and 8.5 throughout the reaction. This is crucial for maintaining the solubility of the product and preventing catalyst deactivation.[5][10] The pH can be adjusted by bubbling carbon dioxide through the reaction mixture.

    • Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Product Isolation:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

    • Purge the reactor with nitrogen.

    • Filter the hot reaction mixture to remove the catalyst. The catalyst can often be recovered and reused.

    • Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the this compound.

    • Collect the precipitated product by filtration.

    • Wash the product with cold deionized water to remove any residual impurities.

    • Dry the purified product in a vacuum oven at a suitable temperature.

Bechamp Reduction using Iron Powder

The Bechamp reduction is a classical method for the reduction of aromatic nitro compounds using iron filings in an acidic medium. While it is an older method, it is still referenced and provides a viable, albeit less clean, alternative to catalytic hydrogenation.[4][5]

2.2.1. Underlying Principles

In this reaction, metallic iron acts as the reducing agent, being oxidized to iron(II) and iron(III) ions, while the nitro groups of DNSDA are reduced to amino groups. The reaction is typically carried out in an aqueous acidic solution, with the acid serving to activate the iron and facilitate the reduction process.

2.2.2. Experimental Workflow: Bechamp Reduction

cluster_prep Preparation cluster_reaction Reduction cluster_workup Work-up DNS_slurry Prepare an Aqueous Slurry of DNSDA acidify Acidify the Slurry DNS_slurry->acidify add_iron Gradually Add Iron Powder acidify->add_iron heat_react Heat the Reaction Mixture add_iron->heat_react neutralize Neutralize to Precipitate Iron Oxides heat_react->neutralize filter_hot Hot Filter to Remove Iron Sludge neutralize->filter_hot precipitate Acidify Filtrate to Precipitate DASDA filter_hot->precipitate isolate Isolate Product by Filtration precipitate->isolate dry Dry the Final Product isolate->dry

Caption: Workflow for the Bechamp reduction of DNSDA to DASDA.

2.2.3. Detailed Protocol: Bechamp Reduction

Materials and Equipment:

  • 4,4'-Dinitro-2,2'-stilbenedisulfonic acid (DNSDA)

  • Iron powder

  • Hydrochloric acid or acetic acid

  • Sodium carbonate

  • Deionized water

  • Round-bottom flask with a reflux condenser and mechanical stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, prepare a slurry of DNSDA in deionized water.

    • Acidify the slurry with a small amount of hydrochloric or acetic acid.

    • Heat the mixture with stirring.

  • Reduction:

    • Gradually add iron powder to the heated slurry. The addition should be controlled to manage the exothermic reaction.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (as monitored by a suitable method like TLC).

  • Product Isolation:

    • Cool the reaction mixture slightly and then neutralize it with a solution of sodium carbonate. This will precipitate the iron as iron oxides and hydroxides.

    • Filter the hot mixture to remove the iron sludge.

    • Acidify the filtrate with hydrochloric acid to precipitate the DASDA.

    • Cool the mixture to ensure complete precipitation.

    • Collect the product by filtration, wash with cold water, and dry.

Synthesis from p-Nitrotoluene-o-sulfonic Acid

An alternative synthesis route starts from p-nitrotoluene-o-sulfonic acid.[11] This method involves an oxidative coupling of two molecules of the starting material.

2.3.1. Detailed Protocol

Materials:

  • p-Nitrotoluene-o-sulfonic acid

  • Potassium hydroxide

  • Hydrazine hydrate (85%)

  • Diethylene glycol

  • Concentrated hydrochloric acid

Procedure:

  • A solution of potassium hydroxide in a small amount of water is slowly added with stirring to a mixture of p-nitrotoluene-o-sulfonic acid, diethylene glycol, and hydrazine hydrate.[11]

  • The resulting mixture is refluxed for 30 minutes.[11]

  • The condenser is then removed, and the aqueous liquor is evaporated.

  • Refluxing is continued for an additional 2.5 hours.[11]

  • After cooling, the reaction mixture is diluted with water.

  • The diluted mixture is then acidified with warm, concentrated hydrochloric acid to precipitate the pure product, which is then isolated by filtration.[11]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized DASDA. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of DASDA and for monitoring the progress of the synthesis reaction.[8][12] A reverse-phase method is commonly used.

3.1.1. HPLC Protocol

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

Mobile Phase:

  • A mixture of acetonitrile and water, with a small amount of phosphoric acid or formic acid for pH control and improved peak shape.[2][12]

Procedure:

  • Prepare a standard solution of known concentration of a DASDA reference standard.

  • Prepare a sample of the synthesized DASDA by dissolving it in the mobile phase or a suitable solvent.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the elution profile at a suitable wavelength (determined from the UV-Vis spectrum).

  • The purity of the synthesized product can be determined by comparing the peak area of the main component to the total area of all peaks. The identity can be confirmed by comparing the retention time with that of the reference standard.

Spectroscopic Characterization
3.2.1. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for confirming the presence of the stilbene chromophore and can be used for quantitative analysis. The conjugated system in DASDA results in characteristic absorption bands in the UV region.[9][13]

Procedure:

  • Prepare a dilute solution of DASDA in a suitable solvent (e.g., water or methanol).

  • Record the UV-Vis spectrum over a range of approximately 200-400 nm.

  • The spectrum should exhibit absorption maxima characteristic of the stilbene-disulfonic acid structure.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the DASDA molecule.[8][14]

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Functional Group
3400-3200N-H stretching (amino group)
1620-1580C=C stretching (aromatic and vinyl)
1200-1150S=O stretching (sulfonic acid)
1050-1000S-O stretching (sulfonic acid)

Procedure:

  • Prepare a sample for IR analysis, typically as a KBr pellet or using an ATR accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Compare the obtained spectrum with a reference spectrum or interpret the characteristic absorption bands to confirm the presence of the expected functional groups.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure of DASDA.[8][15]

Procedure:

  • Dissolve the DASDA sample in a suitable deuterated solvent (e.g., D₂O with a small amount of NaOD to aid dissolution).

  • Acquire ¹H and ¹³C NMR spectra.

  • The ¹H NMR spectrum will show signals corresponding to the aromatic and vinylic protons, while the ¹³C NMR spectrum will show signals for all the unique carbon atoms in the molecule. The chemical shifts and coupling patterns can be used to confirm the structure.

Physical and Chemical Properties

A summary of the key physical and chemical properties of DASDA is presented in the table below.

PropertyValue
Molecular Formula C₁₄H₁₄N₂O₆S₂[1][3]
Molecular Weight 370.4 g/mol [1][3]
Appearance Yellowish powder or microscopic needles[1][6]
Melting Point >300 °C[3][6]
Solubility Sparingly soluble in water[1][6]
Stability Stable under normal conditions[1][3]
Incompatibilities Strong oxidizing agents, iron[1][3]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.[16][17][18]

  • Hazards: Causes skin and serious eye irritation.[16][17] May cause respiratory irritation.[16][17] Harmful if swallowed, in contact with skin, or if inhaled.[16][17]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[16][17] In case of insufficient ventilation, wear suitable respiratory equipment.

  • Handling: Avoid contact with skin, eyes, and clothing.[18] Do not breathe dust.[19] Use only in a well-ventilated area. Wash hands thoroughly after handling.[16][17]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[16][19] Keep away from incompatible materials such as strong oxidizing agents.[16]

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.[16][17][18][19][20]

Conclusion

This guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols for both catalytic hydrogenation and Bechamp reduction offer practical approaches for its preparation, while the outlined characterization techniques provide the necessary tools for verifying the identity and purity of the synthesized product. A thorough understanding of the underlying principles and adherence to safety protocols are paramount for the successful and safe handling of this important chemical intermediate. The continued importance of DASDA in industrial applications and its emerging role in new technologies underscore the value of a robust and well-documented scientific foundation for its synthesis and characterization.

References

  • Synthesis of 4,4'-diaminostilbene-2,2'-disulphonic acid - PrepChem.com. (n.d.). Retrieved from [Link]

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  • This compound | SIELC Technologies. (2018, February 16). Retrieved from [Link]

  • Material Safety Data Sheet - Cole-Parmer. (n.d.). Retrieved from [Link]

  • 4,4′-Diamino-2,2′-stilbenedisulfonic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM 4,4'-DIAMINOSTILBENE-2,2'- DISULFONIC ACID - Sciforum. (n.d.). Retrieved from [Link]

  • Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid - Google Patents. (n.d.).
  • This compound, (E)- | C14H14N2O6S2 | CID 5284378 - PubChem. (n.d.). Retrieved from [Link]

  • Determination of 4,4'-diaminestilbene-2,2'-sulphonic acid by high performance liquid chromatography. | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8 - OECD. (n.d.). Retrieved from [Link]

  • Production of 4,4'-diaminostilbene-2,2'-disulfonic acid or its salt - Google Patents. (n.d.).
  • Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques - PubMed. (2024, July 14). Retrieved from [Link]

  • Process for the preparation of a derivative of 4,4'-diamino-stilbene-disulfonic acid- (2,2 '). - Google Patents. (n.d.).
  • (PDF) Reduction of 4,4'-Dinitrostilbene-2,2'-disulfonic Acid with Hydrogen on Raney Nickel. (2002, March). Retrieved from [Link]

  • Method for preparing DSD (4,4'-Diamino 2,2'-Stilbene Disulphonic) acid by hydrogenating and reducing disodium dinitrosalicylate (DNS) at high temperature - Patsnap Eureka. (n.d.). Retrieved from [Link]

  • This compound, (E)- - gsrs. (n.d.). Retrieved from [Link]

  • Separation of 1,4-Benzenedisulfonic acid, 2,5-diamino- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]

  • DRUV-Vis spectra of a 4,4′-diamino-2,2′-stilbenedisulfonic acid a,... - ResearchGate. (n.d.). Retrieved from [Link]

  • INFRARED REFERENCE SPECTRA - PMDA. (n.d.). Retrieved from [Link]

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The Dance of Light and Matter: An In-depth Technical Guide to the Photophysical and Photochemical Properties of Stilbene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Allure of the Stilbene Scaffold

Stilbene (1,2-diphenylethylene), a seemingly simple hydrocarbon, and its vast family of derivatives have captivated chemists and biologists for decades. This enduring interest stems from their remarkable ability to interact with light, leading to a cascade of fascinating and useful photophysical and photochemical events. These molecules form the backbone of numerous natural products, including the well-known antioxidant resveratrol, and synthetic compounds with applications ranging from fluorescent probes and molecular switches to potential therapeutic agents. The defining characteristic of the stilbene scaffold is the ethylenic bridge connecting two phenyl rings, which allows for E/Z (trans/cis) isomerization—a process that lies at the heart of their rich photochemistry.

This technical guide, designed for researchers, scientists, and drug development professionals, delves into the core principles governing the behavior of stilbene derivatives upon photoexcitation. By understanding the intricate interplay of molecular structure, environmental factors, and light, we can harness the unique properties of these compounds for a myriad of applications in biomedical research and materials science. We will explore the fundamental photophysical and photochemical processes, the factors that modulate them, the experimental techniques used for their characterization, and their applications, providing a comprehensive resource for both seasoned investigators and newcomers to the field.

Fundamental Photophysical and Photochemical Processes

Upon absorption of a photon, a stilbene derivative is promoted to an electronically excited state. The fate of this excited molecule is determined by a competition between several radiative and non-radiative decay pathways, as illustrated by the Jablonski diagram.

A Glimpse into the Excited State: The Jablonski Diagram

The Jablonski diagram provides a schematic representation of the electronic and vibrational energy levels of a molecule and the transitions between them. For stilbene, the key players are the ground electronic state (S₀), the first excited singlet state (S₁), and the first triplet state (T₁).

Jablonski_Diagram cluster_S0 S₀ (Singlet Ground State) cluster_S1 S₁ (First Excited Singlet State) cluster_T1 T₁ (First Excited Triplet State) s0_v0 v=0 s0_v1 v=1 s1_v2 v=2 s0_v0->s1_v2 Absorption s0_v2 v=2 s1_v0 v=0 s1_v0->s0_v1 Fluorescence s1_v0->s0_v2 Internal Conversion (IC) s1_v1 v=1 t1_v1 v=1 s1_v0->t1_v1 Intersystem Crossing (ISC) s1_v2->s1_v0 Vibrational Relaxation t1_v0 v=0 t1_v0->s0_v0 Phosphorescence t1_v1->t1_v0 Vibrational Relaxation Photochemical_Pathways trans-Stilbene trans-Stilbene Excited trans-Stilbene Excited trans-Stilbene trans-Stilbene->Excited trans-Stilbene cis-Stilbene cis-Stilbene Excited trans-Stilbene->cis-Stilbene Isomerization Excited cis-Stilbene Excited cis-Stilbene cis-Stilbene->Excited cis-Stilbene Excited cis-Stilbene->trans-Stilbene Isomerization Dihydrophenanthrene Dihydrophenanthrene Excited cis-Stilbene->Dihydrophenanthrene Photocyclization Phenanthrene Phenanthrene Dihydrophenanthrene->Phenanthrene Oxidation

Caption: Key photochemical reaction pathways of stilbene.

The Glow of Discovery: Fluorescence

While photoisomerization is often the dominant decay pathway for the excited singlet state of stilbene, many derivatives exhibit significant fluorescence. Fluorescence is the emission of a photon from the S₁ state as it returns to the S₀ state. The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. The fluorescence properties of stilbene derivatives are highly sensitive to their molecular structure and environment, making them valuable as fluorescent probes.

Factors Influencing Photophysical and Photochemical Behavior

The delicate balance between isomerization, photocyclization, and fluorescence can be finely tuned by modifying the chemical structure of the stilbene core and by altering the surrounding environment.

The Role of Substituents

The introduction of substituents onto the phenyl rings can dramatically alter the photophysical and photochemical properties of stilbene derivatives.

  • Electron-donating and electron-withdrawing groups: The presence of electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) and electron-withdrawing groups (e.g., -CN, -NO₂) can lead to the formation of a charge-transfer excited state, which can significantly impact the fluorescence quantum yield and Stokes shift.

  • Steric hindrance: Bulky substituents can sterically hinder the rotation around the central double bond, thereby decreasing the efficiency of photoisomerization and often leading to an increase in fluorescence quantum yield.

Environmental Effects

The surrounding medium plays a crucial role in dictating the fate of the excited stilbene molecule.

  • Solvent polarity: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra (solvatochromism). For derivatives with a significant charge-transfer character in the excited state, increasing solvent polarity can stabilize the excited state, often resulting in a red-shift of the fluorescence emission.

  • Solvent viscosity: An increase in solvent viscosity can impede the large-amplitude motions required for photoisomerization, leading to a decrease in the isomerization quantum yield and a corresponding increase in the fluorescence quantum yield.

  • Temperature: Temperature can also affect the rates of isomerization and other non-radiative decay processes. Generally, an increase in temperature provides more thermal energy to overcome the activation barrier for isomerization, leading to a decrease in fluorescence quantum yield.

Experimental Methodologies for Characterization

A comprehensive understanding of the photophysical and photochemical properties of stilbene derivatives requires a combination of spectroscopic and analytical techniques.

Workflow for Photophysical and Photochemical Characterization

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_photochem Photochemical Studies synthesis Synthesis of Stilbene Derivative purification Purification (e.g., Chromatography) synthesis->purification uv_vis UV-Vis Absorption Spectroscopy purification->uv_vis fluorescence Fluorescence Spectroscopy irradiation Controlled Irradiation uv_vis->irradiation quantum_yield Quantum Yield Determination analysis Analysis of Photoproducts (e.g., HPLC, NMR) irradiation->analysis analysis->quantum_yield

Caption: A general experimental workflow for characterizing stilbene derivatives.

UV-Vis Absorption and Fluorescence Spectroscopy

Principle: UV-Vis absorption spectroscopy measures the wavelengths of light absorbed by a molecule, providing information about its electronic transitions. Fluorescence spectroscopy measures the emission spectrum of a molecule after it has been excited by light of a specific wavelength.

Experimental Protocol:

  • Sample Preparation: Prepare dilute solutions of the stilbene derivative in spectroscopic-grade solvents. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.

  • UV-Vis Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λₘₐₓ).

  • Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its λₘₐₓ and record the emission spectrum to determine the wavelength of maximum emission (λₑₘ).

Determination of Fluorescence Quantum Yield (Φf)

Principle: The fluorescence quantum yield is often determined using a relative method, by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Experimental Protocol:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ is a common standard.

  • Absorbance Measurements: Prepare a series of solutions of both the sample and the standard of varying concentrations and measure their absorbance at the excitation wavelength. The absorbance values should be kept below 0.1.

  • Fluorescence Measurements: Record the fluorescence emission spectra for all solutions and integrate the area under the emission curves.

  • Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

    Φf_sample = Φf_std * (m_sample / m_std) * (n_sample² / n_std²)

    where m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

Quantitative Data for Selected Stilbene Derivatives

The following table summarizes the photophysical properties of trans-stilbene and some of its derivatives to illustrate the effects of substitution and solvent.

CompoundSolventλₐbs (nm)λₑₘ (nm)ΦfReference
trans-Stilbenen-Hexane294~3500.044
trans-Stilbene95% Ethanol295.5--
trans-StilbeneGlycerol--0.15
Methoxy-trans-stilbene derivative (MTS-4)Solid State--0.69
Methoxy-trans-stilbene derivative (MTS-3)Solid State--0.07

Applications in Drug Development and Beyond

The unique photophysical and photochemical properties of stilbene derivatives have led to their exploration in a wide range of applications.

  • Fluorescent Probes: Their sensitivity to the local environment makes them excellent candidates for fluorescent probes to study biological systems, such as monitoring changes in viscosity or polarity within cells.

  • Photoswitches: The reversible photoisomerization of stilbenes allows them to act as molecular switches, where their properties can be controlled by light. This has potential applications in drug delivery, where a therapeutic agent could be activated at a specific site using light.

  • Therapeutic Agents: Many stilbene derivatives, most notably resveratrol, exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Understanding their photochemical behavior is crucial for the development of stable and effective drug candidates.

Conclusion

The photophysical and photochemical properties of stilbene derivatives are a rich and complex field of study with significant implications for both fundamental science and practical applications. The interplay between photoisomerization, photocyclization, and fluorescence, and the ability to tune these processes through chemical modification and environmental control, provides a powerful toolkit for the design of novel functional molecules. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is paramount for harnessing the full potential of the versatile stilbene scaffold. This guide has provided a comprehensive overview of the core concepts, experimental methodologies, and applications, serving as a foundation for further exploration and innovation in this exciting area of research.

References

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  • of the excited-state dynamics of cis-stilbene Schematic representation... ResearchGate. Available at: [Link]

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  • Ultrafast photoisomerization of stilbenes a, Photoisomerization reaction of stilbene between the cis and trans isomers. b, Schematic illustration of the PESs of the S0 and S1 states of stilbene and dmSB along the isomerization coordinate. Flu, fluorescence. c, Two-dimensional plot of the time-resolved absorption data of trans- and cis-dmSB in acetonitrile. d, Time-resolved absorption (Tr. abs.) spectra at the selected delay times.

Solubility and Stability of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core Characteristics of a Versatile Intermediate

4,4'-Diamino-2,2'-stilbenedisulfonic acid (CAS No. 81-11-8), often referred to as DSD acid or Amsonic acid, is a pivotal organic intermediate.[1][2] Its molecular structure, featuring a rigid trans-stilbene backbone functionalized with both primary aromatic amine and sulfonic acid groups, bestows upon it a unique combination of properties.[3] While its primary industrial application lies in the synthesis of fluorescent whitening agents for detergents, paper, and textiles, its distinct chemical characteristics merit a closer examination for broader research and development applications, including the development of chemical sensors and as a component in catalysts.[1][4][5]

This guide provides an in-depth analysis of two critical physicochemical parameters of DSD acid: solubility and stability. A thorough understanding of these properties is fundamental for its effective handling, formulation, and application in any scientific endeavor. We will move beyond a simple recitation of data, exploring the underlying chemical principles that govern its behavior in various environments and providing field-proven protocols for its characterization.

Compound Identification:

  • IUPAC Name: 5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid[6]

  • CAS Number: 81-11-8[7]

  • Molecular Formula: C₁₄H₁₄N₂O₆S₂[2][7]

  • Molecular Weight: 370.4 g/mol [2][7]

Part 1: The Solubility Profile of this compound

The solubility of DSD acid is a complex characteristic, heavily dictated by the interplay of its functional groups with the solvent environment, particularly pH. The molecule's architecture, containing two strongly acidic sulfonic acid groups (pKa₁ ≈ -1.58) and two weakly basic amino groups (pKa₂ ≈ 3.2, pKa₃ ≈ 4.1), allows it to exist as a zwitterion near physiological pH.[8] This dual nature is the key to understanding the often-conflicting solubility data reported in the literature.

Qualitative and Quantitative Solubility Overview

Appearing as a light yellow to cream-colored crystalline powder or microscopic needles, DSD acid's solubility is not straightforward.[1][4][7][9] While some sources describe it as a water-soluble solid[3], this is highly conditional. In neutral water at ambient temperature, its solubility is very low.[1][4][7][9][10] However, its solubility markedly increases in alkaline solutions, where the sulfonic acid groups are deprotonated, forming a soluble salt.[4] It is also reported to be soluble in alcohol and ether.[4][11]

The causality for this behavior lies in its molecular structure. The large, nonpolar stilbene core inherently limits aqueous solubility. However, the highly polar sulfonic acid and amino groups can engage in strong hydrogen bonding and ion-dipole interactions with polar solvents. The protonation state of these groups, governed by the solution's pH, determines the dominant intermolecular forces and, consequently, the extent of solvation.

Table 1: Summary of Solubility Data for this compound

SolventTemperatureReported SolubilityCitation(s)
Water23 °C< 0.1 g/100 mL[1][4][7]
Water73 °F< 1 mg/mL[8]
Aqueous Base-Slightly Soluble / Soluble[2][4][9]
Alcohol-Soluble[4][11]
Ether-Soluble[11]
Experimental Protocol: pH-Dependent Aqueous Solubility Determination

This protocol outlines the equilibrium shake-flask method, adapted to account for the critical influence of pH. This method is designed to be a self-validating system by ensuring that true equilibrium is reached and accurately measured.

Objective: To determine the aqueous solubility of DSD acid at a specific pH and temperature.

Methodology:

  • Preparation of Buffered Solutions: Prepare a series of buffers at desired pH values (e.g., pH 2, 4, 7, 9, 12) using standard buffer systems to ensure pH stability throughout the experiment.

  • Addition of Excess Solute: To a series of glass vials, add a precisely weighed amount of DSD acid to a known volume of each buffer solution. The amount added must be sufficient to ensure a visible excess of undissolved solid remains after equilibration, confirming saturation.

  • Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., 25°C). Agitate the suspensions for a predetermined period (e.g., 24 to 48 hours). This duration is critical to ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved states. Preliminary kinetic studies can validate the minimum time required.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) for the excess solid to settle. Subsequently, withdraw a clear aliquot of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to prevent the transfer of any particulate matter. This step is crucial for accuracy.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of dissolved DSD acid using a validated, stability-indicating HPLC-UV method.

  • pH Verification: Measure the pH of the remaining supernatant in each vial to confirm that it has not deviated significantly from the initial buffer pH. A significant change would indicate that the buffering capacity was insufficient for the amount of acidic/basic compound dissolved.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Buffer Solutions (Varying pH) add_excess Add Excess DSD Acid to Buffers prep_buffer->add_excess weigh_dsd Weigh DSD Acid weigh_dsd->add_excess equilibrate Equilibrate in Shaker Bath (Constant Temperature) add_excess->equilibrate phase_sep Phase Separation (Settle & Filter) equilibrate->phase_sep quantify Quantify Concentration (HPLC-UV) phase_sep->quantify verify_ph Verify Final pH phase_sep->verify_ph end_node End quantify->end_node start Start start->prep_buffer

Caption: Workflow for pH-dependent solubility determination.

Part 2: The Stability Profile of this compound

DSD acid exhibits robust thermal stability but is susceptible to specific environmental factors, particularly light. Understanding its degradation pathways is essential for defining appropriate storage conditions and predicting its behavior in various formulations.

General Stability and Incompatibilities

Under normal storage conditions—kept in a dark place, under an inert atmosphere, and at room temperature—DSD acid is considered stable.[2][4][9][12] It is, however, incompatible with strong oxidizing agents and iron.[2][4][7][9][10] The incompatibility with iron is a critical handling parameter, as contact can lead to degradation or discoloration.

  • Thermal Stability: DSD acid has a very high melting point, consistently reported as exceeding 300°C, indicating significant thermal stability.[1][8] Thermogravimetric analysis (TGA) provides a more detailed picture, showing an initial mass loss corresponding to dehydration below 200°C, followed by the primary decomposition between 260-330°C, which involves the elimination of the sulfonic acid groups.[8] The core stilbene structure degrades at temperatures above 400°C.[8]

  • Hydrolytic Stability: The compound is stable in aqueous solutions across a range of pH values. Studies conducted according to OECD Test Guideline 111 show it to be stable at pH 4, 7, and 9 when stored at 25°C.[13] This indicates a low susceptibility to hydrolysis under typical acidic, neutral, and alkaline conditions.

  • Photostability: As a stilbene derivative used in optical brighteners, DSD acid inherently absorbs UV light.[1][8] This absorption can lead to photodegradation.[13] The rate and products of this degradation can be influenced by other components in a formulation. For instance, L-histidine has been shown to accelerate the photo-discoloration of DSD-based fluorescent agents on cotton fabrics.[14]

Table 2: Summary of Stability Data for this compound

ParameterObservationCitation(s)
Storage Stable under normal conditions; store in a dark place.[2][4][9][12]
Melting Point >300 °C[1][8]
Thermal Decomposition Begins >260 °C (sulfonic groups), >400 °C (stilbene core).[8]
Hydrolytic Stability Stable at pH 4, 7, and 9 (25°C).[13]
Photostability Absorbs UV light and is susceptible to photodegradation.[13]
Incompatibilities Strong oxidizing agents, iron.[2][4][7][9][10]
Experimental Protocol: Forced Degradation (Stress Testing)

This protocol is based on ICH guidelines and is designed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.

Objective: To assess the stability of DSD acid under accelerated or stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of DSD acid in a suitable solvent (e.g., a water/methanol mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid/Base Hydrolysis:

    • Acid: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 24 hours).

    • Base: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified time (e.g., 8 hours).

    • For both conditions, withdraw samples at intermediate time points, neutralize them, dilute to a target concentration, and analyze. The choice of acid/base strength and temperature is to accelerate degradation to a detectable level (typically 5-20%) without causing complete decomposition.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂). Store at room temperature, protected from light, for a specified time (e.g., 12 hours). This mimics potential oxidation.

  • Thermal Degradation: Store a known quantity of the solid DSD acid in an oven at an elevated temperature (e.g., 80°C) for an extended period (e.g., 48 hours). A control sample is kept at ambient temperature.

  • Photolytic Degradation: Expose a solution of DSD acid to a controlled light source that provides both UV and visible output (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light while being kept in the same chamber.

  • Analysis: All samples (stressed and control) are analyzed by a validated stability-indicating HPLC method. The method must be capable of separating the intact DSD acid peak from all potential degradation product peaks, ensuring accurate quantification of the parent compound and detection of impurities.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare DSD Acid Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to thermal Thermal (Solid) (80°C) prep_stock->thermal Expose to photo Photolytic (UV/Vis Light) prep_stock->photo Expose to analyze Analyze All Samples (Stressed & Control) by Stability-Indicating HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze end_node End analyze->end_node start Start start->prep_stock

Caption: Workflow for a forced degradation (stress testing) study.

Conclusion and Recommendations

This compound is a compound of significant industrial and research interest. Its utility is, however, intrinsically linked to a nuanced understanding of its physicochemical properties.

  • On Solubility: The solubility of DSD acid is not a fixed value but a pH-dependent property. It is poorly soluble in neutral water but readily dissolves in alkaline media. Researchers must therefore consider and control the pH of their solvent systems to achieve desired concentrations and avoid precipitation. For formulation development, leveraging its salt form is a viable strategy to enhance aqueous solubility.

  • On Stability: DSD acid is a thermally robust molecule, stable to over 260°C. It is also resistant to hydrolysis across a practical pH range. The primary stability concern is its susceptibility to photodegradation, a direct consequence of the UV-absorbing stilbene chromophore.

Recommendations for Handling and Storage:

  • Storage: Store in well-sealed containers in a cool, dry, and dark place. An inert atmosphere is recommended for long-term storage.

  • Handling: Avoid contact with iron and strong oxidizing agents. When preparing aqueous solutions, consider using buffered or alkaline systems to ensure complete dissolution. For applications sensitive to degradation, all work should be performed with protection from light.

By adhering to these principles and employing the robust characterization protocols detailed herein, researchers, scientists, and drug development professionals can confidently and effectively utilize this compound in their work.

References

  • EvitaChem. (n.d.). Buy this compound (EVT-302245).
  • Benchchem. (n.d.). Application Notes and Protocols for Compound Stability Testing.
  • Wikipedia. (n.d.). 4,4′-Diamino-2,2′-stilbenedisulfonic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound, (E)-. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of 4,4'-diamino-stilbene-2,2'-disulfonic acid-based.... Retrieved from [Link]

  • UNEP Publications. (n.d.). DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8.
  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • General test (Ferric chloride test). (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.).
  • Pharmaguideline. (2012, October 8). Guidelines for Pharmaceutical Stability Study. Retrieved from [Link]

  • Sri Indu Institute of Pharmacy. (n.d.). GUIDELINES FOR THE STABILITY TESTING OF PHARMACEUTICALS. Retrieved from [Link]

  • National Toxicology Program. (n.d.). TR-412: this compound Disodium Salt (CASRN 7336-20-1) in F344 Rats and B6C3F1Mice (Feed Stud. Retrieved from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). 2 - SAFETY DATA SHEET.
  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PubMed. (2024, July 14). Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques. Retrieved from [Link]

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A Technical Guide to 4,4'-Diamino-2,2'-stilbenedisulfonic Acid (Amsonic Acid)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4,4'-Diamino-2,2'-stilbenedisulfonic acid, commonly known in the industry as Amsonic Acid or DSD acid, is a pivotal organic compound with significant industrial and research applications.[1][2] Structurally, it is a derivative of trans-stilbene, featuring both amino and sulfonic acid functional groups on each of its two phenyl rings.[3] While it appears as a simple yellowish crystalline powder, its unique molecular architecture makes it an indispensable intermediate, primarily in the synthesis of fluorescent whitening agents (FWAs), also known as optical brightening agents (OBAs), and a variety of direct dyes.[2][4] This guide provides an in-depth analysis of its core molecular properties, synthesis methodologies with mechanistic insights, key applications, and comprehensive safety protocols tailored for researchers and chemical industry professionals.

Core Molecular and Physicochemical Profile

The compound's identity and physical characteristics are foundational to its application. It is a white to yellowish, odorless powder or set of microscopic needles.[2][5] It exhibits high thermal stability, with a melting point recorded above 300 °C, but has low solubility in water.[2]

PropertyDataSource(s)
Molecular Formula C₁₄H₁₄N₂O₆S₂[1][5]
Molecular Weight 370.40 g/mol [5][6]
CAS Number 81-11-8[1]
EC Number 201-325-2
Synonyms Amsonic Acid, DSD Acid, DASDA, Flavonic Acid[1][2][7]
Appearance Light yellow powder or microscopic needles[2][5]
Melting Point >300 °C
Solubility in Water Sparingly soluble (<0.1 g/100 mL at 23 °C)[2][5]
SMILES String Nc1ccc(\C=C\c2ccc(N)cc2S(O)(=O)=O)c(c1)S(O)(=O)=O

Industrial Significance and Key Applications

The utility of this compound is intrinsically linked to its chemical structure, which serves as a robust scaffold for building more complex molecules.

Cornerstone of Optical Brightening Agents (OBAs)

The primary industrial application of this compound is as a key intermediate in the manufacturing of OBAs, which are widely used in laundry detergents, paper, and textiles.[2][4]

  • Mechanism of Action: OBAs function by absorbing invisible ultraviolet (UV) light and re-emitting it as visible blue light. This emitted blue light counteracts any natural yellowish tint in the material, making fabrics or paper appear whiter and brighter to the human eye.[4] The stilbene backbone of amsonic acid provides the necessary conjugated system for this fluorescence to occur.

Intermediate in Dye Synthesis

The two primary amino groups on the molecule can be readily diazotized and coupled with other aromatic compounds to produce a range of disazo direct dyes.[8] These dyes are suitable for coloring cellulosic substrates like cotton.[8] The sulfonic acid groups enhance the water solubility of the final dye products and improve their affinity for fibers.

Emerging Research Applications

The inherent fluorescent properties of the stilbene core have opened new avenues in scientific research.

  • Fluorescent Probes: Derivatives are being explored as fluorescent probes for detecting environmental contaminants, such as heavy metal ions. The binding of a target ion can cause a detectable shift in the compound's fluorescence emission, enabling its use in chemical sensors.[2][4]

  • Biological Research: Studies have investigated its biological activity, noting potential estrogenic effects by stimulating pathways related to estrogen receptor activity.[2] This makes it a tool for studying specific cellular mechanisms.

Synthesis Methodologies and Mechanistic Insights

The most prevalent and industrially viable route to synthesizing this compound is through the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS).[3][9] The choice of reducing agent and reaction conditions is critical to ensure high yield and purity.

Protocol 1: Catalytic Hydrogenation (Industrial Scale)

This method is favored for large-scale production due to its efficiency and the high purity of the resulting product. The use of a cobalt-based catalyst is particularly advantageous.[4][10]

Experimental Protocol:

  • Preparation: Dissolve the disodium salt of 4,4'-dinitrostilbene-2,2'-disulfonic acid in hot water to create an aqueous solution.[10]

  • Catalyst Addition: Add a Raney cobalt catalyst to the solution.[10]

  • pH Adjustment: Adjust the pH of the mixture to between 6.0 and 8.5 by introducing carbon dioxide.[10]

  • Hydrogenation: Transfer the mixture to a high-pressure reactor. Pressurize with hydrogen gas to 5-150 bars and heat to 70-180 °C.[10]

  • Reaction Monitoring: Maintain the reaction under these conditions until hydrogen uptake ceases, indicating the complete reduction of the nitro groups.

  • Work-up: Cool the reactor, vent the excess hydrogen, and filter the mixture to remove the cobalt catalyst. The resulting solution contains the alkali salt of the desired product.

  • Isolation: Acidify the filtrate to precipitate the free this compound, which can then be isolated by filtration.

Causality and Scientific Rationale:

  • Choice of Catalyst: While Raney Nickel is a common hydrogenation catalyst, it can lack chemoselectivity for this specific reduction, often leading to the over-reduction of the central carbon-carbon double bond and the formation of 4,4'-diaminodibenzyl-2,2'-disulfonic acid as a byproduct.[4] Raney cobalt catalysts have demonstrated superior selectivity, preserving the stilbene double bond and resulting in yields exceeding 95%.[4]

  • pH Control: Maintaining a slightly alkaline to neutral pH (6.0-8.5) is critical. It ensures the solubility of the reactants and products, facilitating efficient interaction with the solid catalyst. This prevents precipitation on the catalyst surface, which would otherwise deactivate it and lower the yield.[4][10]

G cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation DNS Dissolve DNS Salt in Hot Water Catalyst Add Raney Cobalt Catalyst DNS->Catalyst pH Adjust pH to 6.0-8.5 (with CO2) Catalyst->pH Reactor Charge Reactor pH->Reactor Conditions Heat: 70-180°C Pressure: 5-150 bar H2 Reactor->Conditions Filter Filter to Remove Catalyst Conditions->Filter Acidify Acidify Filtrate Filter->Acidify Isolate Isolate Product via Filtration Acidify->Isolate caption Workflow: Industrial Catalytic Hydrogenation

Caption: Workflow: Industrial Catalytic Hydrogenation

Protocol 2: Hydrazine Reduction (Laboratory Scale)

For laboratory-scale synthesis, chemical reduction using hydrazine hydrate offers a viable alternative to high-pressure hydrogenation.[6]

Experimental Protocol:

  • Reactant Mixture: In a flask equipped with a reflux condenser, combine p-nitrotoluene ortho sulfonic acid, diethylene glycol, and hydrazine hydrate (85%).[6]

  • Base Addition: Slowly add a solution of potassium hydroxide in water to the stirred mixture.[6]

  • Initial Reflux: Heat the resulting mixture to reflux for 30 minutes.

  • Water Removal: Remove the condenser to allow the aqueous liquor to evaporate, then continue refluxing for an additional 2.5 hours.[6]

  • Quenching: Once the reaction is complete, cool the mixture and dilute it with water.

  • Isolation: Acidify the cooled, diluted reaction mixture with warm, concentrated hydrochloric acid. The pure product will precipitate out of the solution.

  • Purification: Filter the precipitate to collect the pure this compound.

Causality and Scientific Rationale:

  • Reducing Agent: Hydrazine hydrate, in the presence of a strong base like KOH, acts as a potent reducing agent capable of converting aromatic nitro groups to primary amines.

  • Solvent and Temperature: Diethylene glycol is used as a high-boiling solvent, allowing the reaction to be conducted at the elevated temperatures required for the reduction to proceed efficiently after the initial water is removed.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_isolation Product Isolation Mix Combine Reactants: p-nitrotoluene-o-sulfonic acid, diethylene glycol, hydrazine Base Add KOH Solution Mix->Base Reflux1 Reflux for 30 min Base->Reflux1 Evap Evaporate Water Reflux1->Evap Reflux2 Reflux for 2.5 hours Evap->Reflux2 Cool Cool and Dilute with Water Reflux2->Cool Acidify Acidify with conc. HCl Cool->Acidify Filter Filter to Isolate Pure Product Acidify->Filter caption Workflow: Lab-Scale Hydrazine Reduction

Caption: Workflow: Lab-Scale Hydrazine Reduction

Safety, Handling, and Toxicology

This compound is classified as a hazardous substance and requires careful handling to minimize risk.[11] It is corrosive and can cause burns to the skin and eyes, as well as irritation to the respiratory and digestive tracts if inhaled or ingested.[11][12]

Hazard InformationDetailsSource(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[13]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[13]

Safe Handling and Personal Protective Equipment (PPE):

  • Ventilation: Always handle in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.[13][14]

  • Eye/Face Protection: Wear tightly fitting chemical safety goggles or a full-face shield.[12][14] An eyewash station should be readily accessible.

  • Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[12][14]

  • Respiratory Protection: If dust formation is unavoidable, use a NIOSH-approved N95 dust mask or a full-face respirator with an appropriate particulate filter.[14]

  • General Hygiene: Avoid all personal contact, including inhalation.[11] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[13]

Storage and Incompatibilities:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14]

  • Keep away from incompatible materials such as strong oxidizing agents and iron.[5][7]

Toxicological Profile:

  • Human Health: While it is a hazardous raw material, exposure is considered negligible in industrial settings where it is used as an intermediate in closed systems.[15] Workers handling the raw powder must use appropriate PPE.[15]

  • Environmental Fate: The compound is not readily biodegradable. However, it absorbs UV light and is expected to undergo direct photodegradation in the environment.[15]

  • Ecotoxicity: It is considered slightly toxic to daphnids and algae and non-toxic to fish.[15] The lowest observed toxicity value (72h-NOEC for algae) was 32 mg/L.[5][15]

Conclusion

This compound is a specialty chemical of significant industrial value. Its molecular formula of C₁₄H₁₄N₂O₆S₂ and molecular weight of 370.40 g/mol belie the complexity of its applications, from enhancing the whiteness of everyday materials to serving as a tool in advanced scientific research.[5] A thorough understanding of its synthesis, particularly the nuances of catalytic reduction, and strict adherence to safety protocols are essential for harnessing its properties effectively and responsibly. As research continues, the applications for this versatile stilbene derivative are poised to expand further into new and innovative fields.

References

  • MOLBASE. (n.d.). This compound | 81-11-8. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4,4'-diaminostilbene-2,2'-disulphonic acid. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 4,4'-Diaminostilbene-2,2'-Disulfonic Acid. [Link]

  • OECD SIDS. (n.d.). DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8. [Link]

  • Sciforum. (2018). SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM 4,4'-DIAMINOSTILBENE-2,2'- DISULFONIC ACID. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid.

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A Comprehensive Technical Guide to D-Pantothenic Acid (Vitamin B5) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An important clarification on CAS Number: The topic of this guide is D-Pantothenic Acid. The CAS number provided in the initial request, 81-11-8, corresponds to 4,4'-Diamino-2,2'-stilbenedisulfonic acid, a compound primarily used in the manufacturing of dyes and fluorescent agents.[1][2][3][4][5] The correct CAS number for the biologically active D-isomer of Pantothenic Acid is 79-83-4 .[6][7][8] This guide will focus on the properties and safety information for D-Pantothenic Acid (CAS 79-83-4), as its biological significance is highly relevant to the specified audience of researchers, scientists, and drug development professionals.

Introduction: The Central Role of D-Pantothenic Acid in Cellular Metabolism

D-Pantothenic acid, also known as Vitamin B5, is a water-soluble vitamin that is essential for all known forms of life.[6] Its name is derived from the Greek word "pantos," meaning "from everywhere," which reflects its ubiquitous presence in a wide variety of foods.[6] From a biochemical perspective, D-Pantothenic acid is of paramount importance as the exclusive precursor to Coenzyme A (CoA), a fundamental cofactor in numerous metabolic pathways.[9][10]

CoA acts as a carrier of acyl groups, most notably acetyl groups, and is therefore indispensable for the synthesis and oxidation of fatty acids, the oxidation of pyruvate in the citric acid cycle, and the metabolism of carbohydrates and proteins.[9][11] Beyond its role in energy metabolism, CoA is also involved in the synthesis of vital compounds such as steroid hormones, cholesterol, and the neurotransmitter acetylcholine.[12]

Given its central role in cellular function, D-Pantothenic acid and its derivatives are of significant interest to researchers in various fields, including biochemistry, nutrition, and drug development. Understanding its properties, biological pathways, and safety profile is crucial for its application in experimental settings and for exploring its therapeutic potential.

Physicochemical Properties of D-Pantothenic Acid

D-Pantothenic acid is a viscous, oily liquid that is highly hygroscopic and unstable in its free acid form.[13] For this reason, it is more commonly available and used in its more stable salt form, such as calcium D-pantothenate.[6] The biologically active form is the D-enantiomer.[13]

PropertyValueSource(s)
CAS Number 79-83-4[6][7][8]
Molecular Formula C₉H₁₇NO₅[6]
Molecular Weight 219.24 g/mol [8]
Appearance Yellowish viscous oil[6]
Melting Point 178-179°C[7]
Solubility Freely soluble in water, ethyl acetate, dioxane, and glacial acetic acid. Moderately soluble in ether and amyl alcohol. Practically insoluble in benzene and chloroform.[13]
Stability Unstable and extremely hygroscopic as a free acid. More stable as a salt (e.g., calcium pantothenate). Heat sensitive.[13][14]

Biological Significance and Mechanism of Action: The Coenzyme A Biosynthetic Pathway

The primary biological function of D-Pantothenic acid is to serve as the precursor for the synthesis of Coenzyme A. This multi-step enzymatic process is essential for life and is a key area of study for understanding cellular metabolism and for identifying potential drug targets.[9]

The biosynthesis of CoA from D-Pantothenic acid involves five key enzymatic steps:[11]

  • Phosphorylation: D-Pantothenic acid is first phosphorylated by the enzyme pantothenate kinase (PanK) to form 4'-phosphopantothenate. This is the rate-limiting step in the pathway and is subject to feedback inhibition by CoA and its thioesters.[9]

  • Cysteine Addition: The enzyme phosphopantothenoylcysteine synthetase (PPCS) then adds a cysteine molecule to 4'-phosphopantothenate, forming 4'-phospho-N-pantothenoylcysteine (PPC).[11]

  • Decarboxylation: PPC is subsequently decarboxylated by phosphopantothenoylcysteine decarboxylase (PPCDC) to yield 4'-phosphopantetheine.[15]

  • Adenylylation: 4'-phosphopantetheine is then adenylylated by phosphopantetheine adenylyltransferase (PPAT) to form dephospho-CoA.[9]

  • Final Phosphorylation: The final step involves the phosphorylation of dephospho-CoA by dephospho-CoA kinase (DPCK) to produce the active Coenzyme A.[16]

CoA_Biosynthesis pantothenate D-Pantothenic Acid phosphopantothenate 4'-Phosphopantothenate pantothenate->phosphopantothenate Pantothenate Kinase (PanK) ATP -> ADP ppc 4'-Phospho-N-pantothenoylcysteine phosphopantothenate->ppc PPCS Cysteine + ATP -> ADP + Pi phosphopantetheine 4'-Phosphopantetheine ppc->phosphopantetheine PPCDC -> CO2 dephospho_coa Dephospho-CoA phosphopantetheine->dephospho_coa PPAT ATP -> PPi coa Coenzyme A dephospho_coa->coa DPCK ATP -> ADP

Caption: The biosynthetic pathway of Coenzyme A from D-Pantothenic acid.

Applications in Research and Drug Development

The central role of the CoA biosynthetic pathway makes it an attractive area for research and therapeutic intervention.

  • Antimicrobial Drug Development: The enzymes in the bacterial CoA biosynthetic pathway are sufficiently different from their mammalian counterparts to be targeted for the development of novel antibiotics.[9] For example, pantothenamides, which are synthetic analogs of pantothenate, have shown broad-spectrum antibacterial activity by interfering with CoA biosynthesis.[17]

  • Metabolic Studies: D-Pantothenic acid and its derivatives are crucial tools in metabolic research. Labeled isotopes of pantothenic acid can be used to trace the flux through CoA-dependent pathways, providing insights into cellular metabolism in health and disease.

  • Pharmaceutical Formulations: D-Calcium pantothenate is widely used in pharmaceutical preparations and nutritional supplements.[12] Its stability and purity make it a reliable component in formulations.[12] It is also used in topical preparations for its potential benefits in wound healing and skin health.[12][18]

  • Analytical Reference Standard: Due to its well-defined properties, D-(+)-pantothenic acid calcium salt serves as a vital reference standard in analytical chemistry for the development and validation of methods in metabolomics, proteomics, and enzymology.[19]

Safety and Handling

D-Pantothenic acid is generally considered to have very low toxicity.[20] No tolerable upper intake level (UL) has been established, as there is no evidence of adverse effects from high doses in humans.[6] However, extremely high intakes (e.g., 10-20 g/day of calcium D-pantothenate) may cause mild gastrointestinal distress and diarrhea.[18]

Toxicological Data Summary
MetricValueSpeciesRouteSource(s)
Acute Oral LD50 >10,000 mg/kgRat, MouseOral[20]
Acute Subcutaneous LD50 2.5 g/kgMouseSubcutaneous[21]
Acute Subcutaneous LD50 3.5 g/kgRatSubcutaneous[21]
Skin Irritation Not an irritantRabbitDermal[20]
Eye Irritation Not an irritantRabbitOcular[20]
Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or goggles.[22]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Gloves should be inspected prior to use.[22]

  • Skin and Body Protection: Wear a lab coat. For large quantities or potential for significant exposure, impervious clothing may be necessary.[7]

  • Respiratory Protection: For operations that may generate dust (e.g., with calcium pantothenate powder), a NIOSH-approved N95 or P1 dust mask is recommended.[23]

Handling and Storage:

  • Handling:

    • Avoid contact with eyes, skin, and clothing.[14]

    • Avoid inhalation of dust or aerosols.[7]

    • Use in a well-ventilated area, preferably in a fume hood.[24]

    • Do not eat, drink, or smoke in the handling area.[24]

    • Wash hands thoroughly after handling.[14]

  • Storage:

    • Keep containers tightly sealed in a cool, dry, and well-ventilated place.[23]

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[14]

    • Protect from moisture and direct sunlight, as D-Pantothenic acid is hygroscopic and heat-sensitive.[14][23]

Emergency Procedures:

Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response spill Spill or Exposure Occurs assess Assess the Situation spill->assess evacuate Evacuate Area (if necessary) assess->evacuate ppe Don Appropriate PPE assess->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose exposure Personal Exposure eye_contact Eye Contact: Flush with water for 15 mins exposure->eye_contact skin_contact Skin Contact: Wash with soap and water exposure->skin_contact inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Rinse mouth, do not induce vomiting exposure->ingestion medical Seek Medical Attention eye_contact->medical skin_contact->medical inhalation->medical ingestion->medical

Caption: Workflow for emergency response to spills and personal exposure.

  • Spill Response:

    • For minor spills of solid material (e.g., calcium pantothenate), carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[24]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[7]

    • Ventilate the area and wash the spill site after material pickup is complete.[14]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7][14]

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[7][14]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[23]

    • Ingestion: Wash out mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[7]

Conclusion

D-Pantothenic acid (CAS 79-83-4) is a vital nutrient with a central role in cellular metabolism as the precursor to Coenzyme A. Its well-characterized physicochemical properties, biological functions, and favorable safety profile make it an indispensable compound for researchers and professionals in the fields of biochemistry, nutrition, and drug development. A thorough understanding of its properties and adherence to safe handling protocols are essential for its effective and safe use in a laboratory setting.

References

  • Linus Pauling Institute at Oregon State University. (n.d.). Pantothenic Acid. Retrieved from [Link]

  • PubChem. (n.d.). coenzyme A biosynthesis. Retrieved from [Link]

  • Reactome. (n.d.). Coenzyme A biosynthesis. Retrieved from [Link]

  • Genschel, U. (2004). Coenzyme A Biosynthesis: Reconstruction of the Pathway in Archaea and an Evolutionary Scenario Based on Comparative Genomics. Molecular Biology and Evolution, 21(7), 1245–1253.
  • Wikipedia. (n.d.). Coenzyme A. Retrieved from [Link]

  • Wikipedia. (n.d.). Pantothenic acid. Retrieved from [Link]

  • Begley, T. P., Kinsland, C., & Strauss, E. (2001). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus, 2(1).
  • Unnamed Source. (n.d.).
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  • Cosmetic Ingredient Review. (2017).
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  • Pharmaffiliates. (n.d.). 4,4'-Diaminostilbene-2,2'- disulfonic acid. Retrieved from [Link]

  • OECD SIDS. (2002). 2,2'-DIAMINO-4,4'-STILLBENEDISULFONIC ACID.
  • Cleanchem. (n.d.).
  • Sigma-Aldrich. (2005).
  • BenchChem. (2025).
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  • PubChem. (n.d.). Pantothenic Acid. Retrieved from [Link]

  • Spry, C., et al. (2010). Combination of Pantothenamides with Vanin Inhibitors as a Novel Antibiotic Strategy against Gram-Positive Bacteria. Antimicrobial Agents and Chemotherapy, 54(9), 3997–4005.
  • Unnamed Source. (2023). D-(+)

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An In-depth Technical Guide to the Health and Safety Hazards of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4,4'-Diamino-2,2'-stilbenedisulfonic acid (CAS No. 81-11-8), also known as Amsonic Acid or DAS, is a key intermediate in the synthesis of fluorescent whitening agents and dyes.[1] While invaluable in various industrial applications, its handling in research and development settings necessitates a thorough understanding of its associated health and safety hazards. This guide provides a comprehensive overview of the toxicological profile of DAS, outlines robust risk assessment and management strategies, and details experimental protocols for in-house hazard verification. The primary hazards associated with DAS exposure are irritation to the skin, eyes, and respiratory system, with a potential for skin sensitization.[2][3] Adherence to the engineering controls, personal protective equipment guidelines, and emergency procedures detailed herein is critical for ensuring the safety of all laboratory personnel.

Compound Profile and Applications

This compound is a derivative of trans-stilbene, characterized by the presence of amino and sulfonic acid functional groups on each of its two phenyl rings.[1] Its primary industrial application is as a precursor to optical brightening agents, which are widely used in detergents, paper, and textiles to enhance whiteness.[4] In the laboratory, researchers may handle DAS during the development of new dyes, fluorescent probes, or as a starting material for other complex organic syntheses.

Key Physicochemical Properties

PropertyValueReference
CAS Number 81-11-8[2]
Molecular Formula C14H14N2O6S2[2]
Molecular Weight 370.4 g/mol [5]
Appearance Beige to yellowish solid/powder[6]
Melting Point >300 °C[6]
log Pow -1.7[2]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents and iron.[2][5]

Toxicological Landscape: Understanding the Health Risks

Understanding the potential routes of exposure and the specific health effects is the foundation of a robust safety protocol.

Exposure to DAS in a laboratory setting can occur through inhalation of dust particles, direct skin contact, eye contact, and accidental ingestion.[2][7] The primary target organs are the skin, eyes, and respiratory system.[3]

cluster_source Source of Exposure cluster_routes Routes of Exposure cluster_targets Primary Target Organs DAS DAS Powder / Solution Inhalation Inhalation DAS->Inhalation Dermal Dermal Contact DAS->Dermal Ocular Ocular Contact DAS->Ocular Ingestion Ingestion DAS->Ingestion Lungs Respiratory System (Lungs) Inhalation->Lungs Skin Skin Dermal->Skin Eyes Eyes Ocular->Eyes GI Gastrointestinal Tract Ingestion->GI

Diagram 1: Potential routes of exposure and primary target organs for DAS.
  • Skin Irritation: DAS is classified as a skin irritant.[2][3] Direct contact can cause redness, pain, and in some cases, chemical burns.[6][8]

  • Eye Irritation: The compound is a serious eye irritant, capable of causing burns, chemical conjunctivitis, and potential corneal damage.[3][6][9]

  • Respiratory Irritation: Inhalation of dust may lead to irritation of the respiratory tract, with symptoms including coughing, sore throat, and shortness of breath.[10]

  • Ingestion: While accidental ingestion is less common in a controlled lab setting, it is considered harmful.[3] It may cause severe irritation and burns to the gastrointestinal tract.[6][9]

  • Skin Sensitization: There are indications that DAS may cause skin sensitization, leading to allergic contact dermatitis upon repeated exposure.[8]

  • Genotoxicity and Carcinogenicity: Studies have shown no genotoxic effects in bacteria or in in-vitro chromosomal aberration tests.[11] Long-term carcinogenicity studies in rats and mice, conducted by the National Toxicology Program (NTP), showed no evidence of carcinogenic activity.[11][12][13]

  • Reproductive/Developmental Toxicity: A screening test found no effects on reproductive parameters or offspring in parental animals.[11]

Proactive Risk Assessment and Hazard Management

A systematic approach to safety involves recognizing hazards, assessing risks, and implementing controls. The hierarchy of controls is a fundamental principle in occupational safety that prioritizes the most effective control measures.

cluster_hierarchy Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution e.g., Use a safer alternative Engineering Engineering Controls Substitution->Engineering e.g., Fume hood, ventilation Administrative Administrative Controls Engineering->Administrative e.g., SOPs, training PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE e.g., Gloves, goggles, lab coat

Diagram 2: The hierarchy of controls for mitigating chemical exposure risks.
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[6] Facilities should be equipped with an eyewash station and a safety shower.[9]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling DAS. Ensure all personnel are trained on its specific hazards and emergency procedures. Clearly label all containers.

  • Personal Protective Equipment (PPE): The final line of defense is appropriate PPE.

    • Eye Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[6][9]

    • Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[6] Remove and wash contaminated clothing before reuse.

    • Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a NIOSH-approved respirator appropriate for the exposure level.[6]

Experimental Protocols for In-House Hazard Verification

To ensure the highest level of safety and to validate SDS information, laboratories can perform in-vitro assays. These non-animal testing methods are aligned with modern toxicological practices and regulatory guidelines.

A logical workflow ensures that potential hazards are identified systematically.

Start Receive/Synthesize DAS Review Review Existing Safety Data (SDS, Literature) Start->Review SkinIrritation Assess Skin Irritation Potential (OECD TG 439) Review->SkinIrritation SkinSensitization Assess Skin Sensitization Potential (OECD TG 442C) SkinIrritation->SkinSensitization RiskAssessment Conduct Formal Risk Assessment SkinSensitization->RiskAssessment DevelopSOP Develop/Update SOPs & PPE Requirements RiskAssessment->DevelopSOP End Proceed with Research DevelopSOP->End

Diagram 3: Experimental workflow for in-house hazard assessment.

This test determines the potential of a chemical to cause reversible skin damage.[14][15]

  • Principle: The test uses a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[15][16] The test chemical is applied to the tissue surface. Irritancy is determined by the chemical's ability to reduce cell viability, which is measured using the MTT assay.[14][17] A reduction in viability to ≤ 50% classifies the chemical as an irritant (UN GHS Category 2).[16][18]

  • Methodology:

    • Tissue Preparation: Reconstituted human epidermis tissues (e.g., EpiDerm™, epiCS®) are pre-incubated in culture medium.[16]

    • Chemical Application: Apply the test chemical (DAS) topically to the surface of the RhE tissue for a defined period (e.g., 60 minutes).

    • Incubation & Rinsing: After exposure, thoroughly rinse the tissues to remove the test chemical.

    • Post-Incubation: Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours).

    • MTT Assay: Transfer tissues to an MTT solution (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate. Viable cells with active mitochondria will reduce the yellow MTT to a blue formazan salt.

    • Extraction & Measurement: Extract the formazan salt from the tissues and measure its absorbance using a spectrophotometer.

    • Data Analysis: Calculate the percentage of cell viability relative to negative controls.

This assay assesses the molecular initiating event of skin sensitization: the covalent binding of a chemical to skin proteins.[19]

  • Principle: The Direct Peptide Reactivity Assay (DPRA) quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine, which mimic nucleophilic sites in skin proteins.[19][20][21] The depletion of these peptides after incubation with the test chemical is measured by High-Performance Liquid Chromatography (HPLC).[20]

  • Methodology:

    • Solution Preparation: Prepare solutions of the test chemical (DAS) in a suitable solvent (e.g., acetonitrile). Prepare solutions of the cysteine and lysine peptides.

    • Incubation: Incubate the test chemical solution with each peptide solution for 24 hours at a controlled temperature.[20]

    • Sample Analysis: Following incubation, analyze the samples using HPLC with UV detection to determine the remaining concentration of each peptide.[20]

    • Data Analysis: Calculate the percent peptide depletion for both cysteine and lysine. The mean depletion is used to classify the chemical's reactivity (minimal, low, moderate, or high), which predicts its sensitization potential.[22]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, holding the eyelids open.[6] Seek immediate medical attention.[3][7]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][9] Get medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[2][7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and have the person drink 2-4 cupfuls of water.[9] Never give anything by mouth to an unconscious person.[6] Call a poison control center or doctor immediately.

  • Spills: Dampen the solid spill material with water to prevent dust generation.[10] Carefully sweep or scoop the material into a suitable, labeled container for disposal.[7] Clean the spill area with soap and water. Ensure proper PPE is worn during cleanup.

References

  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 4,4-Diaminostilbene-2,2-disulfonic acid.

  • Fisher Scientific. (2024, March 25). Safety Data Sheet: 4,4'-Diaminostilbene-2,2'-disulfonic acid.

  • OECD. (n.d.). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD.

  • UNEP Publications. (n.d.). SIDS Initial Assessment Report for 2,2'-Diamino-4,4'-stilbenedisulfonic acid.

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  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 4,4'-Diaminostilbene-2,2'-disulfonic acid.

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An In-depth Technical Guide to the Toxicological Profile of 4,4'-Diamino-2,2'-stilbenedisulfonic acid disodium salt

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive toxicological overview of 4,4'-Diamino-2,2'-stilbenedisulfonic acid disodium salt (CAS No. 7336-20-1), an important industrial chemical used in the synthesis of dyes and fluorescent whitening agents.[1] This document synthesizes findings from key regulatory studies and scientific literature to offer an in-depth perspective on the compound's safety profile, grounded in established toxicological principles and methodologies.

Executive Summary: A Benign Toxicological Profile

Extensive testing has demonstrated that this compound disodium salt exhibits a low order of toxicity across a range of endpoints. Key findings from comprehensive studies conducted by the National Toxicology Program (NTP) and other bodies indicate a lack of significant acute, sub-chronic, chronic, carcinogenic, or genotoxic effects at doses tested in animal models.[2][3] While high doses in some studies have been associated with minor gastrointestinal effects, the overall body of evidence supports a classification of this compound as having low systemic toxicity. This guide will delve into the specifics of these findings, providing the detailed data and experimental context necessary for a thorough risk assessment.

Physicochemical Properties and Toxicological Relevance

This compound disodium salt is an odorless, light yellow crystalline powder.[4] Its high water solubility is a key factor in its toxicokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).[5][6] Generally, high water solubility can limit passive diffusion across biological membranes, potentially reducing systemic absorption and leading to rapid renal clearance.

Comprehensive Toxicological Endpoints

A battery of toxicological studies has been conducted to characterize the potential hazards of this compound disodium salt, adhering to internationally recognized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity

The acute toxicity of this compound is low. The oral LD50 in male Wistar rats is reported to be greater than 5,000 mg/kg body weight.[7] No data are available for acute inhalation or dermal toxicity.[7] Furthermore, studies have shown that it is not irritating to the skin or eyes in rabbits.[7]

Repeated Dose Toxicity (Sub-chronic and Chronic)

Comprehensive 13-week and 2-year feed studies in F344/N rats and B6C3F1 mice were conducted by the NTP.[2][3]

In the 13-week studies , high doses led to some clinical signs such as diarrhea and emaciation.[3] In rats receiving 100,000 ppm, bone marrow hypercellularity and chronic inflammation of the anus and rectum were observed.[3]

The 2-year chronic studies are summarized in the table below. Notably, there were no biologically significant changes in organ weights, clinical pathology, or histopathology findings in either rats or mice.[7] A marginal decrease in mean body weight was observed in high-dose male and female rats and female mice.[7] Ulcers of the forestomach or glandular stomach were noted in some dosed rats, which may have been related to the administration of the test substance.[8]

Study Parameter F344/N Rats B6C3F1 Mice
Duration 2 years2 years
Dose Levels (ppm in feed) 0, 12,500, 25,0000, 6,250, 12,500
Key Findings No evidence of carcinogenic activity. Marginally decreased body weights at the high dose.No evidence of carcinogenic activity. Marginally decreased body weights in high-dose females.
NOAEL (No-Observed-Adverse-Effect Level) > 25,000 ppm> 12,500 ppm

Data synthesized from the National Toxicology Program Technical Report Series No. 412.[2][3]

Genotoxicity

A critical aspect of toxicological evaluation is the assessment of a compound's potential to induce genetic mutations. This compound was found to be non-mutagenic in a standard battery of genotoxicity tests.[2][3]

  • Bacterial Reverse Mutation Assay (Ames Test): The compound was not mutagenic in Salmonella typhimurium strains TA98, TA100, TA1535, or TA1537, with or without metabolic activation (S9).[2][3]

  • In Vitro Mammalian Cell Assays: It did not induce sister chromatid exchanges or chromosomal aberrations in Chinese hamster ovary (CHO) cells, with or without S9 metabolic activation.[2][3]

Carcinogenicity

Based on the 2-year feed studies in both rats and mice, there was no evidence of carcinogenic activity of this compound disodium salt.[2][3][4] This is a significant finding for the long-term safety assessment of the compound.

Reproductive and Developmental Toxicity

In a combined repeated dose and reproductive/developmental toxicity screening test, parental animals showed no effects on reproductive parameters.[7] There were no significant differences in the number of offspring, sex ratio, or any abnormal findings in the offspring.[7] The No-Observed-Effect Level (NOEL) for reproductive toxicity was determined to be 1000 mg/kg/day.[7]

Some earlier reports suggested potential weak estrogenic properties due to structural similarities with diethylstilbestrol (DES).[9] However, a definitive study demonstrated that the compound has negligible, if any, estrogenic activity. It did not bind to the human estrogen receptor in vitro and did not induce uterotropic effects in vivo.[9]

Mechanistic Insights and Toxicokinetics

While specific mechanistic studies on this compound disodium salt are limited, we can infer potential pathways based on its chemical structure and data from related compounds.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The high water solubility and ionized nature of the sulfonic acid groups at physiological pH would likely limit its oral bioavailability.[5][6][10] Poor absorption from the gastrointestinal tract is expected. Any absorbed compound would likely be rapidly excreted in the urine.

A potential metabolic pathway for this compound, given its diamino-aromatic structure, involves the gut microbiota.[11][12] Intestinal bacteria are known to possess azoreductase enzymes that can cleave azo linkages, and it is plausible that they could also metabolize amino groups on aromatic rings.[11][12] However, the sulfonation of the aromatic rings is known to decrease the toxicity of aromatic amines by enhancing their excretion.

Caption: Hypothesized ADME pathway for the compound.

Structure-Activity Relationships and Potential for Toxicity

The toxicological profile of stilbene derivatives is influenced by their functional groups.[13] The presence of strong electron-donating amino groups in 4,4'-diaminostilbene has been shown to confer antioxidative properties and rescue neurons from oxidative stress-induced toxicity.[13] This suggests a potential mechanism for the observed low toxicity of the disodium salt.

Experimental Protocols: A Framework for Toxicological Assessment

The toxicological evaluation of chemicals like this compound disodium salt follows standardized protocols to ensure data reliability and reproducibility. The following outlines a typical workflow for key toxicity studies, based on OECD guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is designed to estimate the LD50 using a minimal number of animals.

  • Dose Range Finding: A preliminary test may be performed to determine the appropriate starting dose.

  • Sequential Dosing: A single animal is dosed. If it survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method.

OECD_425_Workflow start Select Starting Dose dose_animal Dose a Single Animal start->dose_animal observe Observe for 14 Days dose_animal->observe outcome Outcome? observe->outcome increase_dose Increase Dose outcome->increase_dose Survival decrease_dose Decrease Dose outcome->decrease_dose Mortality stop_criteria Stopping Criteria Met? increase_dose->stop_criteria decrease_dose->stop_criteria stop_criteria->dose_animal No calculate Calculate LD50 stop_criteria->calculate Yes

Caption: Workflow for OECD 425 Acute Oral Toxicity Study.

Combined Chronic Toxicity/Carcinogenicity Study (OECD 453)

This long-term study evaluates both chronic toxicity and carcinogenic potential.

  • Dose Selection: Based on 90-day sub-chronic studies, at least three dose levels and a control are selected. The highest dose should induce minimal toxicity without significantly altering lifespan.

  • Animal Groups: Typically, 50 animals of each sex per dose group are used.

  • Dosing and Observation: The test substance is administered daily (e.g., in feed) for 24 months (rats) or 18-24 months (mice). Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.

  • Clinical Pathology: Blood and urine samples are collected at interim periods and at termination for hematology and clinical chemistry analysis.

  • Pathology: A full necropsy is performed on all animals. Organs are weighed, and tissues are collected for histopathological examination.

Conclusion

The comprehensive toxicological data available for this compound disodium salt indicate a low level of hazard to human health. The compound is not acutely toxic, shows no evidence of carcinogenicity or genotoxicity, and has no significant reproductive or developmental effects in animal models. Its physicochemical properties suggest limited systemic absorption and rapid excretion. While minor gastrointestinal effects have been observed at very high doses in chronic studies, these are not considered significant under normal handling and use conditions. For drug development professionals, this compound is unlikely to pose a significant toxicological risk as an impurity or starting material, provided that exposure levels are appropriately controlled.

References

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The Environmental Odyssey of Stilbene-Based Compounds: A Technical Guide to Their Fate and Impact

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Stilbene-based compounds, a class of polyphenols characterized by a 1,2-diphenylethylene backbone, are of increasing interest to the pharmaceutical, nutraceutical, and agricultural industries for their diverse biological activities.[1][2][3] From the well-studied antioxidant and anti-inflammatory properties of resveratrol to the development of novel therapeutic agents, the applications of these compounds are rapidly expanding.[4][5] However, their growing production and use necessitate a thorough understanding of their environmental journey—their fate upon release, their interactions with ecosystems, and their ultimate impact. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the environmental fate and impact of stilbene-based compounds, moving beyond a simple recitation of facts to explore the underlying mechanisms and experimental considerations.

Introduction to Stilbene-Based Compounds: Structure, Sources, and Significance

Stilbenoids are synthesized by a variety of plant species, often as a defense mechanism against pathogens and environmental stressors.[6][7][8] The foundational structure consists of two aromatic rings linked by an ethylene bridge, which can exist in cis and trans isomeric forms, with the trans isomer generally being more stable and biologically active.[3][9]

Key examples of naturally occurring stilbenes include:

  • Resveratrol (3,5,4'-trihydroxy-trans-stilbene): Abundantly found in grapes, berries, and peanuts.[10]

  • Pterostilbene (3,5-dimethoxy-4'-hydroxystilbene): A dimethylated analog of resveratrol found in blueberries and Pterocarpus marsupium.[3]

  • Piceatannol (3,5,3',4'-tetrahydroxy-trans-stilbene): A hydroxylated metabolite of resveratrol.

In addition to these natural compounds, a growing number of synthetic stilbene derivatives are being developed for various applications, including pharmaceuticals and materials science.[4] The environmental introduction of these compounds can occur through various pathways, including agricultural runoff, wastewater effluent from manufacturing and domestic sources, and the disposal of consumer products.

Environmental Transformation Pathways: The Chemical Metamorphosis of Stilbenes

Once released into the environment, stilbene-based compounds are subject to a variety of transformation processes that dictate their persistence, bioavailability, and potential toxicity. The two primary pathways are microbial biotransformation and photodegradation.

Microbial Biotransformation: Nature's Recycling Engine

Microorganisms play a critical role in the breakdown and transformation of stilbenes in soil and aquatic environments.[11][12][13] This biotransformation can lead to a diverse array of metabolites with altered biological activity and environmental mobility.[11][12]

Key Microbial Processes:

  • Hydroxylation and Methylation: Microorganisms can introduce or modify hydroxyl and methyl groups on the stilbene backbone, altering their polarity and reactivity.

  • Glycosylation and Deglycosylation: The attachment and removal of sugar moieties can significantly impact the water solubility and bioavailability of stilbenes.[14] For instance, some bacteria possess β-glucosidases that can convert glycosylated stilbenes like piceid back to the more active aglycone, resveratrol.[7]

  • Cleavage of the Ethylene Bridge: Certain bacteria can cleave the central C=C double bond, leading to the formation of smaller aromatic compounds like aldehydes and carboxylic acids.[15] For example, Sphingobium sp. has been shown to degrade pterostilbene, initiating cleavage via a carotenoid cleavage oxygenase.[15]

  • Reduction of the Double Bond: The double bond in the ethylene bridge can be reduced to a single bond, forming bibenzyl derivatives.[16]

Causality in Experimental Design: When studying microbial biotransformation, it is crucial to select relevant microbial consortia from the environmental compartment of interest (e.g., agricultural soil, wastewater sludge). The choice of culture media and incubation conditions (aerobic vs. anaerobic) will significantly influence the observed metabolic pathways.

Experimental Protocol: Assessing Microbial Biodegradation of a Stilbene Compound

  • Inoculum Preparation:

    • Collect samples from the relevant environmental matrix (e.g., 10g of soil, 100mL of activated sludge).

    • Prepare a microbial suspension by shaking the sample in a sterile buffer solution (e.g., phosphate-buffered saline).

    • Optionally, enrich for stilbene-degrading microorganisms by pre-incubating the suspension with a low concentration of the target stilbene compound.

  • Microcosm Setup:

    • In sterile flasks, combine a defined volume of the microbial inoculum with a sterile mineral salts medium.

    • Add the test stilbene compound at a known concentration (e.g., 10 mg/L).

    • Include control flasks:

      • Abiotic control: Medium and stilbene compound without inoculum (to assess abiotic degradation).

      • Inoculum control: Medium and inoculum without the stilbene compound (to monitor background microbial activity).

  • Incubation:

    • Incubate the flasks under controlled conditions (e.g., 25°C, shaking at 150 rpm) for a specified period (e.g., 28 days).

  • Sampling and Analysis:

    • At regular intervals, withdraw aliquots from each flask.

    • Separate the microbial biomass from the supernatant by centrifugation or filtration.

    • Analyze the supernatant for the parent stilbene compound and potential metabolites using analytical techniques such as HPLC-UV or LC-MS/MS.[17][18][19]

  • Data Interpretation:

    • Plot the concentration of the parent compound over time to determine the degradation rate.

    • Identify and quantify metabolites to elucidate the biodegradation pathway.

Photodegradation: The Influence of Light

Stilbene-based compounds are known to be sensitive to light, particularly ultraviolet (UV) radiation.[10][20][21] Photodegradation can lead to isomerization, cyclization, and oxidation, resulting in the formation of new compounds with different properties.

Key Photochemical Reactions:

  • trans-cis Isomerization: Exposure to light can induce the isomerization of the more stable trans-stilbene to the cis-isomer.[20][22] This is a critical transformation as the two isomers can exhibit different biological activities and degradation rates.

  • Photocyclization: Under UV irradiation, cis-stilbenes can undergo intramolecular cyclization to form phenanthrene derivatives.[10][21]

  • Photooxidation: The presence of photosensitizers and reactive oxygen species can lead to the oxidation of stilbenes, forming quinones and other oxygenated products.[23][24] These reactions are implicated in the yellowing of paper containing lignin-derived stilbenes.[23][24]

Causality in Experimental Design: The wavelength and intensity of the light source are critical parameters in photodegradation studies. Using environmentally relevant light sources, such as simulated sunlight, is essential for obtaining meaningful results. The presence of dissolved organic matter and other photosensitizers in natural waters can also influence the rate and pathway of photodegradation.

Diagram: Key Environmental Transformation Pathways of Stilbene Compounds

Stilbene_Fate cluster_biotic Microbial Biotransformation cluster_abiotic Photodegradation Stilbene Stilbene Compound (e.g., Resveratrol) Metabolites Metabolites (Hydroxylated, Methylated, Glycosylated, Cleavage Products) Stilbene->Metabolites Biodegradation Cis_Isomer cis-Isomer Stilbene->Cis_Isomer Isomerization (UV Light) Quinones Quinones Stilbene->Quinones Photooxidation Mineralization Mineralization (CO2 + H2O) Metabolites->Mineralization Further Degradation Phenanthrenes Phenanthrenes Cis_Isomer->Phenanthrenes Photocyclization

Caption: Major environmental transformation routes for stilbene compounds.

Environmental Distribution and Mobility: Where Do They Go?

The ultimate fate of stilbene-based compounds is also governed by their partitioning between different environmental compartments, primarily water, soil, and sediment.

Sorption and Mobility in Soil and Sediment

The interaction of stilbenes with soil and sediment particles is a key process that influences their bioavailability and potential for leaching into groundwater.

Factors Influencing Sorption:

  • Soil Organic Matter (SOM): The hydrophobic nature of many stilbenes leads to their partitioning into the organic fraction of soil.[25] Higher SOM content generally results in stronger sorption and reduced mobility.[26][27]

  • Clay Content and Type: Clay minerals can also contribute to the sorption of stilbenes through various interactions, including van der Waals forces and hydrogen bonding.

  • pH: The pH of the soil or water can affect the ionization state of stilbenes with acidic or basic functional groups, thereby influencing their sorption behavior.[26]

  • Presence of Co-contaminants: The presence of other organic compounds can lead to competitive sorption, potentially increasing the mobility of stilbenes.[25]

Causality in Experimental Design: Batch equilibrium studies are commonly used to determine the sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) of a compound. These parameters are essential for predicting the mobility of stilbenes in soil and their potential to reach groundwater.

Bioaccumulation in Aquatic Organisms

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. For stilbene-based compounds, this is a critical consideration for assessing their potential impact on aquatic ecosystems.

Key Considerations for Bioaccumulation:

  • Lipophilicity: The octanol-water partition coefficient (Kow) is a key indicator of a compound's potential to bioaccumulate in the fatty tissues of organisms.[28] Stilbenes with higher lipophilicity are generally expected to have a greater bioaccumulation potential.

  • Metabolism: The ability of an organism to metabolize and excrete a stilbene compound will significantly influence its bioaccumulation. Rapid metabolism can reduce the extent of bioaccumulation.[3]

  • Trophic Transfer: The potential for stilbenes to biomagnify up the food chain is an important area of research, particularly for persistent and lipophilic derivatives.

Causality in Experimental Design: Bioaccumulation studies often involve exposing aquatic organisms, such as fish or invertebrates, to the test compound in a controlled laboratory setting. The bioconcentration factor (BCF) is a commonly measured endpoint, representing the ratio of the chemical concentration in the organism to that in the water at steady state.[29]

Ecotoxicological Impact: Assessing the Risks to Non-Target Organisms

While many stilbenes are lauded for their beneficial effects on human health, it is crucial to evaluate their potential toxicity to non-target organisms in the environment.

Potential Ecotoxicological Effects:

  • Aquatic Toxicity: Studies are needed to determine the acute and chronic toxicity of stilbene-based compounds to a range of aquatic organisms, including algae, invertebrates (e.g., Daphnia magna), and fish.

  • Endocrine Disruption: Some phenolic compounds have been shown to exhibit endocrine-disrupting activity. The potential for stilbenes to interfere with the endocrine systems of wildlife warrants investigation.

  • Soil Organism Toxicity: The impact of stilbenes on soil microbial communities, earthworms, and other terrestrial invertebrates should be assessed to understand their effects on soil health.

Dose-Dependent Effects: It is important to recognize that the biological effects of stilbenes can be dose-dependent. For instance, resveratrol has been shown to exhibit both antioxidant and pro-oxidant activities at different concentrations.[30] High concentrations of resveratrol have been found to be cytotoxic to certain cell lines.[30]

Framework for Environmental Risk Assessment (ERA)

A systematic environmental risk assessment (ERA) is essential for any new stilbene-based compound intended for widespread use, particularly pharmaceuticals.[29][31] The ERA process typically involves a phased approach to evaluate potential environmental exposure and effects.[29]

Phase I: Exposure Assessment

The initial phase focuses on estimating the Predicted Environmental Concentration (PEC) of the compound in relevant environmental compartments, such as surface water.[29] If the PEC is below a certain trigger value (e.g., 0.01 µg/L for pharmaceuticals in the EU), the risk is considered negligible, and no further testing is required.[29]

Phase II: Effects Assessment

If the PEC exceeds the trigger value, a more detailed assessment of the compound's ecotoxicological effects is necessary.[29] This involves conducting a battery of standardized ecotoxicity tests on representative aquatic and/or terrestrial organisms.

Risk Characterization

The final step involves comparing the PEC with the Predicted No-Effect Concentration (PNEC), which is derived from the ecotoxicity data. The PEC/PNEC ratio is used to characterize the risk. A ratio greater than 1 indicates a potential risk to the environment, which may require risk mitigation measures.[32]

Diagram: Environmental Risk Assessment Workflow for Stilbene-Based Compounds

ERA_Workflow Start New Stilbene Compound PhaseI Phase I: Exposure Assessment (Calculate PEC) Start->PhaseI Decision1 PEC > Trigger Value? PhaseI->Decision1 PhaseII Phase II: Effects Assessment (Ecotoxicity Testing) Decision1->PhaseII Yes NoRisk No Significant Risk Decision1->NoRisk No RiskChar Risk Characterization (Calculate PEC/PNEC Ratio) PhaseII->RiskChar Decision2 PEC/PNEC > 1? RiskChar->Decision2 Decision2->NoRisk No Risk Potential Risk (Risk Mitigation Required) Decision2->Risk Yes

Caption: Phased approach for the environmental risk assessment of stilbenes.

Advanced Analytical Methodologies: Detecting Stilbenes in Complex Matrices

Accurate and sensitive analytical methods are fundamental to studying the environmental fate and impact of stilbene-based compounds. The choice of method depends on the specific compound, the environmental matrix, and the required detection limits.

Analytical TechniquePrincipleTypical ApplicationAdvantagesLimitations
HPLC-UV/FLD Separation by liquid chromatography followed by detection using UV-Vis absorbance or fluorescence.[18][19]Quantification of known stilbenes in relatively clean samples (e.g., water, plant extracts).Cost-effective, robust, good for quantification.Limited specificity, may not be suitable for complex matrices or metabolite identification.
GC-MS Separation of volatile derivatives by gas chromatography followed by mass spectrometry detection.[33]Analysis of volatile or derivatized stilbenes.High separation efficiency, provides structural information.Requires derivatization for non-volatile compounds, potential for thermal degradation.
LC-MS/MS Separation by liquid chromatography coupled with tandem mass spectrometry.[17][34]Trace-level detection and identification of stilbenes and their metabolites in complex environmental samples (water, soil, biota).High sensitivity and selectivity, excellent for structural elucidation.Higher cost and complexity.

Self-Validating Systems in Protocol Design: For any analytical protocol, a self-validating system is paramount. This includes the use of appropriate internal standards to correct for matrix effects and variations in instrument response. Method validation should include the determination of linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision.

Conclusion and Future Perspectives

The environmental fate and impact of stilbene-based compounds are complex, governed by a dynamic interplay of chemical, physical, and biological processes. While our understanding has grown significantly, several areas warrant further investigation:

  • Metabolite Identification and Toxicity: A more comprehensive characterization of the transformation products of novel stilbene derivatives and an assessment of their biological activity are needed.

  • Mixture Effects: In the real world, organisms are exposed to a complex mixture of contaminants. Research into the synergistic or antagonistic effects of stilbenes in combination with other pollutants is crucial.

  • Long-Term, Low-Dose Exposure: The potential impacts of chronic exposure to low concentrations of stilbenes on ecosystem structure and function require further study.

  • Development of "Green" Stilbenes: The principles of green chemistry should be applied to the design of new stilbene-based compounds to minimize their environmental persistence and toxicity.

By adopting a proactive and scientifically rigorous approach to understanding the environmental odyssey of these valuable compounds, we can harness their benefits while safeguarding the integrity of our ecosystems.

References

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Methodological & Application

Application Notes & Protocols: The Strategic Use of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid in Advanced Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

4,4'-Diamino-2,2'-stilbenedisulfonic acid (DAS), also known as Amsonic acid, stands as a cornerstone intermediate in the synthesis of a wide array of colorants and functional molecules.[1][2] Its unique molecular architecture, featuring a rigid stilbene backbone, two primary aromatic amine groups, and two sulfonic acid moieties, makes it an exceptionally versatile precursor for producing direct azo dyes and fluorescent whitening agents (FWAs). This guide provides an in-depth exploration of the chemistry of DAS, detailing the causality behind its synthetic utility and presenting robust, field-proven protocols for its application in dye and FWA synthesis.

The Molecular Advantage: Understanding this compound (DAS)

The strategic importance of DAS in dye chemistry is not accidental; it is a direct result of its distinct structural features, which dictate its reactivity and the properties of its derivatives.

  • The Stilbene Backbone (-CH=CH-): The central ethylene bridge imparts planarity and rigidity to the molecule. This extended conjugated system is fundamental to the chromophore of the resulting dyes and is crucial for the fluorescence observed in FWAs.

  • Diamino Functionality (-NH₂): The two primary amine groups are the primary reactive sites. They are readily converted into diazonium salts, which are powerful electrophiles for subsequent coupling reactions, allowing for the construction of complex dye structures.[3]

  • Disulfonic Acid Groups (-SO₃H): These groups are the key to the high water solubility of DAS and its derivatives.[4] This property is essential for direct dyes, which must be applied to cellulosic fibers like cotton from an aqueous solution.

The synthesis of DAS itself is a well-established industrial process, typically starting with the alkaline oxidative condensation of 4-nitrotoluene-2-sulfonic acid to form 4,4'-dinitro-2,2'-stilbenedisulfonic acid, which is subsequently reduced to yield the final diamino product.[2][4][5]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 81-11-8[1]
Molecular Formula C₁₄H₁₄N₂O₆S₂[1]
Molecular Weight 370.4 g/mol [1]
Appearance Yellowish microscopic needles or cream-colored powder[1]
Melting Point >300 °C[1]
Water Solubility <0.1 g/100 mL at 23 °C (as free acid)[1]
Stability Stable, but incompatible with iron and strong oxidizing agents[1]

Note: While the free acid has low water solubility, its alkali metal salts are highly soluble, which is the form typically used in synthesis.

Core Synthetic Pathways & Mechanistic Rationale

The utility of DAS hinges on two fundamental reaction types: bis-diazotization for azo dyes and nucleophilic substitution for fluorescent whitening agents.

Pathway for Direct Azo Dyes: Bis-Diazotization and Coupling

The synthesis of direct dyes from DAS is a classic example of azo chemistry. The process involves converting the two primary amine groups into diazonium salts, which then act as electrophiles to attack electron-rich coupling components.

The Causality Behind the Process:

  • Bis-Diazotization: This step is performed in a cold, acidic medium (typically HCl) with sodium nitrite. The low temperature (0-5 °C) is critical to prevent the highly unstable diazonium salt from decomposing and engaging in unwanted side reactions. The resulting bis-diazonium salt is a symmetrical electrophile, ready for coupling at both ends.

  • Azo Coupling: The coupling reaction is an electrophilic aromatic substitution.[3] The choice of coupling component (e.g., salicylic acid, H-acid, gamma acid) is the primary determinant of the final dye's color, fastness, and affinity for the substrate. The reaction is typically carried out under alkaline conditions (pH ~8) to deprotonate the coupling component (e.g., a phenol to a more reactive phenolate ion), thereby activating it for electrophilic attack.[3]

G cluster_0 Step 1: Bis-Diazotization cluster_1 Step 2: Azo Coupling DAS DAS (this compound) Reagents1 2NaNO₂ + 4HCl (0-5 °C) DAS->Reagents1 Tetrazo Tetrazotized DAS (Bis-diazonium Salt) Reagents1->Tetrazo Coupler 2x Coupling Component (e.g., Salicylic Acid) in Alkaline Solution (pH ~8) Tetrazo->Coupler Tetrazo->Coupler Dye Symmetrical Disazo Direct Dye Coupler->Dye

Caption: Workflow for symmetrical disazo direct dye synthesis.

Pathway for Fluorescent Whitening Agents (FWAs): Nucleophilic Substitution

FWAs derived from DAS are typically bis-triazinyl amino-stilbene derivatives. Their synthesis relies on the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[6]

The Causality Behind the Process:

  • Reactivity of Cyanuric Chloride: The three chlorine atoms on the triazine ring have different reactivities due to the electron-withdrawing nature of the ring and the influence of the substituent added in the previous step. The first chlorine is highly reactive and can be substituted at low temperatures (0-5 °C). The second requires moderate heat (35-50 °C), and the third requires higher temperatures (>80 °C). This differential reactivity allows for controlled, stepwise synthesis.

  • First Condensation: The diamino groups of DAS act as nucleophiles, attacking two molecules of cyanuric chloride. This reaction is carefully controlled at 0-5 °C and a slightly acidic to neutral pH (5-7) to ensure only one chlorine on each triazine ring is substituted by the DAS molecule.[7]

  • Second & Third Condensations: The remaining chlorine atoms are then substituted by other nucleophiles, typically amines like morpholine, diethanolamine, or substituted anilines.[6][7][8] These terminal groups are chosen to fine-tune the FWA's properties, such as water solubility, affinity for specific fibers (e.g., cotton, paper), and lightfastness.

G DAS DAS Intermediate1 Intermediate 1 (Dichloro-triazinyl derivative) DAS->Intermediate1 Condensation 1 (0-5 °C, pH 5-7) CC 2x Cyanuric Chloride CC->Intermediate1 Amine1 2x Amine (R¹-NH₂) (e.g., Aniline) Intermediate2 Intermediate 2 (Monochloro-triazinyl derivative) Amine1->Intermediate2 Amine2 2x Amine (R²-NH₂) (e.g., Morpholine) FWA Final FWA Product Amine2->FWA Intermediate1->Intermediate2 Condensation 2 (35-50 °C, pH 7-8) Intermediate2->FWA Condensation 3 (>80 °C, pH 8-9)

Caption: Stepwise synthesis of a Fluorescent Whitening Agent (FWA).

Experimental Protocols

The following protocols are presented as robust starting points for laboratory synthesis. Researchers should always perform appropriate safety assessments before commencing any experimental work.

Protocol 1: Synthesis of a Symmetrical Disazo Direct Dye (e.g., from 2-Chlorosalicylanilide)

This protocol is adapted from established procedures for synthesizing direct orange dyes.[3]

Materials and Reagents:

ReagentFormulaM.W.AmountMoles
This compound (DAS)C₁₄H₁₄N₂O₆S₂370.43.70 g0.01
Sodium NitriteNaNO₂69.01.45 g0.021
Hydrochloric Acid (37%)HCl36.5~5 mL~0.06
2-ChlorosalicylanilideC₁₃H₁₀ClNO₂247.685.10 g0.0206
Sodium CarbonateNa₂CO₃106.0As needed-
Sodium ChlorideNaCl58.44As needed-
Deionized WaterH₂O---

Procedure:

  • Bis-Diazotization of DAS: a. In a 250 mL beaker, create a slurry of 3.70 g (0.01 mol) of DAS in 50 mL of deionized water. b. Cool the slurry to 0-5 °C in an ice-salt bath with continuous stirring. c. Slowly add 5 mL of concentrated HCl. Stir for 15 minutes to form the hydrochloride salt suspension. d. In a separate beaker, dissolve 1.45 g (0.021 mol) of sodium nitrite in 10 mL of cold water. e. Add the sodium nitrite solution dropwise to the cold DAS suspension over 30 minutes, ensuring the temperature remains below 5 °C. f. Stir the reaction mixture for an additional 60 minutes at 0-5 °C. A slight excess of nitrous acid should be confirmed with starch-iodide paper. The resulting yellow suspension is the tetrazotized intermediate.

  • Preparation of Coupling Component Solution: a. In a 500 mL beaker, dissolve 5.10 g (0.0206 mol, a slight 3% excess) of 2-chlorosalicylanilide in 100 mL of water containing enough sodium carbonate to achieve a clear solution and a pH of approximately 8-9.[3] b. Cool this solution to below 10 °C in an ice bath.

  • Azo Coupling Reaction: a. Slowly add the cold suspension of the tetrazotized DAS (from step 1f) to the vigorously stirred coupling component solution (from step 2b). b. Maintain the temperature at around 10 °C and the pH at ~8 by adding a 10% sodium carbonate solution as needed.[3] c. The formation of the orange dye will be immediately visible. Continue stirring for 2-3 hours to ensure the reaction goes to completion.[3] Progress can be monitored by TLC.

  • Isolation and Purification: a. "Salt out" the dye by adding solid sodium chloride to the reaction mixture until precipitation is complete. b. Filter the precipitated dye using a Buchner funnel. c. Wash the filter cake with a saturated NaCl solution to remove inorganic salts and unreacted starting materials. d. Dry the purified dye in an oven at 60-70 °C. e. Characterize the final product using UV-Vis and FT/IR spectroscopy.[3]

Protocol 2: Synthesis of a Stilbene-Triazine Fluorescent Whitening Agent

This protocol outlines the synthesis of a common FWA structure, adapted from procedures involving cyanuric chloride and subsequent amination.[7][8]

Materials and Reagents:

ReagentFormulaM.W.AmountMoles
This compound (DAS)C₁₄H₁₄N₂O₆S₂370.43.70 g0.01
Cyanuric ChlorideC₃Cl₃N₃184.43.69 g0.02
AnilineC₆H₅NH₂93.131.86 g0.02
DiethanolamineC₄H₁₁NO₂105.142.10 g0.02
Sodium CarbonateNa₂CO₃106.0As needed-
Acetone & Deionized Water----

Procedure:

  • First Condensation (DAS + Cyanuric Chloride): a. In a 500 mL three-neck flask equipped with a stirrer, thermometer, and dropping funnel, suspend 3.69 g (0.02 mol) of cyanuric chloride in 100 mL of an acetone/water (1:1) mixture. b. Cool the suspension to 0-5 °C in an ice bath. c. In a separate beaker, dissolve 3.70 g (0.01 mol) of DAS in 50 mL of water, adjusting the pH to 6-7 with a 10% sodium carbonate solution. d. Add the DAS solution dropwise to the cyanuric chloride suspension over 60 minutes, maintaining the temperature at 0-5 °C and the pH between 5-7 by the simultaneous addition of 10% Na₂CO₃ solution.[7] e. Stir for an additional 2 hours at 0-5 °C. The completion of this step can be monitored by TLC to confirm the disappearance of DAS.

  • Second Condensation (with Aniline): a. To the reaction mixture from step 1e, add 1.86 g (0.02 mol) of aniline. b. Slowly warm the reaction mixture to 40-45 °C and maintain this temperature for 4-5 hours. Keep the pH adjusted to 7-8 with 10% Na₂CO₃. c. The reaction progress can be monitored by checking for the absence of aniline.

  • Third Condensation (with Diethanolamine): a. To the mixture from step 2c, add 2.10 g (0.02 mol) of diethanolamine. b. Heat the reaction mixture to 85-90 °C and reflux for 3-4 hours, maintaining a pH of 8-9. c. The reaction is complete when the product is fully soluble and no more base is consumed.

  • Isolation: a. Cool the reaction mixture to room temperature. b. If necessary, filter to remove any minor insoluble impurities. c. The final product is typically a clear aqueous solution of the FWA. It can be isolated by spray drying or used directly as a solution. d. Characterize the product using UV-Vis and Fluorescence Spectroscopy to confirm its absorption and emission properties.[8]

Conclusion

This compound is a foundational building block in industrial colorant chemistry. Its predictable reactivity, combined with the beneficial properties imparted by its stilbene and sulfonic acid groups, allows for the rational design and synthesis of high-performance direct dyes and fluorescent whitening agents. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers and scientists to harness the full potential of this versatile intermediate.

References

  • Sciforum. (n.d.). SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM 4,4'-DIAMINOSTILBENE-2,2'- DISULFONIC ACID. Retrieved from [Link]

  • Google Patents. (1978). US4118182A - Solutions of azo dyes derived from 4-4-diamino-2,2-stilbenedisulfonic acid.
  • ResearchGate. (n.d.). The structures of 4,4'-diamino-stilbene-2,2'-disulfonic acid-based.... Retrieved from [Link]

  • Google Patents. (1976). Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid.
  • ResearchGate. (n.d.). Stilbene Dyes. Retrieved from [Link]

  • Google Patents. (2000). US6096889A - Process for making high performance dyes.
  • MDPI. (2022). Investigation of Low-Toxicity Azoic Direct Dyes Synthesized from 4,4′-Diaminobenzanilide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4,4'-diaminostilbene-2,2'-disulphonic acid. Retrieved from [Link]

  • Google Patents. (2000). WO2000046336A1 - Fluorescent whitening agent, its preparation and use.
  • OECD SIDS. (n.d.). DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2012). Synthesis of a Fluorophore with Improved Optical Brightness. Retrieved from [Link]

  • Journal of Scientific Research. (2023). Study on the synthesis techniques of optical brighteners: A Review. Retrieved from [Link]

  • Google Patents. (1971). US3557079A - Production of stilbene azo dyes.
  • BioResources. (2017). Multifunctional water-soluble polymeric fluorescent whitening agents based on 4,4′-bis (1,3,5-triazinyl)- diamino stilbene-2,2′-disulfonic acid structure. Retrieved from [Link]

Sources

Application Notes and Protocols: 4,4'-Diamino-2,2'-stilbenedisulfonic acid as an Optical Brightener

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Science of "Whiter than White"

4,4'-Diamino-2,2'-stilbenedisulfonic acid (DAS), also known as Amsonic acid, is a key stilbene derivative at the forefront of optical brightening technology.[1][2] Its primary industrial significance lies in its role as an intermediate in the synthesis of fluorescent whitening agents (FWAs), also known as optical brightening agents (OBAs).[3] These compounds are integral to industries such as textiles, paper, detergents, and plastics, where achieving a high degree of whiteness is a critical quality parameter.[3][4][5]

Unlike chemical bleaching, which can degrade substrates, or bluing agents that absorb yellow light and reduce overall reflectance, DAS-derived optical brighteners work on the principle of fluorescence.[6][7] They absorb invisible ultraviolet (UV) light, typically in the 340-370 nm range, and re-emit it as visible blue light, usually between 420-470 nm.[1][8][9] This emitted blue light counteracts the inherent yellowish cast of many materials, resulting in a perceived "whiter-than-white" appearance.[4][8]

Mechanism of Action: A Molecular Perspective

The whitening effect of DAS-based optical brighteners is a photophysical process. The stilbene core of the molecule, with its conjugated double bond system, is the chromophore responsible for UV light absorption. The amino and sulfonic acid groups enhance the water solubility and affinity of the molecule for various substrates.

The process can be summarized as follows:

  • Absorption of UV Radiation: The molecule absorbs photons from the UV portion of the electromagnetic spectrum.

  • Excitation: This absorption of energy promotes electrons within the molecule to a higher energy, excited singlet state.

  • Fluorescence: The excited state is unstable, and the electrons rapidly return to their ground state, releasing the excess energy as visible blue light.

This emitted blue light adds to the total amount of visible light reflected from the substrate, making the material appear brighter and whiter.[8]

Mechanism_of_Action UV_Light UV Light (340-370 nm) Ground_State DAS Molecule (Ground State) UV_Light->Ground_State Absorption Excited_State DAS Molecule (Excited State) Ground_State->Excited_State Excitation Excited_State->Ground_State Fluorescence Visible_Light Visible Blue Light (420-470 nm) Excited_State->Visible_Light Emission Quantification_Workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Analysis UV_Lamp UV Lamp Irradiation Whiteness Whiteness Measurement UV_Vis UV-Vis Spectrophotometry Fluorescence_Spec Fluorescence Spectrophotometry HPLC HPLC Treated_Sample Treated Sample Treated_Sample->UV_Lamp Treated_Sample->Whiteness Treated_Sample->UV_Vis Treated_Sample->Fluorescence_Spec Treated_Sample->HPLC

Sources

Synthesis of 4H-chromenes using 4,4'-Diamino-2,2'-stilbenedisulfonic acid as a catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Facilitating Green Synthesis of 4H-Chromenes: A High-Yield, Multicomponent Approach Using 4,4'-Diamino-2,2'-stilbenedisulfonic Acid as a Brønsted Acid Catalyst

Introduction: The Significance of 4H-Chromenes and the Imperative for Green Chemistry

The 4H-chromene scaffold is a privileged heterocyclic motif prominently featured in a multitude of natural products and synthetic compounds.[1][2] Its derivatives have garnered significant attention from the scientific community due to their broad and potent pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4][5][6] Several 4H-chromene-based compounds have shown promise in tackling multi-drug resistant cancer cells, making this structural class a critical area of focus in modern drug discovery.[7]

Traditionally, the synthesis of these vital compounds has involved multi-step procedures often requiring harsh reaction conditions, toxic solvents, and expensive metal catalysts.[8] In alignment with the principles of green chemistry, the development of efficient, atom-economical, and environmentally benign synthetic routes is paramount. Multicomponent reactions (MCRs) represent an ideal strategy, allowing for the construction of complex molecules from three or more starting materials in a single pot, thereby reducing waste, time, and energy consumption.[9][10][11]

This application note details a robust and efficient one-pot, three-component protocol for the synthesis of 4H-chromene derivatives. The methodology leverages the catalytic activity of this compound (DSD acid), an accessible and stable organic compound that functions as a highly effective Brønsted acid catalyst.[1] The sulfonic acid groups (-SO₃H) are the primary active sites, facilitating the key bond-forming steps under mild and often aqueous conditions.[1] We will explore the underlying reaction mechanism, provide a detailed experimental protocol, and present data demonstrating the broad applicability and high efficiency of this method.

Catalytic Mechanism: A Stepwise Look at 4H-Chromene Formation

The synthesis of 2-amino-4H-chromenes via this protocol proceeds through a domino Knoevenagel-Michael-cyclization sequence.[9] this compound acts as a proton source (Brønsted acid) to activate the substrates and catalyze the cascade reaction.

The proposed mechanism involves three key stages:

  • Knoevenagel Condensation: The reaction is initiated by the acid-catalyzed condensation between an aromatic aldehyde (1) and a C-H activated methylene compound like malononitrile (2) . The catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the attack by the carbanion of malononitrile. Subsequent dehydration yields a highly electrophilic α-cyano-α,β-unsaturated nitrile intermediate (Knoevenagel adduct) (3) .

  • Michael Addition: An enolizable C-H acid, such as dimedone or 4-hydroxycoumarin (4) , then acts as a nucleophile in a Michael 1,4-addition to the activated double bond of the intermediate (3) . This crucial C-C bond-forming step creates the open-chain intermediate (5) .

  • Intramolecular Cyclization & Tautomerization: The final step involves an intramolecular cyclization where the hydroxyl group of the Michael adduct attacks the nitrile group. This is followed by tautomerization to yield the thermodynamically stable 2-amino-4H-chromene derivative (6) .

The entire sequence occurs in a single pot, driven by the efficiency of the sulfonic acid catalyst in promoting each step of the cascade.

G Figure 1: Proposed Catalytic Mechanism Aldehyde Aromatic Aldehyde (1) Knoevenagel_Adduct Knoevenagel Adduct (3) Aldehyde->Knoevenagel_Adduct Knoevenagel Condensation Malononitrile Malononitrile (2) Malononitrile->Knoevenagel_Adduct Knoevenagel Condensation CH_Acid Active C-H Acid (4) (e.g., Dimedone) Michael_Adduct Michael Adduct (5) CH_Acid->Michael_Adduct Michael Addition Catalyst Catalyst (H⁺ from DSD Acid) Catalyst->Aldehyde Protonation Knoevenagel_Adduct->Michael_Adduct Michael Addition Product 4H-Chromene (6) Michael_Adduct->Product Intramolecular Cyclization

Figure 1: Proposed Catalytic Mechanism.
Experimental Protocol: Synthesis of 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

This protocol provides a representative procedure for the synthesis of a 4H-chromene derivative using benzaldehyde, malononitrile, and dimedone.

Materials and Reagents:

  • Benzaldehyde (1.0 mmol, 106.12 mg)

  • Malononitrile (1.1 mmol, 72.67 mg)

  • Dimedone (1.0 mmol, 140.18 mg)

  • This compound (DSD acid) (e.g., 5 mol%, ~18.5 mg)

  • Solvent: Ethanol:Water (1:5 v/v), 2 mL

  • Reaction vessel: 10 mL round-bottom flask with a magnetic stirrer and reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Ethyl acetate and n-hexane for TLC mobile phase and recrystallization

Procedure:

  • Reaction Setup: To a 10 mL round-bottom flask, add benzaldehyde (1.0 mmol), malononitrile (1.1 mmol), and dimedone (1.0 mmol).

  • Solvent and Catalyst Addition: Add 2 mL of the ethanol:water (1:5) mixture to the flask, followed by the catalytic amount of this compound.

  • Reaction Execution: Place a magnetic stir bar in the flask, attach a reflux condenser, and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate:n-hexane as the eluent). The reaction is typically complete within 30-60 minutes, as indicated by the consumption of the starting materials.

  • Product Isolation (Work-up): After completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution.

  • Filtration: Collect the solid precipitate by vacuum filtration. Wash the crude product with a small amount of cold water to remove any residual catalyst and water-soluble impurities.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile as a white solid.

  • Characterization: Dry the purified product under vacuum. Confirm the structure and purity using standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

General Experimental Workflow

The overall process from reagent preparation to final product characterization is a streamlined and efficient workflow, suitable for the rapid synthesis of a library of 4H-chromene analogs.

Figure 2: General Experimental Workflow.
Catalyst Performance and Substrate Scope

The efficacy of this compound as a catalyst has been demonstrated across a range of substrates.[1] The reaction is tolerant of various aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents, consistently providing high yields in short reaction times. The data below summarizes the results for the synthesis of pyran-annulated chromene derivatives.

EntryAldehydeProductTime (min)Yield (%)
1Benzaldehyde4a3595
24-Chlorobenzaldehyde4b3096
34-Methylbenzaldehyde4c4592
44-Methoxybenzaldehyde4d4594
53-Nitrobenzaldehyde4e3093
64-Hydroxybenzaldehyde4f4090

Table 1: Synthesis of 4H-chromene derivatives using various aldehydes.[1] Reaction conditions: Aldehyde (1 mmol), malononitrile (1.1 mmol), 4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), and catalyst in a water-ethanol mixture at reflux.[1]

The results clearly indicate that the protocol is robust and high-yielding. The use of a water-ethanol mixture as a green solvent system further enhances the environmental credentials of this synthetic method.[1] Notably, the catalyst can also be immobilized on supports like magnetic nanoparticles, which allows for easy separation from the reaction media via an external magnet and reuse in subsequent runs, adding to the economic and environmental benefits.[1][2]

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Incorrect stoichiometry. 3. Insufficient reaction temperature or time.1. Use fresh, properly stored DSD acid. 2. Carefully verify the molar equivalents of all reactants. 3. Ensure the mixture is at a consistent reflux and monitor to completion via TLC.
Incomplete Reaction 1. Deactivation of the catalyst. 2. Poor solubility of starting materials.1. A slightly higher catalyst loading (e.g., 7-10 mol%) may be required for challenging substrates. 2. Ensure vigorous stirring. A slight increase in the proportion of ethanol may improve solubility.
Product Purification Issues 1. Product is co-precipitating with starting materials. 2. Oily product obtained instead of a solid.1. Ensure the reaction has gone to completion before work-up. Wash the crude solid thoroughly. 2. Try triturating the crude oil with a non-polar solvent like hexane or a cold ethanol/water mixture to induce solidification before recrystallization.
Conclusion

The use of this compound as a catalyst for the one-pot, three-component synthesis of 4H-chromenes offers a powerful, efficient, and green alternative to traditional methods. This protocol is characterized by its operational simplicity, mild reaction conditions, short reaction times, and consistently high yields. The methodology is well-suited for the rapid generation of diverse 4H-chromene libraries for screening in drug discovery and development programs. The accessibility of the catalyst and the use of environmentally benign solvents position this protocol as a valuable tool for researchers and scientists in both academic and industrial settings.

References

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. Available at: [Link]

  • Magnetic UiO-66 functionalized with 4,4′-diamino-2,2′-stilbenedisulfonic as a highly recoverable acid catalyst for the synthesis of 4H-chromenes in green solvent. Scientific Reports. Available at: [Link]

  • (PDF) Magnetic UiO-66 functionalized with 4,4′-diamino-2,2′-stilbenedisulfonic as a highly recoverable acid catalyst for the synthesis of 4H-chromenes in green solvent. ResearchGate. Available at: [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC. PubMed Central. Available at: [Link]

  • The Role of Chromenes in Drug Discovery and Development. Bentham Science. Available at: [Link]

  • Synergistic catalysis for asymmetric synthesis of 4‐functionalized 4H‐chromenes. WIREs Computational Molecular Science. Available at: [Link]

  • Synthesis of 4H-Chromene derivatives catalyzed by Fe3O4@UiO@DAS. ResearchGate. Available at: [Link]

  • Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. Scientia Iranica. Available at: [Link]

  • A novel three component synthesis of 2-amino-4H-chromenes derivatives using nano ZnO catalyst. Arabian Journal of Chemistry. Available at: [Link]

  • 4H-Chromene-based anticancer agents towards multi-drug resistant HL60/MX2 human leukemia: SAR at the 4th and 6th positions. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PubMed Central. Available at: [Link]

  • (PDF) Efficient Synthesis of a 2-amino-4H-chromene Library by Multi-Component Condensation Catalyzed by Animal Bone Meal (ABM) in Water. ResearchGate. Available at: [Link]

  • Synthesis of 4H-chromenes. Organic Chemistry Portal. Available at: [Link]

  • Application of novel metal–organic frameworks containing sulfonic acid pendings in synthesis of chromeno[4,3-d]pyrimidines via back to back anomeric based oxidation. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis of functional 4H-chromenes from phenols and acetophenones under solvent- and metal-free conditions. RSC Advances. Available at: [Link]

  • 3,4-Dihydropyrano [C] chromene Synthesis Using Fe3O4@SiO2-SO3H Magnetic Nanocatalyst. Journal of Water and Environmental Nanotechnology. Available at: [Link]

  • 4,4′-Diamino-2,2′-stilbenedisulfonic acid. Wikipedia. Available at: [Link]

  • A Novel and Efficient Catalyst to One‐Pot Synthesis of 2‐Amino‐4H‐Chromenes by Methanesulfonic Acid. ResearchGate. Available at: [Link]

  • Magnetic lignin-supported sulfonic acid ionic liquid: a novel catalyst for synthesis of 2-amino-4-aryl-4H-benzo[f]chromen-3-carbonitrile derivatives. RSC Advances. Available at: [Link]

  • This compound, (E)-. PubChem. Available at: [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]

Sources

Application Notes & Protocols: The Foundational Role of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid in the Synthesis of Fluorescent Whitening Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers and chemical synthesis professionals on the pivotal role of 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DSD acid) in the manufacturing of stilbene-based fluorescent whitening agents (FWAs). We will explore the core chemical principles of DSD acid, its functional significance, and the mechanistic pathways through which it is transformed into high-performance optical brighteners. This guide includes field-proven synthesis protocols, methods for characterization, and critical safety considerations, establishing a comprehensive resource for the development and application of these commercially significant compounds.

Introduction: The Principle of Optical Whitening

Fluorescent Whitening Agents (FWAs), also known as optical brighteners, are chemical compounds that create a "whitening" effect by manipulating light.[1] They function by absorbing light in the non-visible ultraviolet (UV) and violet regions of the electromagnetic spectrum (typically 340-370 nm) and re-emitting that energy as visible light in the blue region (typically 420-470 nm) through fluorescence.[1] This emitted blue light counteracts the natural yellowish cast inherent in many materials, such as textiles and paper, making them appear whiter and brighter to the human eye.[2]

Among the various classes of FWAs, those derived from stilbene are the most commercially significant, accounting for a substantial portion of global production.[3] At the heart of this class of compounds is the foundational precursor molecule: This compound (DSD acid) . Its unique molecular architecture makes it an indispensable building block for a vast array of FWAs used in detergents, paper manufacturing, textiles, and plastics.[4][5]

Scientific Foundation: Why this compound is the Ideal Precursor

The efficacy of DSD acid as a precursor for FWAs is not coincidental; it is a direct result of its specific chemical structure. The molecule is a derivative of trans-stilbene, featuring two amino (-NH₂) groups and two sulfonic acid (-SO₃H) groups.[6] Each of these components has a distinct and crucial function.

  • The Stilbene Backbone: The core structure, containing a conjugated system of double bonds across two phenyl rings, is the chromophore responsible for absorbing UV radiation and the fluorophore responsible for emitting blue light.[1] This extended π-electron system is fundamental to the fluorescence mechanism.

  • Amino Groups (-NH₂): These groups are the primary reactive sites on the molecule. They readily undergo nucleophilic substitution reactions, most notably with cyanuric chloride, allowing for the covalent attachment of various modulating chemical groups. This versatility is the key to creating a wide range of FWA derivatives tailored for specific applications.[7][8]

  • Sulfonic Acid Groups (-SO₃H): These highly polar functional groups impart significant water solubility to the molecule and its derivatives.[2] This is a critical property for applications in aqueous environments, such as in laundry detergents or the wet-end of the papermaking process.[4][9]

Mechanism of Fluorescence

The whitening effect is a photophysical process. When an FWA molecule on a substrate is exposed to a light source containing UV radiation (like sunlight), it absorbs a photon, causing an electron to jump to a higher energy state. The molecule quickly relaxes from this excited state, releasing the absorbed energy by emitting a new, lower-energy photon. Because energy is lost, the emitted photon has a longer wavelength, falling squarely in the blue part of the visible spectrum.

G cluster_0 FWA Molecule Energy States Ground_State Ground State (S0) Excited_State Excited State (S1) Ground_State->Excited_State Blue_Photon Blue Photon Emission (Fluorescence, 420-470 nm) Ground_State->Blue_Photon Emission Excited_State->Ground_State Relaxation UV_Photon UV Photon Absorption (340-370 nm) UV_Photon->Ground_State Excitation

Caption: Energy level diagram illustrating the FWA fluorescence mechanism.

The Core Synthesis Pathway: Building FWAs from DSD Acid

The most prevalent industrial method for producing stilbene-based FWAs is the stepwise condensation of DSD acid with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[10] This process involves a series of nucleophilic aromatic substitution reactions where the chlorine atoms on the triazine ring are sequentially replaced. The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise synthesis.

The general workflow is as follows:

  • First Condensation: DSD acid reacts with two equivalents of cyanuric chloride at a low temperature (0-5°C) and controlled pH (5-6). One amino group from the DSD acid displaces one chlorine atom on each cyanuric chloride molecule.[7]

  • Second Condensation: A different nucleophile (an amine or alcohol, R¹-NH₂) is introduced. The temperature is raised (e.g., 10-45°C) to displace the second chlorine atom on each triazine ring.[7][8] The choice of this nucleophile is critical for tailoring the FWA's properties, such as its affinity for specific substrates (e.g., cotton vs. synthetic fibers).

  • Third Condensation: A final nucleophile (R²-NH₂) is added, and the temperature is raised further (e.g., 80-90°C) to displace the last and least reactive chlorine atom.[9][11] This completes the synthesis of the final FWA molecule.

G cluster_0 Synthesis Workflow DSD DSD Acid Step1 Step 1: First Condensation (0-5 °C) DSD->Step1 CC Cyanuric Chloride CC->Step1 R1 Nucleophile 1 (e.g., Aniline) Step2 Step 2: Second Condensation (35-45 °C) R1->Step2 R2 Nucleophile 2 (e.g., Morpholine) Step3 Step 3: Third Condensation (80-90 °C) R2->Step3 Intermediate1 Bis(dichlorotriazinyl) Intermediate Step1->Intermediate1 Intermediate2 Bis(monochlorotriazinyl) Intermediate Step2->Intermediate2 FinalFWA Final FWA Product Step3->FinalFWA Intermediate1->Step2 Intermediate2->Step3

Sources

Application Notes & Protocols: Laboratory Handling and Storage of 4,4'-Diamino-2,2'-stilbenedisulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound

4,4'-Diamino-2,2'-stilbenedisulfonic acid, also known as Amsonic Acid or Flavonic Acid, is a derivative of trans-stilbene.[1][2] It is a white to light yellow or beige, water-soluble solid that is a key intermediate in the manufacturing of fluorescent whitening agents (FWAs) and some dyes.[3][4] Its molecular structure, which includes amino and sulfonic acid functional groups, allows it to absorb ultraviolet light and re-emit it as visible blue light, which is the principle behind its use in optical brighteners.[5][6] This property makes it a valuable compound in the textile, paper, and detergent industries.[4][5] In a research and drug development context, stilbene derivatives are of interest for their diverse biological activities.[7][8]

The handling and storage of this compound require careful consideration of its chemical properties and potential hazards. These protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to ensure the safe and effective use of this compound in a laboratory setting.

Safety and Hazard Assessment

2.1. Hazard Identification

This compound is classified as a hazardous substance. It is crucial to be aware of the following potential hazards:

  • Corrosive: It can cause severe burns to the eyes and skin.[1]

  • Irritant: It may cause respiratory tract irritation.[9][10]

  • Harmful: It is harmful if swallowed, in contact with skin, or if inhaled.[2][9][10]

The toxicological properties of this substance have not been fully investigated, and chronic effects may be delayed.[1] Therefore, it is imperative to handle this compound with the utmost care and to use appropriate personal protective equipment (PPE).

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[9]To protect against splashes and dust that can cause severe eye burns.[1]
Skin Protection Chemical-resistant gloves (e.g., PVC) and a lab coat.[11]To prevent skin contact that can lead to burns and irritation.[1][10]
Respiratory Protection A NIOSH/MSHA-approved respirator with a particulate filter.[9]To avoid inhalation of dust, which can cause respiratory tract irritation.[9]

Laboratory Handling Procedures

3.1. General Handling Precautions

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[12]

  • Avoid generating dust during handling.[1]

  • Do not eat, drink, or smoke in the laboratory.[9]

  • Wash hands thoroughly after handling the compound.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible.[1]

3.2. Weighing and Dispensing Protocol

  • Preparation: Before opening the container, ensure all necessary PPE is worn correctly. Prepare a clean, dry weighing boat or paper.

  • Dispensing: Carefully open the container in a fume hood. Use a clean, dry spatula to transfer the desired amount of the solid to the weighing boat.

  • Closure: Immediately and tightly close the container after dispensing to prevent contamination and exposure to light and moisture.[12]

  • Cleanup: Clean any spills immediately by vacuuming or sweeping up the material and placing it into a suitable, labeled disposal container.[1]

Storage Procedures

4.1. Storage Conditions

Proper storage is critical to maintain the integrity and stability of this compound.

Parameter Recommended Condition Justification
Temperature Cool, dry place.[10]To prevent thermal degradation.
Atmosphere Inert atmosphere is recommended for long-term storage.[13]To minimize oxidation.
Light Store in a dark place, protected from light.[13][14]Stilbene derivatives are photosensitive and can undergo trans-to-cis isomerization or photocyclization upon exposure to UV or fluorescent light.[14][15][16]
Container Tightly closed, original container.[1]To prevent contamination and moisture absorption.

4.2. Incompatible Materials

Store this compound away from the following incompatible substances:

  • Strong oxidizing agents[13]

  • Iron[3][13]

Experimental Protocols: Solution Preparation

5.1. Preparation of an Aqueous Solution

  • Solvent Selection: While described as water-soluble, its solubility is limited.[4] It forms sparingly water-soluble salts.[3] The use of a slightly basic aqueous solution can improve solubility.

  • Dissolution: In a fume hood, add the weighed amount of this compound to a volumetric flask containing the desired solvent.

  • Mixing: Stir the solution using a magnetic stirrer until the solid is completely dissolved. Gentle heating may be applied to aid dissolution, but care should be taken to avoid degradation.

  • Storage of Solution: Store the prepared solution in a tightly sealed, amber glass container to protect it from light.[14] For short-term storage, refrigeration is recommended. For longer-term stability, storage at -20°C in the dark is advisable.[14][15]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.[11]

  • Solid Waste: Collect solid waste in a labeled, sealed container for hazardous waste disposal.

  • Liquid Waste: Collect liquid waste in a labeled, sealed container for hazardous waste disposal.

  • Contaminated Materials: Dispose of any contaminated PPE, weighing paper, or other materials as hazardous waste.

Follow all local, state, and federal regulations for hazardous waste disposal.[11]

Visualization of Key Workflows

7.1. Handling and Storage Workflow

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Waste Disposal A Hazard Assessment & PPE Selection B Weighing & Dispensing A->B Proceed with caution C Solution Preparation B->C Transfer solid G Segregate Hazardous Waste B->G Dispose of contaminated materials D Tightly Sealed Container C->D Store appropriately E Cool, Dry, Dark Location D->E F Away from Incompatibles E->F H Follow Institutional Protocols G->H

Caption: Workflow for the safe handling and storage of this compound.

References

  • Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - Cole-Parmer. (n.d.). Retrieved from [Link]

  • Optical Brightening Agents: Applications, Manufacturing Process, and Optimal Drying Solutions - AS Engineers. (2024-08-13). Retrieved from [Link]

  • Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. (2025-10-15). Retrieved from [Link]

  • Stabilising fleeting intermediates of stilbene photocyclization with amino-borane functionalisation: the rare isolation of persistent dihydrophenanthrenes and their[5][15] H-shift isomers - PMC - NIH. (n.d.). Retrieved from [Link]

  • Chemical structure of stilbene and its derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • 4,4′-Diamino-2,2′-stilbenedisulfonic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • This compound, (E)- | C14H14N2O6S2 | CID 5284378 - PubChem. (n.d.). Retrieved from [Link]

  • Adding method of fluorescent brightening agent and matters needing attention. (2021-03-18). Retrieved from [Link]

  • Applications of Fluorescent Brightening Agents - Fibre2Fashion. (2014-02). Retrieved from [Link]

  • The properties that fluorescent whitening agents should have - Knowledge. (2022-04-12). Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 4,4'-Diamino-2,2'-stilbenedisulfonic Acid in Biological Imaging

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of 4,4'-Diamino-2,2'-stilbenedisulfonic acid and its derivatives in biological imaging for researchers, scientists, and drug development professionals.

Introduction: Understanding the Potential of a Versatile Fluorophore Building Block

This compound, also known as amsonic acid, is a stilbene derivative recognized for its intrinsic fluorescence.[1] Historically, its primary application has been as a key intermediate in the synthesis of fluorescent whitening agents and dyes.[2][3] These agents function by absorbing ultraviolet light and re-emitting it in the blue spectrum, creating a whitening effect.[2] This fundamental property of fluorescence, coupled with its chemical structure, makes DADS a molecule of significant interest for biological imaging applications.

While not as commonly employed directly as other well-established fluorescent probes, recent studies have highlighted the potential of DADS in specific biological contexts, such as the detection of heavy metal ions and as an agent for fluorescence imaging in cancer cells.[4][5] Furthermore, the stilbene backbone of DADS serves as a versatile scaffold for the synthesis of novel fluorescent probes with tailored properties for specific biological targets.[6][7]

This guide will explore both the direct, albeit less conventional, applications of DADS in biological imaging and provide a framework for the use of its derivatives, empowering researchers to harness the full potential of this class of compounds.

Core Principles: Photophysical Properties and Mechanism of Action

The utility of any fluorescent molecule in biological imaging is dictated by its photophysical properties. DADS exhibits fluorescence owing to its conjugated system of double bonds within the stilbene core.[2] The amino and sulfonic acid groups appended to the phenyl rings modulate its solubility and electronic properties.

Mechanism of Fluorescence:

The fluorescence of DADS is rooted in the process of absorption of a photon, leading to the excitation of a π-electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The subsequent relaxation of the electron back to the HOMO results in the emission of a photon of lower energy (longer wavelength), a phenomenon known as the Stokes shift.

Table 1: Photophysical Properties of this compound

PropertyValueSource
Excitation Wavelength (λex) ~340-350 nm (in aqueous solution)[8]
Emission Wavelength (λem) ~430-450 nm (in aqueous solution)[4]
Molecular Weight 370.4 g/mol [2]
Solubility Water soluble[1]
Application Protocol: Fluorescence Imaging of Cancer Cells

Recent research has demonstrated the utility of DADS in the fluorescence imaging of various cancer cell lines, including HeLa and MCF-7.[4][5] The underlying mechanism is believed to involve the preferential accumulation of DADS within cancer cells, although the precise transport mechanism is still under investigation.

  • DADS Stock Solution (10 mM): Dissolve 3.7 mg of this compound (CAS No: 81-11-8) in 1 mL of sterile phosphate-buffered saline (PBS), pH 7.4. Gentle warming and vortexing may be required to fully dissolve the compound. Filter-sterilize the solution through a 0.22 µm syringe filter. Store at 4°C, protected from light, for up to one month.

  • Cell Culture Medium: Use the appropriate complete cell culture medium for the cell line being investigated (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • Fixation Solution (4% Paraformaldehyde in PBS): Prepare fresh by dissolving paraformaldehyde powder in PBS with gentle heating and stirring. Adjust the pH to 7.4.

  • Permeabilization Solution (0.1% Triton X-100 in PBS): Prepare by diluting a stock solution of Triton X-100 in PBS.

  • Mounting Medium with Antifade: Use a commercially available mounting medium containing an antifade reagent to preserve fluorescence.

  • Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of staining.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • DADS Incubation: Prepare a working solution of DADS by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell line.

  • Staining: Remove the culture medium from the cells and replace it with the DADS-containing medium. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove excess DADS.

  • Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing after Fixation: Wash the cells twice with PBS.

  • Permeabilization (Optional, for intracellular target co-staining): If co-staining with antibodies against intracellular targets, incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope equipped with a DAPI filter set (or a custom filter set with excitation around 350 nm and emission around 450 nm).

Diagram 1: Experimental Workflow for DADS Staining of Adherent Cells

workflow cluster_prep Preparation cluster_staining Staining cluster_processing Processing (Optional) cluster_imaging Imaging seed_cells Seed cells on coverslips culture_cells Culture overnight seed_cells->culture_cells prepare_dads Prepare DADS working solution culture_cells->prepare_dads incubate_dads Incubate cells with DADS prepare_dads->incubate_dads wash_cells Wash with PBS incubate_dads->wash_cells fix_cells Fix with 4% PFA wash_cells->fix_cells mount_coverslip Mount coverslip wash_cells->mount_coverslip For live-cell imaging permeabilize_cells Permeabilize with Triton X-100 fix_cells->permeabilize_cells permeabilize_cells->mount_coverslip image_cells Fluorescence Microscopy mount_coverslip->image_cells

Caption: Workflow for staining adherent cells with DADS.

Application Protocol: Detection of Heavy Metal Ions

DADS has been shown to act as a fluorescent sensor for certain heavy metal ions, such as Sn²⁺.[5] The mechanism is proposed to be an inhibition of the photo-induced electron transfer (PET) pathway upon binding of the metal ion, leading to a "turn-on" fluorescence response.

  • Reagent Preparation:

    • DADS Solution: Prepare a stock solution of DADS in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Metal Ion Solutions: Prepare stock solutions of various metal ions (e.g., SnCl₂, FeCl₂, etc.) in deionized water.

  • Assay Procedure:

    • In a 96-well black plate, add the DADS solution to each well to a final concentration of 10-50 µM.

    • Add varying concentrations of the metal ion solutions to the wells.

    • Include control wells with DADS only and buffer only.

    • Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation set to ~350 nm and emission set to ~450 nm.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of metal ion concentration to determine the sensitivity and selectivity of DADS for the target ion.

Diagram 2: Proposed Mechanism for Heavy Metal Ion Detection

mechanism DADS DADS Excited_DADS DADS* DADS->Excited_DADS Excited_DADS->DADS DADS_Metal DADS-Mn+ Excited_DADS_Metal DADS-Mn+* DADS_Metal->Excited_DADS_Metal hv (Ex) Excited_DADS_Metal->DADS_Metal hv' (Em)

Caption: Simplified schematic of fluorescence quenching and enhancement.

Considerations for the Use of DADS Derivatives

The stilbene scaffold of DADS is a versatile platform for the synthesis of more sophisticated fluorescent probes. By modifying the amino groups, for instance, with isothiocyanates, derivatives such as 4-Acetamido-4'-isothiocyano-2,2'-stilbenedisulfonic acid (SITS) and 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) have been developed. These derivatives have been utilized as inhibitors of anion exchange and to probe membrane protein dynamics.

When working with DADS derivatives, it is crucial to:

  • Consult the Literature: Thoroughly research the specific derivative to understand its target and mechanism of action.

  • Optimize Staining Parameters: Staining concentrations, incubation times, and buffer conditions may vary significantly from those used for the parent DADS molecule.

  • Consider Photostability: Photobleaching can be a concern with any fluorophore. Use appropriate antifade reagents and minimize light exposure during imaging.

Troubleshooting
IssuePossible CauseSolution
No or weak fluorescence - Incorrect filter set- Low probe concentration- Cell death- Verify excitation and emission filters- Increase DADS concentration or incubation time- Check cell viability with a live/dead stain
High background fluorescence - Incomplete washing- Probe precipitation- Increase the number and duration of wash steps- Ensure the DADS working solution is fully dissolved
Photobleaching - Excessive light exposure- Reduce laser power or exposure time- Use an antifade mounting medium
Conclusion

This compound represents a foundational molecule with emerging applications in biological imaging. While its derivatives have seen more extensive use, the parent compound itself offers unique opportunities for specific applications such as cancer cell imaging and heavy metal ion detection. By understanding its core properties and following robust protocols, researchers can effectively utilize DADS and its derivatives to illuminate complex biological processes.

References

  • EvitaChem. (n.d.). This compound.
  • Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques. (2024). PMC - NIH.
  • Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques. (2024). PubMed.
  • The structures of 4,4'-diamino-stilbene-2,2'-disulfonic acid-based... (n.d.). ResearchGate.
  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound.
  • Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8. (n.d.). UNEP Publications.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DAS) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,4'-diamino-2,2'-stilbenedisulfonic acid (DAS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of DAS synthesis, troubleshoot common issues, and ultimately optimize their product yield and purity. DAS is a crucial intermediate in the production of optical brighteners and dyes.[1][2] This guide provides in-depth technical advice and practical, field-proven insights.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the most common and industrially viable method for synthesizing this compound (DAS)?

A1: The most prevalent method for synthesizing DAS is through the reduction of 4,4'-dinitro-2,2'-stilbenedisulfonic acid (DNS).[1][2] This process is favored for its efficiency and scalability. The reduction can be achieved through various methods, with the Bechamp reduction and catalytic hydrogenation being the most notable.

Q2: What is the Bechamp reduction and why is it a popular choice for DAS synthesis?

A2: The Bechamp reduction is a classic organic reaction that uses iron filings in an acidic medium, typically with hydrochloric acid, to reduce aromatic nitro compounds to their corresponding anilines.[3][4][5] It is a cost-effective and robust method that is well-suited for large-scale industrial production. The reaction proceeds in multiple steps, where the nitro group is first reduced to a nitroso group, then to a hydroxylamino group, and finally to the amine.[4]

Q3: Are there alternative synthesis routes to the Bechamp reduction?

A3: Yes, catalytic hydrogenation is a significant alternative. This method involves the hydrogenation of DNS using a catalyst, such as Raney cobalt, under controlled temperature and pressure in an aqueous medium.[6] This process can yield highly pure DAS in excellent yields (over 95%).[6] Another reported method involves the use of hydrazine hydrate and potassium hydroxide in diethylene glycol.[7][8]

Q4: How can I monitor the progress of the DAS synthesis reaction?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the reaction.[9] By taking aliquots from the reaction mixture at different time intervals, you can quantify the consumption of the starting material (DNS) and the formation of the product (DAS), as well as any intermediates or byproducts. Thin-layer chromatography (TLC) can also be used for a more qualitative and rapid assessment of the reaction's progress.[10]

Troubleshooting Guide: Optimizing Your DAS Synthesis

This section addresses specific issues that can arise during the synthesis of DAS, providing causative explanations and actionable solutions.

Issue 1: Low Yield of DAS

Possible Causes:

  • Incomplete Reaction: The reduction of DNS to DAS may not have gone to completion.

  • Side Reactions: Competing chemical reactions can consume the starting material or the product, leading to a lower yield.[11][12][13]

  • Suboptimal Reaction Conditions: Incorrect temperature, pH, or reactant ratios can hinder the reaction rate and efficiency.

  • Poor Quality of Reagents: Impurities in the starting materials or reagents can interfere with the reaction.

Solutions & Optimization Strategies:

Parameter Recommendation Scientific Rationale
Reaction Time Monitor the reaction using HPLC or TLC to ensure it has reached completion before workup.Incomplete reactions are a primary cause of low yields. Tracking the disappearance of the starting material provides a clear endpoint.
Temperature Control For catalytic hydrogenation, a temperature range of 100°-160° C is often optimal.[6] For the Bechamp reduction, heating to around 60°C and then refluxing is a common practice.[5]Temperature influences reaction kinetics. Excessively high temperatures can promote side reactions, while temperatures that are too low will result in a sluggish and incomplete reaction.
pH Control In catalytic hydrogenation, maintaining a pH between 6.0 and 8.5 is crucial for high yields.[6]The pH of the reaction medium can significantly impact the stability of reactants and products, as well as the catalytic activity.
Reducing Agent In the Bechamp reduction, ensure a sufficient excess of high-purity iron filings is used.The stoichiometry of the reducing agent is critical for the complete conversion of the dinitro compound to the diamino product.
Catalyst Activity (for Hydrogenation) Use a fresh and active catalyst. Deactivated or poisoned catalysts will result in poor conversion.The catalyst provides the surface for the reaction to occur. Its activity is paramount for achieving a high reaction rate and yield.[3]
Issue 2: Presence of Impurities in the Final Product

Possible Causes:

  • Incomplete Reduction: The presence of 4-amino-4'-nitrostilbene-2,2'-disulfonic acid (NAS) indicates that the reduction is incomplete.

  • Over-reduction: In some cases, the stilbene double bond can be reduced, leading to the formation of 4,4'-diaminodibenzyl-2,2'-disulfonic acid.[6]

  • Side-product Formation: Oxidative cleavage of the C=C double bond can lead to by-products like 5-amino-2-formylbenzene sulfonic acid (ABAS).[9]

  • Contaminants from Starting Materials: Impurities in the initial DNS can be carried through the synthesis.

Solutions & Purification Protocols:

  • Monitoring Intermediates: Use HPLC to detect the presence of the intermediate NAS.[9] If detected, the reaction time should be extended or the reaction conditions optimized to ensure complete reduction.

  • Selective Precipitation/Recrystallization: DAS can be purified by recrystallization. A mixture of dioxane and pyridine (90:10 v/v) has been used effectively for the recrystallization of a DAS derivative.[10] The principle relies on the differential solubility of the desired product and impurities.

  • Controlled Reaction Conditions: To avoid over-reduction, carefully control the hydrogen pressure and reaction time during catalytic hydrogenation. For the Bechamp reduction, moderating the reaction temperature can help minimize side reactions.

  • pH Adjustment: The formation of certain by-products like ABAS is pH-dependent.[9] Maintaining the optimal pH range can suppress these unwanted reactions.

Experimental Protocols

Protocol 1: Synthesis of DAS via Catalytic Hydrogenation

This protocol is based on a patented method known for high yield and purity.[6]

Materials:

  • Alkali metal salt of 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS)

  • Raney cobalt catalyst

  • Deionized water

  • Hydrogen gas

  • Carbon dioxide (for pH adjustment)

Procedure:

  • Prepare an aqueous solution of the alkali metal salt of DNS.

  • Adjust the pH of the solution to between 6.0 and 8.5. A preferred method is to treat a solution with a pH above 7 with carbon dioxide until a pH of 6.5-7 is reached.[6]

  • Transfer the solution to a suitable autoclave.

  • Add the Raney cobalt catalyst to the solution.

  • Pressurize the autoclave with hydrogen gas to a pressure of 50-100 bars.[6]

  • Heat the reaction mixture to a temperature of 120°-150° C with stirring.[6]

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, cool the autoclave and release the pressure.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting light-yellow solution contains the DAS product.

Visualizing the Synthesis and Troubleshooting

Workflow for DAS Synthesis Troubleshooting

DAS_Troubleshooting cluster_troubleshooting Troubleshooting Steps start_node Start DAS Synthesis process_node process_node start_node->process_node Perform Reaction decision_node decision_node process_node->decision_node Analyze Product problem_node problem_node decision_node->problem_node Low Yield / Impurities end_node High Purity DAS decision_node->end_node Yield & Purity OK solution_node Check Reaction Time Adjust Temp/pH Verify Reagent Quality Optimize Catalyst solution_node->process_node Re-run Synthesis problem_node->solution_node Troubleshoot

Caption: A flowchart for troubleshooting common issues in DAS synthesis.

Simplified Reaction Pathway

Reaction_Pathway DNS 4,4'-Dinitro-2,2'- stilbenedisulfonic acid (DNS) DAS 4,4'-Diamino-2,2'- stilbenedisulfonic acid (DAS) DNS->DAS Reduction Reagents Reducing Agent (e.g., Fe/HCl or H2/Catalyst) Reagents->DAS

Caption: The general reduction pathway from DNS to DAS.

References

  • Magnetic UiO-66 functionalized with 4,4′-diamino-2,2′-stilbenedisulfonic as a highly recoverable acid catalyst for the synthesis of 4H-chromenes in green solvent. (n.d.).
  • Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM 4,4'-DIAMINOSTILBENE-2,2'- DISULFONIC ACID. (n.d.). Sciforum.
  • Determination of 4,4'-diaminestilbene-2,2'-sulphonic acid by high performance liquid chromatography. (n.d.).
  • Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid. (n.d.).
  • Synthesis of 4,4'-diaminostilbene-2,2'-disulphonic acid. (n.d.). PrepChem.com.
  • This compound synthesis. (n.d.). ChemicalBook.
  • Direct decarboxylative Giese reactions. (2022). Chemical Society Reviews.
  • Side Reactions. (n.d.). Journal of New Developments in Chemistry.
  • Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism? (2018).
  • Béchamp reduction. (n.d.). Wikipedia.
  • DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8. (n.d.). OECD SIDS.
  • Bechamp Reduction. (2017).
  • This compound. (n.d.). ChemicalBook.
  • Side reactions – Knowledge and References. (n.d.). Taylor & Francis.
  • 4,4'-Dinitro-2,2'-stilbenedisulfonic acid. (n.d.). PubChem.
  • 4,4′-Diamino-2,2′-stilbenedisulfonic acid. (n.d.). Wikipedia.
  • A sideways look
  • CN1105966A - Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid. (n.d.).
  • Side Reactions in Organic Synthesis. (n.d.). Wiley Online Library.

Sources

Technical Support Center: Synthesis and Purification of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis and purification of 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DSD), a critical intermediate in the manufacturing of fluorescent whitening agents and dyes.

Introduction: The Imperative of Purity

This compound (DSD) is a cornerstone intermediate for a variety of high-performance chemicals. The efficacy, safety, and regulatory compliance of the final products are directly contingent on the purity of the starting DSD. Even trace impurities can lead to undesirable coloration, reduced fluorescence, and the formation of toxic byproducts. This guide provides a comprehensive resource for identifying and mitigating common purity-related issues in DSD synthesis.

Troubleshooting Guide: From Synthesis to Pure Product

This section addresses specific problems that may arise during the synthesis and purification of DSD in a practical question-and-answer format.

Q1: Why is my final product yellow or off-white instead of the expected white to light cream color?

Possible Causes:

  • Presence of Azo and Azoxy Impurities: The most common cause of yellow to orange discoloration is the formation of colored byproducts, primarily azo and azoxy compounds. These can arise from side reactions during the reduction of the precursor, 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS), especially under strongly alkaline conditions.[1]

  • Incomplete Reduction: Residual starting material (DNS) or partially reduced intermediates, such as 4-amino-4'-nitrostilbene-2,2'-disulfonic acid, are yellow and can impart color to the final product.[2]

  • Oxidation of the Product: Aromatic amines, like DSD, are susceptible to air oxidation, which can lead to the formation of colored degradation products. This is often exacerbated by the presence of trace metal impurities.

Solutions and Preventative Measures:

  • Strict pH Control: Maintain the pH of the reaction mixture within a range of 6.0 to 8.5 during catalytic hydrogenation.[2] This helps to suppress the side reactions that lead to azo and azoxy formation.

  • Monitor Reaction Completion: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the DNS starting material and any colored intermediates.

  • Inert Atmosphere: Conduct the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the amino groups.

  • Chelating Agents: The addition of a small amount of a chelating agent, such as EDTA, can sequester metal ions that may catalyze oxidation.

  • Purification by Recrystallization: If the final product is colored, a carefully executed recrystallization can remove many colored impurities.

Q2: My HPLC analysis shows a significant peak corresponding to 4,4'-diaminodibenzyl-2,2'-disulphonic acid. What is the cause and how can I remove it?

Cause:

The presence of 4,4'-diaminodibenzyl-2,2'-disulphonic acid is a clear indication of over-reduction . During catalytic hydrogenation, not only are the nitro groups reduced to amines, but the stilbene double bond can also be reduced to a single bond. This is particularly prevalent when using highly active catalysts like Raney nickel or when the reaction is carried out under harsh conditions (high temperature or pressure).[3]

Solutions and Preventative Measures:

  • Catalyst Selection: Opt for a more selective catalyst. Cobalt-based catalysts, in particular, have been shown to be highly effective in selectively reducing the nitro groups while preserving the stilbene double bond.[2]

  • Reaction Condition Optimization:

    • Temperature: Maintain the reaction temperature within the recommended range for the chosen catalyst. For cobalt catalysts, a range of 70-180°C is often cited.[2]

    • Hydrogen Pressure: Avoid excessively high hydrogen pressures. A pressure of 5-150 bar is generally sufficient.[2]

    • pH Control: As mentioned previously, a pH between 6.0 and 8.5 is crucial for selectivity.[2]

  • Purification: The separation of DSD from its over-reduced counterpart can be challenging due to their similar polarities.

    • Fractional Recrystallization: A carefully controlled fractional recrystallization may be effective. The solubility of the two compounds in a given solvent system may differ enough to allow for separation.

    • Preparative Chromatography: For high-purity applications, preparative HPLC may be necessary, although this is often not feasible on a large scale.

Q3: The yield of my DSD is consistently low. What are the potential reasons?

Possible Causes:

  • Incomplete Reaction: The reduction of DNS to DSD may not have gone to completion.

  • Losses During Work-up and Purification: Significant amounts of the product may be lost during filtration, washing, and recrystallization steps.

  • Side Reactions: The formation of byproducts, as discussed in the previous questions, will inherently lower the yield of the desired product.

  • Improper pH for Precipitation: The precipitation of DSD is highly pH-dependent. If the pH is not sufficiently acidic, a significant portion of the product will remain dissolved in the mother liquor.

Solutions to Maximize Yield:

  • Reaction Monitoring: Ensure the reaction has gone to completion using TLC or HPLC before proceeding with the work-up.

  • Optimize Precipitation: After the reaction is complete, carefully adjust the pH of the solution to below 3 with a mineral acid like HCl to ensure maximum precipitation of the DSD.

  • Washing with Appropriate Solvents: Wash the filtered product with a minimal amount of cold, acidified water to remove entrained impurities without dissolving a significant amount of the product. An organic solvent wash (e.g., with cold ethanol) can also be effective in removing non-polar impurities.

  • Mother Liquor Analysis: Analyze the mother liquor by HPLC to quantify the amount of DSD that remains in solution. If the losses are significant, consider a second crop of crystals by concentrating the mother liquor.

  • Minimize Mechanical Losses: Ensure efficient transfer of solids and minimize the number of transfer steps to reduce mechanical losses.

Frequently Asked Questions (FAQs)

  • What is the ideal pH for the catalytic hydrogenation of DNS? A pH range of 6.0 to 8.5 is generally considered optimal for achieving high yields and purity.[2] This slightly acidic to neutral condition helps to prevent the formation of colored byproducts and reduces the risk of over-reduction of the stilbene double bond.

  • How can I effectively monitor the progress of the reaction? Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material (DNS). A more quantitative assessment can be achieved using High-Performance Liquid Chromatography (HPLC).

  • What are the best solvents for recrystallizing DSD? DSD has good solubility in hot water and is sparingly soluble in cold water, making water a good solvent for recrystallization. For enhanced purity, a mixed solvent system, such as water-ethanol or water-dioxane, can be employed. The addition of the organic solvent can help to better solubilize some organic impurities.

  • How can I confirm the identity and purity of my synthesized DSD? A combination of analytical techniques should be used:

    • HPLC: To determine the purity and quantify any impurities.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • FT-IR Spectroscopy: To identify the key functional groups (amino, sulfonic acid, stilbene double bond).

    • Mass Spectrometry: To confirm the molecular weight.

Experimental Protocols

Protocol 1: Purification of DSD by Recrystallization

This protocol describes a general procedure for the recrystallization of DSD to improve its purity.

  • Dissolution: In a suitable flask, dissolve the crude DSD in a minimum amount of hot deionized water (approximately 80-90°C).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the DSD) and stir for 10-15 minutes at 80-90°C.

  • Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel with filter paper to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum recovery, the solution can be further cooled in an ice bath.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water, followed by a wash with cold ethanol.

  • Drying: Dry the purified DSD in a vacuum oven at a temperature not exceeding 80°C.

Protocol 2: Purity Analysis of DSD by HPLC

This protocol provides a starting point for the HPLC analysis of DSD. Method optimization may be required depending on the specific instrument and impurities present.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1 M Phosphate buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 348 nm
Injection Volume 10 µL

Expected Elution Order: DSD will be one of the more polar compounds and will elute relatively early. The less polar impurities, such as the over-reduced dibenzyl derivative and partially reduced intermediates, will have longer retention times.

Visualizations

Diagram 1: Key Chemical Structures

G DSD This compound (DSD) (Desired Product) Dibenzyl 4,4'-Diaminodibenzyl-2,2'-disulphonic acid (Over-reduction Impurity) DSD->Dibenzyl Over-reduction DNS 4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNS) (Starting Material) DNS->DSD Reduction Azo Azo/Azoxy Impurities (Colored Byproducts) DNS->Azo Side Reactions

Caption: Key compounds in DSD synthesis.

Diagram 2: DSD Synthesis and Purification Workflow

G start Start: 4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNS) Solution reaction Catalytic Hydrogenation (pH 6.0-8.5, 70-180°C) start->reaction filtration1 Catalyst Filtration reaction->filtration1 acidification Acidification to pH < 3 filtration1->acidification precipitation Precipitation of Crude DSD acidification->precipitation filtration2 Filtration and Washing precipitation->filtration2 recrystallization Recrystallization (e.g., from water/ethanol) filtration2->recrystallization drying Drying recrystallization->drying end Pure DSD drying->end

Sources

Enhancing the photostability of fluorescent whitening agents based on 4,4'-Diamino-2,2'-stilbenedisulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorescent whitening agents (FWAs) based on 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD). This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and validated protocols to address the critical challenge of photostability in your experiments. As a self-validating system, the information herein is grounded in established scientific principles and supported by authoritative references to ensure the integrity and reproducibility of your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and foundational concepts related to the photostability of DSD-based FWAs.

Q1: What is the primary mechanism behind the whitening effect of DSD-based FWAs?

A: DSD-based FWAs are organic compounds that absorb invisible ultraviolet (UV) light (typically in the 340-370 nm range) and re-emit it as visible blue light (around 420-470 nm) through a process called fluorescence.[1][2] This emitted blue light counteracts the inherent yellow cast of many materials, resulting in a whiter and brighter appearance.[1][3] The whitening effect is an optical illusion, as it adds blue light rather than removing yellow color.[4]

Q2: Why do my FWA-treated samples turn yellow after exposure to light?

A: The yellowing of FWA-treated materials upon light exposure is a common issue stemming from the photodegradation of the stilbene structure.[5] Several factors can contribute to this:

  • Photo-isomerization: The trans-isomer of the stilbene derivative, which is responsible for the fluorescence, can convert to the non-fluorescent cis-isomer upon UV irradiation.[1]

  • Oxidation: The stilbene molecule is susceptible to oxidation, leading to the formation of yellow-colored degradation products. This process can be accelerated by the presence of oxygen and moisture.[5][6]

  • Exceeding the "Yellowing Point": Each FWA has an optimal concentration, known as the yellowing point. Exceeding this concentration can lead to a decrease in whiteness and a shift towards a yellow or green hue, a phenomenon known as concentration quenching.[7][8]

Q3: What environmental factors can negatively impact the performance and stability of my FWA?

A: The effectiveness and longevity of FWAs are highly dependent on their chemical environment. Key factors to control include:

  • pH: The pH of the application medium can significantly affect the solubility and stability of ionic FWAs. Anionic FWAs, like many DSD derivatives, can see a sharp decrease in absorbance under acidic conditions.[9] For many textile applications, a slightly alkaline pH of 8-9 is recommended.[10]

  • Water Quality: The presence of heavy metal ions (e.g., copper, iron) and high water hardness can negatively impact the whitening effect.[7][10] These ions can catalyze degradation reactions or quench fluorescence.[6]

  • Presence of Other Chemicals: Cationic softeners, certain silicone oils, and residual chlorine or acids from bleaching processes can cause yellowing or reduce whitening efficiency.[7][9][10]

Q4: Can I use a UV absorber in conjunction with an FWA?

A: Yes, combining FWAs with UV absorbers is a common and effective strategy to enhance photostability.[11][12] UV absorbers function by preferentially absorbing damaging UV radiation and dissipating it as heat, thereby protecting the FWA from photodegradation.[12] This synergistic approach can significantly extend the functional lifetime of the whitening effect.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common experimental issues encountered when working with DSD-based FWAs.

Problem Potential Causes Troubleshooting Steps & Solutions
Rapid Fading of Whitening Effect Under UV Exposure 1. Photodegradation of the FWA: The stilbene core is susceptible to photo-isomerization and oxidation.[1][5] 2. Incompatible Formulation Components: Other chemicals in the formulation may be accelerating degradation. 3. High-Intensity UV Source: Excessive UV exposure can accelerate photobleaching.[13]Solutions: 1. Incorporate a UV Absorber: Add a compatible UV absorber to the formulation to shield the FWA from UV radiation.[11][12] 2. Utilize Antioxidants/Radical Scavengers: Include antioxidants like ascorbic acid or n-propyl gallate to mitigate oxidative degradation.[14][15] 3. Optimize UV Exposure: Reduce the intensity or duration of UV exposure during experiments to the minimum required.[13] 4. Consider Microencapsulation: Encapsulating the FWA in a protective matrix can enhance its stability.[16][17]
Inconsistent Fluorescence Quantum Yield 1. Concentration Quenching: FWA concentration is above the optimal "yellowing point".[7][18] 2. Environmental Quenchers: Presence of heavy metal ions, halides, or other quenching species in the solvent or on the substrate.[6] 3. Solvent Effects: The polarity and viscosity of the solvent can influence fluorescence efficiency.[19] 4. Aggregation: At high concentrations, FWA molecules can aggregate, leading to self-quenching.[20]Solutions: 1. Determine the Optimal Concentration: Perform a concentration-response curve to identify the yellowing point for your specific application and substrate.[8] 2. Purify Solvents and Substrates: Use high-purity, deionized water and ensure substrates are free from contaminants.[10] 3. Solvent Screening: Test a range of solvents with varying polarities and viscosities to optimize fluorescence output. 4. Control Aggregation: Work at concentrations below the critical aggregation concentration. The addition of surfactants can sometimes help prevent aggregation.[9]
Yellowing of the FWA-Treated Substrate 1. Formation of Yellow Photoproducts: Direct degradation of the FWA into colored byproducts.[5] 2. Chemical Incompatibility: Reactions with acidic residues, cationic agents, or oxidizing agents on the substrate.[7][10] 3. Substrate Degradation: The FWA may be sensitizing the substrate to photodegradation.Solutions: 1. Enhance Photostability: Implement the strategies mentioned for "Rapid Fading." 2. Thorough Substrate Preparation: Ensure complete removal of residual chemicals from prior processing steps, such as bleaching agents.[8][9] A thorough washing and neutralization step is critical.[10] 3. Evaluate Substrate Compatibility: Conduct control experiments with the substrate alone to assess its photostability.
Poor Solubility or Dispersion of the FWA 1. Incorrect Solvent or pH: The FWA may have limited solubility in the chosen medium.[9] 2. Aggregation: As mentioned, high concentrations can lead to poor dispersion.[20] 3. Low Temperature: Solubility may be reduced at lower temperatures.Solutions: 1. Adjust pH: For anionic DSD-based FWAs, ensure the medium is neutral to slightly alkaline.[10] 2. Use Co-solvents: Employ a co-solvent system to improve solubility. 3. Gentle Warming and Sonication: Carefully warm the solution (if the FWA is thermally stable) and use an ultrasonic bath to aid dissolution. 4. Use Dispersing Agents: For applications in solid matrices, the use of a dispersing agent can improve uniformity.[9]

Part 3: Experimental Protocols

These protocols provide step-by-step methodologies for key experiments related to enhancing and evaluating the photostability of DSD-based FWAs.

Protocol 1: Synthesis of a Photostabilized FWA Formulation with a UV Absorber

This protocol describes the preparation of a solution-based FWA formulation with enhanced photostability.

Materials:

  • This compound (DSD-based FWA)

  • UV absorber (e.g., a benzophenone or benzotriazole derivative)[12][21]

  • High-purity deionized water

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare FWA Stock Solution: Accurately weigh the DSD-based FWA and dissolve it in deionized water to create a stock solution of known concentration (e.g., 1 g/L). Gentle heating and stirring may be required.

  • Prepare UV Absorber Stock Solution: Prepare a stock solution of the UV absorber in a suitable solvent (as per the manufacturer's instructions) at a known concentration.

  • Determine Optimal Concentrations: Based on preliminary experiments or literature, determine the optimal working concentrations for both the FWA and the UV absorber. A typical starting dosage for a UV absorber in a liquid formulation is 0.1-0.5%.[21]

  • Formulation: In a volumetric flask, add the calculated volume of the FWA stock solution.

  • Incorporate UV Absorber: While stirring, slowly add the calculated volume of the UV absorber stock solution.

  • Adjust pH: Check the pH of the final solution and adjust to the optimal range for your application (typically neutral to slightly alkaline) using a dilute acid or base.[10]

  • Final Volume: Bring the solution to the final volume with deionized water and stir until homogeneous.

  • Storage: Store the formulation in a dark, cool place to prevent premature degradation.

Protocol 2: Evaluating the Photostability of FWA Formulations

This protocol outlines a method for quantifying and comparing the photostability of different FWA formulations.[22]

Materials:

  • FWA-treated substrates (e.g., paper, fabric, or polymer films)

  • Control substrates (untreated)

  • UV exposure chamber with a calibrated lamp

  • Spectrophotometer or colorimeter to measure whiteness index (e.g., CIE Whiteness)

  • Fluorometer to measure fluorescence intensity

Procedure:

  • Sample Preparation: Apply the different FWA formulations (with and without photostabilizers) to the respective substrates according to your standard application procedure. Ensure uniform application.

  • Initial Measurements: Before UV exposure, measure and record the initial whiteness index and fluorescence intensity of each sample.

  • UV Exposure: Place the samples in the UV exposure chamber. Expose them to a controlled dose of UV radiation. It is crucial to keep the illumination intensity and duration constant across all experiments.[22]

  • Time-Series Measurements: At regular time intervals (e.g., every 30-60 minutes), remove the samples and measure their whiteness index and fluorescence intensity.[22]

  • Data Analysis:

    • Plot the whiteness index and fluorescence intensity as a function of UV exposure time for each formulation.

    • Calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[22]

    • Compare the rates of fading and yellowing between the unstabilized and stabilized FWA formulations.

Part 4: Visualizations

Diagrams created using Graphviz to illustrate key concepts.

Photodegradation_Pathway FWA_trans Trans-Stilbene FWA (Fluorescent) Excited_State Excited Singlet State FWA_trans->Excited_State UV Absorption FWA_cis Cis-Stilbene FWA (Non-Fluorescent) Excited_State->FWA_trans Fluorescence (Blue Light Emission) Excited_State->FWA_cis Photo-isomerization Degradation_Products Oxidized Degradation Products (Yellow) Excited_State->Degradation_Products Oxidation

Caption: Photodegradation pathway of a stilbene-based FWA.

Stabilization_Mechanism cluster_0 Without Stabilizer cluster_1 With UV Absorber UV_Light UV Light FWA FWA UV_Light->FWA Degradation Degradation FWA->Degradation UV_Light_2 UV Light UV_Absorber UV Absorber UV_Light_2->UV_Absorber FWA_2 FWA Heat Heat Dissipation UV_Absorber->Heat

Caption: Mechanism of FWA protection by a UV absorber.

Experimental_Workflow start Prepare FWA Formulations (Control vs. Stabilized) apply Apply to Substrate start->apply initial_measurement Initial Whiteness & Fluorescence Measurement apply->initial_measurement uv_exposure Controlled UV Exposure initial_measurement->uv_exposure time_measurement Measure Whiteness & Fluorescence Over Time uv_exposure->time_measurement time_measurement->uv_exposure Repeat at intervals analysis Data Analysis: - Plot Degradation Curves - Calculate t₁/₂ time_measurement->analysis end Compare Photostability analysis->end

Caption: Workflow for evaluating FWA photostability.

References

  • Causes and solutions of fluorescence whitening agent yellowing. (2020, January 15).
  • The Photoyellowing of Stilbene-derived Fluorescent Whitening Agents—Mass Spectrometric Characterization of Yellow Photoproducts. (n.d.). ResearchGate. Retrieved from [Link]

  • Control of stilbene conformation and fluorescence in self-assembled capsules. (2009, December 11). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Fluoreszenzlöschung von Stilben. (n.d.). CHIMIA. Retrieved from [Link]

  • Use of fluorescent whitening agents to inhibit light-induced colour reversion of unbleached mechanical pulps. (n.d.). ResearchGate. Retrieved from [Link]

  • The structures of 4,4'-diamino-stilbene-2,2'-disulfonic acid-based... (n.d.). ResearchGate. Retrieved from [Link]

  • Stability of a Stilbene-Type Fluorescent Whitening Agent Against Hypochlorite. (n.d.). ResearchGate. Retrieved from [Link]

  • How to deal with the yellowing of fluorescent whitening agent? (n.d.). Retrieved from [Link]

  • Factors Affecting the Performance of Optical Brighteners. (2022, March 30). Hubei Hongxin Chemical Co., Ltd. Retrieved from [Link]

  • The whitening principle and important applications of fluorescent whitening agent. (2022, August 15). Retrieved from [Link]

  • Factors affecting the effect of fluorescent whitening agent for Textile. (n.d.). Raytop Chemical. Retrieved from [Link]

  • Method for improving the performance of optical brightening agents. (n.d.). Google Patents.
  • Choosing the B(right)est Fluorescent Protein: Photostability. (2017, June 8). Addgene Blog. Retrieved from [Link]

  • Influence of Fluorescent Whitening Agent Fluorescence on Ultraviolet Protection of Pretreated Cotton. (n.d.). ResearchGate. Retrieved from [Link]

  • Emissions of sterically hindered stilbene derivatives and related compounds. Part IV. Large conformational differences between ground and excited states of sterically hindered stilbenes: implications regarding stokes shifts and viscosity or temperature dependence of fluorescence yields. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • High-stability fluorescent whitening agent. (2016). SciSpace. Retrieved from [Link]

  • Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. (n.d.). Semantic Scholar. Retrieved from [Link]

  • SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM 4,4'-DIAMINOSTILBENE-2,2'- DISULFONIC ACID. (n.d.). Sciforum. Retrieved from [Link]

  • Fluorescence emission spectral changes of stilbene (1) as a function of... (n.d.). ResearchGate. Retrieved from [Link]

  • Quantitative Assessment of Fluorescent Proteins. (2016, November 30). PubMed Central. Retrieved from [Link]

  • Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. (n.d.). ACS Publications. Retrieved from [Link]

  • Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis. (2023, April 13). PubMed Central. Retrieved from [Link]

  • How to test Optical Brightener? (2021, March 17). Raytop Chemical. Retrieved from [Link]

  • Synthesis of 4,4'-diaminostilbene-2,2'-disulphonic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Optical Brighteners , what are they? - Partinchem tells you. (2022, January 26). Partners in Chemicals. Retrieved from [Link]

  • Optimizing Textile Brightness: A Guide to Fluorescent Whitening Agents. (n.d.). Retrieved from [Link]

  • Multifunctional water-soluble polymeric fluorescent whitening agents based on 4,4′-bis (1,3,5-triazinyl)- diamino stilbene-2,2′-disulfonic acid structure. (n.d.). BioResources. Retrieved from [Link]

  • Understanding UV Absorbers: Mechanisms, Benefits, and Applications. (n.d.). Retrieved from [Link]

  • Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies. (n.d.). NIH. Retrieved from [Link]

  • UV stabilizer and UV absorber. (2022, July 2). Raytop Chemical. Retrieved from [Link]

  • Strategies to improve photostabilities in ultrasensitive fluorescence spectroscopy. (n.d.). Retrieved from [Link]

  • Process for the preparation of a derivative of 4,4'-diamino-stilbene-disulfonic acid- (2,2 '). (n.d.). Google Patents.
  • Degradation of a stilbene-type fluorescent whitening agent with hypochlorite: Identification of the degradation products by capillary electrophoresis. (2001, January 1). Portal de Recerca de la Universitat Autònoma de Barcelona. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Enhancing bioactive stability and applications: microencapsulation in fruit and vegetable waste valorization. (n.d.). ResearchGate. Retrieved from [Link]

  • Optical brighteners based on derivatives of 4,4-diamino-2,2-stilbene disulfonic acid. (n.d.). Google Patents.
  • Recent microencapsulation trends for enhancing the stability and functionality of anthocyanins: a review. (2024, June 11). NIH. Retrieved from [Link]

  • Optical brightener. (n.d.). Wikipedia. Retrieved from [Link]

  • Encapsulation Techniques to Enhance Astaxanthin Utilization as Functional Feed Ingredient. (n.d.). Retrieved from [Link]

  • Toxicology and Carcinogenesis Studies of this compound Disodium Salt (CAS No. 7336-20-1) in F344 Rats and B6C3F1 Mice (Feed Studies). (n.d.). PubMed. Retrieved from [Link]

  • Role of the Encapsulation in Bioavailability of Phenolic Compounds. (n.d.). PubMed Central. Retrieved from [Link]

  • Recent microencapsulation trends for enhancing the stability and functionality of anthocyanins: a review. (2024, June 14). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Catalytic Activity of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid Functionalized Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSDSA) functionalized materials. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your catalytic experiments, ensuring reliable and reproducible results.

Foundational Principles of DSDSA-Functionalized Catalysts

This compound is a versatile organic molecule characterized by the presence of both amino (-NH₂) and sulfonic acid (-SO₃H) groups attached to a stilbene backbone.[1][2] When functionalized onto a support material (e.g., silica, magnetic nanoparticles, metal-organic frameworks), it creates a bifunctional catalyst. The sulfonic acid groups provide strong Brønsted acidity, crucial for acid-catalyzed reactions, while the amino groups can act as basic sites or as points for further modification.[3][4] The stilbene core offers a rigid structure that can influence the spatial arrangement of the catalytic sites.

Understanding the interplay between these components is key to troubleshooting and optimizing catalytic performance. Common applications for such catalysts include esterification, condensation reactions, and the synthesis of fine chemicals and pharmaceutical intermediates.[3][5]

Troubleshooting Guide: Diagnosing and Resolving Experimental Issues

This section addresses common problems encountered during the synthesis, characterization, and use of DSDSA-functionalized catalysts.

Issue 1: Low Catalytic Activity or Poor Product Yield

Symptoms:

  • Significantly lower conversion rates compared to literature values or previous successful experiments.

  • The reaction fails to reach completion, even with extended reaction times.

  • The desired product is formed in yields much lower than expected.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Insufficient Acid Site Accessibility The sulfonic acid groups may be sterically hindered or located within pores that are inaccessible to the reactant molecules.[5] Solution: Consider using a support material with a larger pore size or modifying the synthesis procedure to attach DSDSA via a longer linker molecule.
Catalyst Poisoning Basic impurities (e.g., amines, nitrogen-containing heterocycles) in the reactants or solvent can neutralize the acidic sulfonic acid sites.[6] Metal ions can also interfere with catalytic activity. Solution: Purify all reactants and solvents before use. Pre-treatment of the feedstock by passing it through a column of activated carbon or alumina can remove potential poisons.[6]
Presence of Excess Water Water can compete with reactants for active sites and, in some cases, lead to the hydrolysis of products or intermediates, thereby reducing the catalytic activity of sulfonic acids.[6] Solution: Ensure all reactants and solvents are anhydrous, particularly for water-sensitive reactions. Use of desiccants or molecular sieves in the reaction setup can be beneficial.
Suboptimal Reaction Temperature The reaction temperature may be too low to overcome the activation energy barrier or too high, leading to catalyst degradation or the formation of unwanted byproducts.[7] Solution: Perform a systematic study to determine the optimal reaction temperature. Start with the temperature reported in the literature and vary it in increments, analyzing the product yield and selectivity at each point.
Inefficient Mass Transfer In heterogeneous catalysis, the reaction rate can be limited by the diffusion of reactants to the catalyst surface.[8] Solution: Increase the stirring rate or use a mechanical stirrer to ensure efficient mixing. If using a packed-bed reactor, optimize the flow rate.
Issue 2: Catalyst Deactivation Over Multiple Cycles

Symptoms:

  • A gradual decrease in catalytic activity with each reuse of the catalyst.

  • Changes in the physical appearance of the catalyst (e.g., color change, clumping).[9]

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Leaching of DSDSA The covalent or ionic bonds holding the DSDSA molecule to the support may not be stable under the reaction conditions, leading to its detachment and loss from the catalyst.[9][10] This is a common issue with sulfonic acid catalysts, especially in the presence of polar solvents like water.[5][9] Solution: Covalently grafting DSDSA to the support is generally more stable than impregnation.[9][11] Using a more hydrophobic support material can also minimize leaching in aqueous media.[9]
Fouling by Coke Formation At elevated temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[6] Solution: Lowering the reaction temperature can reduce the rate of coke formation.[6] A regeneration step involving washing with a suitable organic solvent can help remove these deposits.[6]
Ion Exchange Cations present in the reaction mixture can exchange with the protons of the sulfonic acid groups, leading to a loss of acidity.[10] This is a reversible mode of deactivation. Solution: Treatment of the spent catalyst with a strong Brønsted acid can restore its activity.[10]

Frequently Asked Questions (FAQs)

Q1: How can I confirm the successful functionalization of my support material with DSDSA?

A1: A combination of characterization techniques is recommended for unambiguous confirmation:

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Look for characteristic peaks corresponding to the sulfonic acid group (around 1030-1080 cm⁻¹ for S=O stretching) and the amino group (around 3300-3500 cm⁻¹ for N-H stretching).[12][13]

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can confirm the presence of nitrogen and sulfur in the expected chemical states on the catalyst surface.[14][15]

  • Elemental Analysis (CHN/S): Provides the bulk percentage of carbon, hydrogen, nitrogen, and sulfur in your material, which can be used to quantify the loading of DSDSA.[12]

  • Thermogravimetric Analysis (TGA): Can be used to determine the amount of organic material (DSDSA) grafted onto the inorganic support by observing the weight loss at different temperatures.[13]

Q2: What is the best method for synthesizing DSDSA-functionalized materials?

A2: The choice of synthesis method depends on the support material and the desired stability of the catalyst.

  • Post-synthetic grafting: In this method, the pre-synthesized support material is reacted with DSDSA or a derivative. This allows for better control over the properties of the support.

  • Co-condensation (one-pot synthesis): DSDSA or its precursor is added during the synthesis of the support material. This can lead to a more uniform distribution of functional groups and higher loading.[11]

Q3: How do I regenerate a deactivated DSDSA-functionalized catalyst?

A3: The regeneration protocol depends on the cause of deactivation:

  • For fouling: Wash the catalyst with a suitable solvent to remove adsorbed species and coke.[6]

  • For ion exchange: Treat the catalyst with a dilute solution of a strong acid (e.g., H₂SO₄) to replenish the protons of the sulfonic acid groups.[10]

  • For poisoning: The regeneration can be more challenging. A solvent wash may be effective for weakly adsorbed poisons. For strongly bound poisons, a thermal treatment or chemical treatment might be necessary, but care must be taken not to degrade the catalyst.

Q4: Can the amino groups on DSDSA interfere with acid catalysis?

A4: Yes, under certain conditions. The basic amino groups can potentially neutralize the acidic sulfonic acid groups, especially if they are in close proximity. However, the amino groups can also be beneficial, for example, by participating in bifunctional catalysis or by providing a site for further modification to tune the catalyst's properties. The overall effect will depend on the specific reaction and the catalyst design.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Catalyst Activity Testing
  • Catalyst Activation: Before the reaction, activate the catalyst by heating it under vacuum to remove any adsorbed water or impurities. The specific temperature and duration will depend on the thermal stability of your material.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add the DSDSA-functionalized catalyst, reactants, and solvent.

  • Reaction Execution: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by taking aliquots at regular intervals.

  • Analysis: Analyze the aliquots using appropriate techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of reactants and the yield of the product.

  • Catalyst Recovery: After the reaction is complete, separate the catalyst from the reaction mixture by filtration or centrifugation.[6]

  • Washing and Drying: Wash the recovered catalyst with a suitable solvent to remove any residual reactants and products, and then dry it under vacuum.

  • Reusability Test: Use the recovered catalyst for subsequent reaction cycles to evaluate its stability and reusability.

Workflow Diagram: Catalyst Synthesis, Use, and Regeneration

G cluster_synthesis Catalyst Synthesis cluster_use Catalytic Cycle cluster_regeneration Regeneration s1 Support Material s2 DSDSA Functionalization s1->s2 s3 Characterization (FT-IR, XPS, etc.) s2->s3 u1 Reaction Setup s3->u1 Fresh Catalyst u2 Catalytic Reaction u1->u2 u3 Product Analysis u2->u3 u4 Catalyst Separation u2->u4 r1 Deactivated Catalyst u4->r1 Spent Catalyst r2 Solvent Washing / Acid Treatment r1->r2 r3 Drying r2->r3 r3->u1 Regenerated Catalyst

Sources

Technical Support Center: Strategies for Minimizing By-product Formation in Stilbene Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stilbene dye synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing stilbene derivatives. By-product formation is a common challenge that can significantly impact yield, purity, and the overall efficiency of your synthetic route. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during stilbene dye synthesis in a question-and-answer format, providing explanations for the underlying causes and actionable protocols to mitigate them.

Question 1: My reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity for the desired trans-(E)-stilbene isomer?

The formation of a mixture of geometric isomers is a frequent issue, particularly in Wittig reactions. The stereochemical outcome is influenced by the stability of the phosphorus ylide and the reaction conditions.

Underlying Cause: The stereoselectivity of the Wittig reaction is largely dependent on the nature of the ylide. Non-stabilized ylides, which are more reactive, typically favor the formation of cis-(Z)-alkenes through a less stable, kinetically controlled pathway. Conversely, stabilized ylides, which are less reactive, tend to yield trans-(E)-alkenes via a more stable, thermodynamically favored transition state.[1]

Solutions:

  • Horner-Wadsworth-Emmons (HWE) Reaction: For achieving high E-selectivity, the HWE modification of the Wittig reaction is often superior.[2][3] This method utilizes phosphonate carbanions, which are more nucleophilic than the corresponding phosphonium ylides and generally favor the formation of the E-isomer.[2]

  • Reaction Conditions for Wittig:

    • Solvent: The choice of solvent can influence the stereochemical outcome. Protic solvents can stabilize the betaine intermediate, potentially altering the isomeric ratio.

    • Base: The strength of the base used to generate the ylide can also play a role. Stronger bases may lead to different isomeric ratios compared to weaker bases.

  • Purification: If a mixture of isomers is unavoidable, they can often be separated by chromatographic techniques or fractional crystallization.[4] The trans-isomer is generally less polar and more stable, often allowing for easier crystallization.[4][5]

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of (E)-Stilbene

  • Phosphonate Preparation: In a round-bottom flask, combine benzyl bromide and an equimolar amount of triethyl phosphite. Heat the mixture at 100-150°C for 2-4 hours to afford the diethyl benzylphosphonate. The progress of the reaction can be monitored by TLC.

  • Ylide Generation: Dissolve the diethyl benzylphosphonate in a suitable aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath. Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), portion-wise with stirring. Allow the reaction to stir for 30-60 minutes at 0°C.

  • Reaction with Aldehyde: To the cooled ylide solution, add a solution of the desired benzaldehyde derivative in THF dropwise. Maintain the temperature at 0°C during the addition.

  • Reaction Progression and Quenching: Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure (E)-stilbene.[3]

Question 2: I am observing significant amounts of triphenylphosphine oxide in my final product after a Wittig reaction. How can I effectively remove it?

Triphenylphosphine oxide is a common and often difficult-to-remove by-product of the Wittig reaction.[6] Its polarity and solubility characteristics can complicate purification.

Underlying Cause: Triphenylphosphine oxide is formed as a stoichiometric by-product from the phosphorus ylide during the formation of the alkene.[6][7]

Solutions:

  • Column Chromatography: A well-optimized column chromatography protocol is often the most effective method for removing triphenylphosphine oxide. Due to its moderate polarity, a gradient elution starting with a non-polar solvent and gradually increasing the polarity can effectively separate the less polar stilbene product from the more polar triphenylphosphine oxide.[8]

  • Recrystallization: Recrystallization can also be employed, sometimes in conjunction with chromatography. The choice of solvent is critical and should be selected to maximize the solubility of the stilbene product at elevated temperatures while minimizing the solubility of triphenylphosphine oxide.

  • Aqueous Extraction: In some cases, particularly if the stilbene derivative is highly non-polar, repeated washing of an organic solution of the crude product with water may help to remove some of the triphenylphosphine oxide.

Question 3: My stilbene dye is degrading upon exposure to light, leading to the formation of unwanted side products. What is happening and how can I prevent this?

Stilbene derivatives are known to be photosensitive, and exposure to light, especially UV radiation, can trigger a cascade of photochemical reactions.[9][10]

Underlying Cause: The primary photochemical processes that stilbenes undergo are trans-cis isomerization and photocyclization to form dihydrophenanthrene intermediates, which can then be oxidized to phenanthrene derivatives in the presence of an oxidizing agent like oxygen.[9][11] Dimerization to form cyclobutane derivatives can also occur.[10]

Solutions:

  • Light Protection: Throughout the synthesis, workup, purification, and storage, it is crucial to protect the reaction mixture and the isolated product from light. This can be achieved by wrapping reaction flasks and storage vials in aluminum foil or by using amber-colored glassware.[8]

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (nitrogen or argon) can help to minimize oxidation of the dihydrophenanthrene intermediate to the corresponding phenanthrene, especially if the reaction is sensitive to air.

  • Degassing Solvents: For photochemical studies or when extreme sensitivity is observed, degassing the solvents prior to use can remove dissolved oxygen, further preventing oxidative side reactions.

Diagram: Photochemical Degradation Pathways of Stilbene

G trans_stilbene trans-Stilbene cis_stilbene cis-Stilbene trans_stilbene->cis_stilbene hν (Isomerization) dimer Cyclobutane Dimer trans_stilbene->dimer hν, [2+2] Cycloaddition dihydrophenanthrene Dihydrophenanthrene Intermediate cis_stilbene->dihydrophenanthrene hν (Photocyclization) phenanthrene Phenanthrene By-product dihydrophenanthrene->phenanthrene [O]

Caption: Photochemical degradation pathways of stilbene.

Frequently Asked Questions (FAQs)

1. Which synthetic method is best for preparing symmetrical stilbenes?

The McMurry reaction is a powerful method for the synthesis of symmetrical stilbenes.[2][12] It involves the reductive coupling of two equivalents of an aldehyde or ketone using a low-valent titanium reagent.[12][13][14] This method is particularly useful for synthesizing sterically hindered stilbenes.

2. What are the common side reactions in a Heck reaction for stilbene synthesis?

The Heck reaction, which couples an aryl halide with an alkene, is a versatile method for stilbene synthesis.[15] However, potential side reactions include the formation of regioisomers (e.g., 1,1-diarylalkenes) and homocoupling of the aryl halide.[16] Careful selection of the palladium catalyst, ligands, base, and solvent is crucial for minimizing these by-products.[17]

3. Can the Perkin reaction be used to synthesize stilbene derivatives?

Yes, the Perkin reaction can be adapted to synthesize certain stilbene derivatives, particularly those containing a carboxylic acid group.[18][19][20] The reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[18][21]

4. What analytical techniques are best for identifying and quantifying by-products in my stilbene dye synthesis?

A combination of chromatographic and spectroscopic techniques is generally employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for separating the desired stilbene isomer from by-products and unreacted starting materials, allowing for quantification of purity.[22][23][24]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information, aiding in the identification of by-products.[22][24][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the desired product and any isolated by-products. The coupling constants of the vinylic protons in 1H NMR are particularly useful for distinguishing between E and Z isomers.[8]

5. How can I improve the yield of my stilbene dye synthesis?

Optimizing reaction conditions is key to improving yield. Consider the following factors:

  • Stoichiometry of Reactants: Ensure the correct molar ratios of reactants are used.

  • Reaction Temperature: Some reactions are highly sensitive to temperature. Determine the optimal temperature for your specific transformation.

  • Reaction Time: Monitor the reaction progress to determine the optimal reaction time and avoid decomposition of the product with prolonged reaction times.

  • Catalyst and Ligand Choice (for cross-coupling reactions): The choice of catalyst and ligands can dramatically impact the efficiency of reactions like the Heck and Suzuki couplings.[2]

  • Solvent and Base: The polarity of the solvent and the strength of the base can influence reaction rates and equilibria.

Table 1: Summary of Common Synthetic Routes and Potential By-products

Synthetic MethodTypical ReactantsDesired ProductCommon By-products
Wittig Reaction Benzyltriphenylphosphonium salt, BenzaldehydeStilbenecis-(Z)-isomer, Triphenylphosphine oxide[6][7]
Heck Reaction Aryl halide, StyreneStilbeneRegioisomers (1,1-diarylalkenes), Homocoupled aryl halide[16]
McMurry Reaction BenzaldehydeSymmetrical StilbenePinacols (from incomplete reduction)
Perkin Reaction Benzaldehyde, Phenylacetic anhydrideα,β-Unsaturated carboxylic acid (stilbene precursor)Decarboxylated side products[18]

References

  • Benchchem.
  • ResearchGate.
  • ElectronicsAndBooks.
  • Refubium. 3 Syntheses - 3.
  • Google Patents. US2674636A - Method in purifying trans-stilbene.
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  • Pharmacytimess. Perkin reaction.
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  • PubMed. Electronic effects on photochemistry: the diverse reaction dynamics of highly excited stilbenes and azobenzene.
  • RSC Publishing.
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  • NIH. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction.
  • BYJU'S. Perkin Reaction Mechanism.
  • PubMed. Analysis of stilbene residues in aquacultured finfish using LC-MS/MS.
  • Google Patents. EP3009132A1 - Method of producing purified stilbene compounds.
  • ResearchGate. Analysis of Stilbene Residues in Aquacultured Finfish using LC-MS/MS.
  • YouTube. The Wittig Reaction Synthesis of Stlbene.
  • Wikipedia. Heck reaction.
  • Wikipedia. Perkin reaction.
  • Google Patents. US3557079A - Production of stilbene azo dyes.
  • RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • Thieme E-Books.
  • Organic Syntheses Procedure. SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH.
  • Springer Nature Experiments. Stilbene Identification and Quantitation by High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS).
  • Chegg.com. Solved The Wittig reaction: synthesis of E-stilbene. LAB 7.
  • ResearchGate. Optimization of reaction conditions for the synthesis of dye 1.
  • ResearchGate. (PDF) Synthesis and colour assessment of some new stilbene AZO dyes.
  • TSI Journals.
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  • NIH. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents.
  • Chem LibreTexts. 19.
  • PubMed. Identification and quantification of stilbenes in fruits of transgenic tomato plants (Lycopersicon esculentum Mill.) by reversed phase HPLC with photodiode array and mass spectrometry detection.
  • ResearchGate. Highly Stereoselective and General Synthesis of (E)-Stilbenes and Alkenes by Means of an Aqueous Wittig Reaction | Request PDF.
  • Government Laboratory. Testing of Stilbenes in Foods of Animal Origin.
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Technical Support Center: Purification of Crude 4,4'-Diamino-2,2'-stilbenedisulfonic Acid (DAS)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the purification of 4,4'-diamino-2,2'-stilbenedisulfonic acid (DAS). This guide is designed for researchers, chemists, and process development professionals who utilize this critical intermediate. As a precursor for a wide range of dyes and fluorescent whitening agents, the purity of DAS is paramount to final product performance and quality.[1][2]

Crude DAS synthesized via the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS) often contains a profile of impurities, including unreacted starting materials, partially reduced intermediates, and over-reduced side products.[3][4][5] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges of obtaining high-purity DAS.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of DAS in a direct question-and-answer format.

Question 1: My final, dried DAS product has a persistent yellow, orange, or brownish cast instead of the expected cream or light-yellow color. What is the likely cause and how can I resolve this?

Answer: This is a very common issue and typically points to the presence of residual chromophoric (color-causing) impurities. The most likely culprits are:

  • Partially Reduced Intermediates: The presence of 4-amino-4'-nitrostilbene-2,2'-disulfonic acid (ANS), which is an intermediate in the reduction of DNS to DAS, can impart a strong yellow-orange color.[4][5]

  • Unreacted Starting Material: Significant amounts of unreacted 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS) will also lead to discoloration.

  • Oxidized Byproducts: Aromatic amines, including DAS, are susceptible to air oxidation, which can form highly colored polymeric impurities, especially if the crude product is handled or dried improperly at elevated temperatures.

Causality & Solution Strategy: The root cause is either an incomplete reduction reaction or inadequate purification. The primary method to remove these impurities is to exploit the solubility difference between the desired DAS and the contaminants using a pH swing.

Recommended Actions:

  • Verify Reduction Completion: Before beginning purification, ensure the reduction of the nitro groups is complete. This can be monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Optimize Acidification/Precipitation: The most effective method for removing these impurities is the acidification (or "pH swing") method. Redissolve your impure DAS in warm deionized water, adjusting the pH to be slightly alkaline (pH 7.5-8.5) to ensure complete dissolution of the DAS disodium salt. Filter this solution while warm to remove any insoluble matter. Then, slowly add a mineral acid (e.g., HCl or H2SO4) with vigorous stirring. As the pH drops below 5.5, the free DAS will precipitate as a light-colored solid, while the more soluble nitro-containing impurities and some oxidized byproducts tend to remain in the acidic mother liquor.[1][6]

  • Thorough Washing: Wash the filtered DAS cake thoroughly with slightly acidified water (pH 3-4) to remove any trapped mother liquor containing the colored impurities. Follow with a final wash of deionized water to remove excess acid.

Question 2: My HPLC analysis shows a persistent impurity peak identified as 4,4'-diaminodibenzyl-2,2'-disulfonic acid. My DAS purity is high, but this specific impurity is difficult to remove. Why is this happening?

Answer: The presence of 4,4'-diaminodibenzyl-2,2'-disulfonic acid is a classic indicator of over-reduction. During catalytic hydrogenation, not only are the two nitro groups reduced to amines, but the ethylenic double bond (-C=C-) of the stilbene backbone is also susceptible to reduction, converting it into a single bond (-CH2-CH2-).[3]

Causality & Solution Strategy: This issue originates during the synthesis step, not the purification. Certain catalysts, particularly some nickel-based catalysts, are known to be aggressive and can lead to this lack of chemoselectivity.[6] Because the dibenzyl derivative has very similar physicochemical properties (solubility, pKa) to DAS, it is extremely difficult to separate by standard precipitation or recrystallization methods.

Recommended Actions:

  • Re-evaluate Catalytic System: The most effective solution is to prevent its formation. If using catalytic hydrogenation, consider switching to a more selective catalyst. Cobalt-based catalysts, such as Raney cobalt, have been shown to provide high yields of DAS with minimal over-reduction of the double bond.[3] Palladium or platinum catalysts can also be effective when reaction conditions are carefully controlled.[1]

  • Control Hydrogenation Conditions: If you must use a more aggressive catalyst, carefully control the reaction parameters.

    • Temperature & Pressure: Operate at the lower end of the effective temperature and hydrogen pressure range for your specific catalyst.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the nitro groups are fully reduced to avoid prolonged exposure of the DAS product to the catalyst and hydrogen.

Question 3: During the salting-out process, my product precipitates as a very fine, almost colloidal solid that is extremely difficult to filter and wash. How can I improve the crystal form?

Answer: This problem, known as poor crystal habit, typically arises from excessively rapid precipitation. When the solution becomes supersaturated too quickly, it favors nucleation over crystal growth, resulting in a large number of very small particles.

Causality & Solution Strategy: The salting-out process works by reducing the solubility of the organic molecule by adding a high concentration of an inorganic salt, which competes for water molecules.[7][8] The rate of salt addition and the temperature are critical parameters.

Recommended Actions:

  • Slow the Rate of Precipitation: Add the salt solution (or solid salt) much more slowly to the DAS solution while maintaining vigorous, but not vortexing, agitation. This keeps the level of supersaturation low and encourages the molecules to add to existing crystal lattices rather than forming new nuclei.

  • Control Temperature: Perform the precipitation at a slightly elevated temperature (if solubility allows) and then cool the mixture slowly. Cooling slowly allows for the gradual growth of larger, more easily filterable crystals.

  • "Seeding": If possible, add a few seed crystals of previously isolated, well-formed DAS to the solution just as it begins to become saturated. These seeds provide a template for crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the acidification or "pH swing" purification method for DAS?

The pH swing method is a cornerstone of DAS purification and leverages the significant difference in water solubility between the salt form and the free acid form of the molecule.[1]

  • Alkaline/Neutral pH (pH > 6.0): At a neutral or slightly alkaline pH, DAS exists as its disodium (or other alkali metal) salt. The sulfonate groups (-SO₃⁻Na⁺) are ionized, making the molecule highly soluble in water.[1][3]

  • Acidic pH (pH < 5.5): When a strong acid is added, the sulfonate groups are protonated (-SO₃H). In this free acid form, the molecule's overall polarity is reduced, and its ability to form strong intermolecular hydrogen bonds increases, causing its water solubility to drop dramatically and leading to its precipitation.[1][6] This allows for an elegant separation: dissolve the crude material at a higher pH to solubilize the DAS salt, filter off any insoluble impurities, and then precipitate the pure DAS free acid by lowering the pH, leaving many water-soluble impurities behind.

Q2: What are the recommended analytical techniques for the quality control of purified DAS?

A multi-pronged approach is recommended for robust quality control:

  • High-Performance Liquid Chromatography (HPLC): This is the definitive technique for purity assessment. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and an acidic aqueous buffer (e.g., containing phosphoric or formic acid) can effectively separate DAS from its key process-related impurities like DNS and ANS.[4][9] HPLC provides quantitative purity data (e.g., area %).

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool ideal for monitoring the progress of the reduction reaction and for quick checks of purification fractions.[3][10]

  • UV-Vis Spectroscopy/Fluorescence: As a stilbene derivative, DAS has a characteristic UV absorbance profile. More importantly, its sodium salt in solution exhibits a bright blue fluorescence under UV light, which can serve as a quick, qualitative indicator of the product's presence and is a key property for its end-use in whitening agents.[1]

Q3: Is recrystallization a viable method for purifying DAS?

Yes, recrystallization can be a viable secondary purification step, especially for removing entrapped inorganic salts or minor organic impurities that co-precipitated during the initial isolation. However, finding a suitable single-solvent system can be challenging due to the zwitterionic nature of DAS. It is often sparingly soluble in most common organic solvents and highly soluble in water (as a salt). A mixed-solvent system, such as a combination of water with a miscible organic solvent like dioxane or acetone, may be required.[10][11] For most applications, a well-executed acidification precipitation is sufficient to achieve high purity, making a subsequent recrystallization step unnecessary.

Protocols & Data Summaries

Protocol 1: Standard Laboratory-Scale Purification of Crude DAS by Acidification

This protocol describes the purification of crude DAS (assumed to be in its sodium salt form) obtained from a completed reduction reaction.

  • Dissolution: In a suitable beaker, add the crude DAS paste or solid. For every 10g of estimated dry DAS, add approximately 100-150 mL of deionized water.

  • pH Adjustment (Alkaline): Warm the slurry to 60-70°C with stirring. Slowly add a 1M sodium hydroxide (NaOH) solution dropwise until the pH of the solution is between 7.5 and 8.5. All the DAS should dissolve, forming a clear, though possibly colored, solution.

  • Decolorization (Optional): If the solution is heavily colored, a small amount of activated charcoal (approx. 0.5-1% w/w of the DAS) can be added. Stir for 15-20 minutes at 60-70°C. Caution: Charcoal can adsorb the product, leading to yield loss.

  • Hot Filtration: Filter the hot solution through a pre-heated filter funnel (using filter paper or a filter aid like Celite) to remove the catalyst, charcoal (if used), and any other insoluble matter.

  • Precipitation: Transfer the clear filtrate to a clean beaker with vigorous stirring. Warm the solution to ~50°C. Slowly, over 20-30 minutes, add 2M hydrochloric acid (HCl) dropwise. Monitor the pH. You will observe the product beginning to precipitate as the pH drops. Continue adding acid until the pH is stable between 3.0 and 4.0.

  • Cooling & Maturation: Once the final pH is reached, turn off the heat and allow the slurry to cool slowly to room temperature, then cool further in an ice bath for at least 1 hour to maximize precipitation.

  • Isolation & Washing: Filter the precipitated solid using a Buchner funnel. Wash the filter cake thoroughly with cold, slightly acidified water (pH ~4), followed by a final wash with cold deionized water to remove residual acid and salts.

  • Drying: Dry the purified DAS in a vacuum oven at a moderate temperature (70-80°C) until a constant weight is achieved.

Data Tables

Table 1: Summary of Common Impurities and Removal Strategies

Impurity NameCommon SourceRecommended Removal Method
4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNS)Incomplete reduction of starting materialAcidification (pH swing); remains in acidic mother liquor
4-Amino-4'-nitrostilbene-2,2'-disulfonic acid (ANS)Incomplete reduction of intermediateAcidification (pH swing); remains in acidic mother liquor
4,4'-Diaminodibenzyl-2,2'-disulfonic acidOver-reduction of stilbene double bondPrevention by using selective catalysts (e.g., Cobalt)[3]
4-Aminotoluene-2-sulfonic acidByproduct from DNS synthesisAcidification (pH swing); generally water-soluble
Inorganic Salts (e.g., NaCl, Na₂SO₄)From reagents and pH adjustmentsThorough washing of the filtered product; Recrystallization
Oxidized Polymeric SpeciesAir oxidation of aromatic aminesDecolorization with charcoal; Proper inert handling/storage

Visual Workflow and Logic Diagrams

Diagram 1: General Purification Workflow for Crude DAS

cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_final Final Product Crude_Mixture Crude Reaction Mixture (Post-Reduction) Dissolution 1. Dissolve in Water Adjust to pH 7.5-8.5 Crude_Mixture->Dissolution Hot_Filtration 2. Hot Filtration (Remove Catalyst/Insolubles) Dissolution->Hot_Filtration Precipitation 3. Acidify to pH 3-4 (Precipitate Free Acid) Hot_Filtration->Precipitation Isolation 4. Filter & Wash Cake Precipitation->Isolation Drying 5. Vacuum Dry Isolation->Drying Pure_DAS High-Purity DAS (>99%) Drying->Pure_DAS

Caption: A typical multi-step workflow for the purification of crude DAS.

Diagram 2: Troubleshooting Logic for Discolored Product

Start Problem: Final Product is Discolored (Yellow/Orange) Check_HPLC Analyze by HPLC Start->Check_HPLC Impurity_DNS Major Impurity: DNS or ANS Check_HPLC->Impurity_DNS Impurity Detected Impurity_Other No Clear Impurity Peak (Likely Oxidation) Check_HPLC->Impurity_Other No Major Impurity Action_Repurify Action: Re-run pH Swing Purification Ensure final pH is < 4 Impurity_DNS->Action_Repurify Action_Charcoal Action: Re-dissolve and treat with Activated Charcoal Impurity_Other->Action_Charcoal Action_Check_Reduction Root Cause Analysis: Verify Reduction Step is run to completion Action_Repurify->Action_Check_Reduction

Sources

Technical Support Center: Navigating the Solubility Challenges of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DSDSA). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in organic solvents. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome these challenges in your experiments.

Understanding the Challenge: The Zwitterionic Nature of DSDSA

This compound is a unique molecule possessing both basic amino groups (-NH2) and acidic sulfonic acid groups (-SO3H).[1] In its solid state and in many solvents, it exists as a zwitterion, or inner salt. This dual ionic character leads to strong intermolecular forces, resulting in high lattice energy and consequently, low solubility in most organic solvents. While its disodium salt is water-soluble, the free acid form, which is often required for reactions like polymerizations, presents a significant hurdle for dissolution in non-aqueous media.[2]

Troubleshooting Guide: Common Solubility Problems and Solutions

This section addresses specific issues you might be facing in the lab.

Issue 1: My DSDSA won't dissolve in common polar aprotic solvents like DMF, DMSO, or NMP.

This is the most frequently encountered problem. The zwitterionic nature of DSDSA makes it poorly soluble in these solvents despite their high polarity.

Root Cause Analysis: The strong ionic interactions between the sulfonate and protonated amine groups within the DSDSA crystal lattice are not effectively disrupted by polar aprotic solvents alone.

Solutions:

  • In-situ Salt Formation with an Inorganic Base: This is a highly effective method. By converting the sulfonic acid groups to their salt form, you break the zwitterionic structure, allowing the molecule to dissolve. A documented procedure involves the use of N,N-dimethylacetamide (DMAc) as the solvent.[3]

    Experimental Protocol: Dissolution of DSDSA in DMAc via Salt Formation [3]

    • To an agitated suspension of 37 parts by weight of DSDSA in 124 parts of N,N-dimethylacetamide, add 9.7 parts of sodium methylate and 1.1 parts of sodium carbonate.

    • Follow this with the addition of 65 parts of water. A homogenous solution should form.

    • Heat the solution to distill off the water and methanol (formed from the sodium methylate), which will yield a suspension of the anhydrous disodium salt of DSDSA in DMAc.

    • This suspension can then be used for subsequent reactions.

  • Use of an Organic Base: Triethylamine (TEA) or diisopropylethylamine (DIEA) can be used to form an ammonium salt of the sulfonic acid groups. These organic salts often exhibit improved solubility in organic solvents compared to the free acid.

    General Protocol: Solubilization with an Organic Base

    • Suspend DSDSA in your desired polar aprotic solvent (e.g., DMF, DMSO).

    • Add a stoichiometric amount (or a slight excess) of an organic base like triethylamine.

    • Stir the mixture at room temperature or with gentle heating. The formation of the triethylammonium salt should lead to dissolution.

Issue 2: I am trying to use DSDSA in a polyimide synthesis with m-cresol, but it's not dissolving.

For specific applications like polyimide synthesis, choosing the right solvent is critical.

Solution:

  • Direct Dissolution in m-Cresol: DSDSA has been successfully used in the synthesis of sulfonated polyimides where it is directly polymerized with other monomers, such as pyromellitic dianhydride (PMDA), in m-cresol.[4] This suggests that m-cresol is a suitable solvent for DSDSA, likely due to its acidic nature and high boiling point, which can facilitate the dissolution of the zwitterionic compound, potentially through proton exchange and favorable solvation.

    Recommendation: Attempt to dissolve the DSDSA directly in m-cresol, possibly with gentle heating and stirring. The success of this method is supported by its application in relevant literature.[4]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in organic solvents?

A1: The primary reason is its zwitterionic structure. The molecule contains both acidic sulfonic acid groups and basic amino groups. In the solid state, the proton from the sulfonic acid group is transferred to the amino group, creating a molecule with both a positive and a negative charge. This leads to strong intermolecular electrostatic interactions and a high crystal lattice energy, making it difficult for solvent molecules to break apart the crystal structure and solvate the individual molecules.

Q2: I see that the disodium salt is water-soluble. Can I use it in my organic reaction?

A2: While the disodium salt of DSDSA is readily soluble in water, its solubility in most organic solvents is also very low.[5][6] Therefore, simply using the pre-formed disodium salt is unlikely to solve your solubility issues in solvents like DMF or DMSO. The most effective approach is to form the salt in situ in the desired organic solvent, as described in the troubleshooting guide.

Q3: Are there any other potential solvents I could try?

A3: Besides the ones mentioned, you could explore other high-boiling point, highly polar solvents. For specific applications, the choice of solvent will also depend on its compatibility with your reaction conditions. For instance, in the context of polymer chemistry, solvents that can dissolve both the monomers and the resulting polymer are essential. As mentioned, m-cresol is a good candidate for polyimide synthesis.[4]

Q4: Can I use co-solvents to improve the solubility of DSDSA?

A4: While co-solvency is a common technique for enhancing solubility, its effectiveness for a zwitterionic compound like DSDSA in organic media may be limited without addressing the underlying issue of the strong intermolecular ionic forces. A more robust strategy is to first convert DSDSA into a salt to disrupt these forces, and then, if necessary, use a co-solvent system to fine-tune the solubility for your specific application.

Q5: What is the role of the base in the solubilization process?

A5: The base deprotonates the sulfonic acid groups of DSDSA. This prevents the formation of the zwitterion by eliminating the acidic proton that would otherwise protonate the amino group. The resulting sulfonate salt has different intermolecular interactions compared to the zwitterion, which are more readily overcome by the solvent molecules, leading to dissolution.

Visualizing the Solubility Challenge and Solutions

The following diagrams illustrate the concepts discussed in this guide.

cluster_problem The Solubility Problem cluster_solution The Solution: In-situ Salt Formation DSDSA_solid DSDSA (Solid) Zwitterionic Crystal Lattice Organic_Solvent Organic Solvent (e.g., DMF, DMSO) DSDSA_solid->Organic_Solvent Poor Interaction Insoluble Insoluble Suspension Organic_Solvent->Insoluble DSDSA_solid_2 DSDSA (Solid) Organic_Solvent_2 Organic Solvent + Base DSDSA_solid_2->Organic_Solvent_2 Deprotonation Soluble_Salt Soluble DSDSA Salt Organic_Solvent_2->Soluble_Salt

Caption: Overcoming DSDSA's insolubility through in-situ salt formation.

Start Start: Insoluble DSDSA in Organic Solvent Check_Solvent Is the solvent m-cresol for polyimide synthesis? Start->Check_Solvent Heat_Stir Heat and stir directly in m-cresol Check_Solvent->Heat_Stir Yes Add_Base Add a suitable base (e.g., NaOMe, TEA) Check_Solvent->Add_Base No Success DSDSA Dissolved Heat_Stir->Success Add_Base->Success

Caption: Decision workflow for dissolving DSDSA in organic solvents.

Summary of Solubilization Strategies

StrategyRecommended SolventsKey Considerations
In-situ Salt Formation (Inorganic Base) N,N-dimethylacetamide (DMAc)Highly effective; requires careful handling of reactive bases like sodium methylate.[3]
In-situ Salt Formation (Organic Base) DMF, DMSO, NMPGenerally milder conditions; the choice of base can be tailored to the reaction.
Direct Dissolution m-CresolPrimarily for specific applications like polyimide synthesis.[4]

References

  • Google Patents.
  • Google Patents. 4, 4'-diamino-2, 2'-stilbenedisulfonic acid and salts thereof.
  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • ResearchGate. Sulfonated polyimide copolymers based on 4,4′-diaminostilbene-2,2′-disulfonic acid and 3,5,3′,5′-tetramethylbenzidine with enhanced solubility. [Link]

  • Google Patents.
  • Wikipedia. 4,4′-Diamino-2,2′-stilbenedisulfonic acid. [Link]

  • OECD SIDS. DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8. [Link]

  • ResearchGate. Synthesis of Sulfonic Acid Salts and Sulfonic Acids by Advanced Cross‐Coupling Reaction of Vinyl Sulfonates. [Link]

  • PubChem. 2,4-Diaminobenzenesulfonic acid. [Link]

  • Wikipedia. Polar aprotic solvent. [Link]

  • HBM4EU. 1 Prioritised substance group: Aprotic solvents. [Link]

  • PubChem. 2,5-Diaminobenzenesulfonic acid. [Link]

  • Google Patents.

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Catalyst selection and optimization for stilbene derivative synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Stilbene Derivative Synthesis. As Senior Application Scientists, we have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into catalyst selection and optimization. This resource moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot effectively and enhance the success of your synthetic endeavors.

Section 1: Navigating Synthetic Strategies for Stilbene Derivatives

The synthesis of stilbenes, a class of compounds with significant biological and material science applications, can be approached through various catalytic methods.[1][2] The choice of strategy is paramount and depends on available starting materials, desired stereochemistry, and functional group tolerance. The most prevalent and versatile methods include the Mizoroki-Heck reaction, the Wittig reaction and its variants, and Suzuki or McMurry couplings.[3]

FAQ: Which synthetic route is best for my target stilbene derivative?

Answer: The optimal route depends on your specific experimental constraints and objectives.

  • For coupling an aryl halide with an alkene (e.g., styrene): The Mizoroki-Heck reaction is the industry standard. It generally favors the formation of the thermodynamically stable E (trans)-isomer.[4]

  • For coupling a benzyl halide (via a phosphonium salt) with a benzaldehyde: The Wittig reaction is a classic and powerful method. Its stereochemical outcome is highly dependent on the nature of the phosphorus ylide.[5][6]

  • For highly stereoselective synthesis of the (E)-isomer, especially with sterically hindered substrates: The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig, is often superior.[7][8]

  • For symmetrical stilbenes from aldehydes or ketones: The McMurry reaction , which uses low-valent titanium, is an effective reductive coupling method.[3]

Below is a workflow to guide your decision-making process.

G start Identify Starting Materials aryl_halide Aryl Halide + Alkene start->aryl_halide benzyl_halide Benzyl Halide + Aldehyde/Ketone start->benzyl_halide two_carbonyls Two Carbonyl Compounds (Aldehydes/Ketones) start->two_carbonyls other Other Precursors (e.g., Aryl Boronic Acid) start->other heck Mizoroki-Heck Reaction aryl_halide->heck wittig Wittig or HWE Reaction benzyl_halide->wittig mcmurry McMurry Reaction two_carbonyls->mcmurry suzuki Suzuki Coupling other->suzuki heck_note Typically yields (E)-isomer heck->heck_note wittig_note Stereoselectivity is tunable (HWE favors E-isomer) wittig->wittig_note mcmurry_note Good for symmetrical stilbenes mcmurry->mcmurry_note

Caption: Decision workflow for selecting a stilbene synthesis method.

Section 2: Troubleshooting the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a cornerstone of stilbene synthesis, typically involving the palladium-catalyzed coupling of an aryl halide and an alkene.[9] Despite its utility, researchers can encounter issues with yield and selectivity.

FAQ: Why is my Heck reaction yield consistently low or zero?

Answer: Low yields in Heck couplings often trace back to issues with the catalyst's activity, the reagents, or the reaction conditions. A systematic troubleshooting approach is essential.

Potential Cause 1: Catalyst Deactivation

The active catalytic species is Palladium(0). If you are using a Pd(II) precatalyst like Pd(OAc)₂, your reaction conditions must facilitate its reduction. More importantly, the Pd(0) species can be deactivated through oxidation by dissolved oxygen or by aggregating into catalytically inactive palladium black.[4][10]

  • Solution:

    • Thoroughly Degas: Ensure all solvents and reagents are rigorously degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.

    • Use Stabilizing Ligands: Phosphine ligands (e.g., PPh₃, P(o-Tol)₃) or N-heterocyclic carbenes (NHCs) stabilize the Pd(0) center, preventing aggregation.[4]

    • Add a Phase-Transfer Catalyst: In some systems, tetrabutylammonium bromide (TBAB) can help stabilize the catalyst and improve performance.[4][11]

Potential Cause 2: Inappropriate Ligand or Base Selection

The ligand and base are not mere additives; they are critical components that modulate the catalyst's reactivity and stability.

  • Ligand Choice: The electronic and steric properties of the ligand are crucial. Bulky, electron-rich phosphine ligands (e.g., XPhos, S-PHOS) or NHCs are often required for less reactive aryl chlorides, whereas triphenylphosphine may suffice for more reactive aryl iodides and bromides.[4][9][12]

  • Base Selection: The base neutralizes the hydrogen halide produced during the reaction. Triethylamine (Et₃N) is common, but if side reactions are observed, a weaker inorganic base like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) may provide better results.[9] The base must be fresh and anhydrous.

Potential Cause 3: Poor Substrate Reactivity

The nature of your aryl halide has a significant impact.

  • Reactivity Order: The reactivity of aryl halides follows the general trend: I > Br > OTf >> Cl.[4]

  • Electronic Effects: Electron-withdrawing groups on the aryl halide generally increase reactivity, while electron-donating groups can decrease it.[4][13] For less reactive substrates, you may need to increase the reaction temperature, use a more active catalyst system, or switch to a more reactive halide (e.g., from bromide to iodide).[4]

G start Low or No Yield in Heck Reaction q_pd_black Is Palladium Black (black precipitate) observed? start->q_pd_black a_pd_black_yes YES q_pd_black->a_pd_black_yes Yes a_pd_black_no NO q_pd_black->a_pd_black_no No cause_deactivation Root Cause: Catalyst Deactivation/Aggregation a_pd_black_yes->cause_deactivation q_reagents Are reagents optimal? a_pd_black_no->q_reagents solution_deactivation Solutions: 1. Thoroughly degas solvents. 2. Use stabilizing ligands (e.g., PPh₃, NHCs). 3. Add phase-transfer catalyst (TBAB). cause_deactivation->solution_deactivation a_reagents_no NO q_reagents->a_reagents_no No a_reagents_yes YES q_reagents->a_reagents_yes Yes cause_reagents Root Cause: Suboptimal Ligand, Base, or Solvent a_reagents_no->cause_reagents cause_substrate Root Cause: Low Substrate Reactivity a_reagents_yes->cause_substrate solution_reagents Solutions: 1. Screen different ligands (see Table 1). 2. Use fresh, anhydrous base (K₂CO₃, Et₃N). 3. Ensure solvent (e.g., DMF, DMA) is anhydrous. cause_reagents->solution_reagents solution_substrate Solutions: 1. Switch to more reactive halide (I > Br > Cl). 2. Increase reaction temperature. 3. Use a more active catalyst system. cause_substrate->solution_substrate

Caption: Troubleshooting workflow for low-yield Heck reactions.
Data Summary: Palladium Catalysts & Ligands

The selection of the palladium source and accompanying ligand is critical for success. The following table summarizes common choices.

Catalyst System ComponentKey Features & RoleTypical Substrates
Pd(OAc)₂ / PdCl₂ Common Pd(II) precatalysts. Require in-situ reduction to active Pd(0).[4]Aryl Iodides, Aryl Bromides
PPh₃ (Triphenylphosphine) Standard, versatile phosphine ligand. Stabilizes Pd(0).Activated Aryl Halides
P(o-Tol)₃ (Tri(o-tolyl)phosphine) Bulkier than PPh₃, can improve catalyst stability and performance.[13]General Aryl Bromides
Bulky Phosphines (e.g., XPhos) Electron-rich and sterically demanding. Highly effective for difficult couplings.[9]Aryl Chlorides, Deactivated Aryl Bromides
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form very stable palladacycles. Excellent alternative to phosphines.[14]Often used for challenging substrates like Aryl Chlorides.
Ligandless (e.g., Pd/C) Heterogeneous catalyst. Can be effective but may have limitations with deactivated substrates.[15]Activated Aryl Halides
Experimental Protocol: General Procedure for Mizoroki-Heck Synthesis of (E)-Stilbene

This protocol is a general guideline and should be optimized for specific substrates.

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), styrene (1.2 equiv.), potassium carbonate (2.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and P(o-Tol)₃ (0.04 equiv.).[4]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous and degassed DMF (or DMA) via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-48 hours.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Section 3: Troubleshooting the Wittig Reaction

The Wittig reaction is a reliable method for converting aldehydes and ketones into alkenes. For stilbene synthesis, this involves the reaction of a benzaldehyde with a benzyl-derived phosphorus ylide.[5] Key challenges often relate to ylide formation and stereochemical control.

FAQ: My Wittig reaction is not working. What are the common failure points?

Answer: A failed Wittig reaction is most often due to incomplete ylide formation or degradation of the aldehyde starting material.

Potential Cause 1: Inefficient Ylide Formation

The phosphorus ylide is a strong base and is highly sensitive to moisture and air. Its formation is the critical first step.[16]

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.

    • Proper Base: The C-H bond of the phosphonium salt is acidic, but a strong base is required for complete deprotonation. For non-stabilized ylides (from simple benzyl halides), very strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are necessary.[17] Weaker bases like NaH or KOtBu may be sufficient for stabilized ylides.

    • Fresh Reagents: Use a freshly titrated or newly purchased strong base. Old bottles of n-BuLi are notoriously unreliable.

Potential Cause 2: Aldehyde Instability

Aldehydes can be labile and may undergo oxidation to carboxylic acids or polymerization under the basic reaction conditions.[18]

  • Solution:

    • Use Pure Aldehyde: Purify the aldehyde by distillation or recrystallization immediately before use.

    • Control Temperature: Add the base slowly at a low temperature (e.g., 0 °C or -78 °C) to form the ylide, then add the aldehyde at that low temperature before allowing the reaction to slowly warm. This minimizes the aldehyde's exposure to harsh conditions.[16]

FAQ: How can I control the E/Z stereoselectivity of my stilbene product?

Answer: Stereoselectivity in the Wittig reaction is a classic mechanistic puzzle and is primarily determined by the stability of the ylide.

  • Non-stabilized Ylides (e.g., from benzyltriphenylphosphonium bromide) react irreversibly and kinetically through a strained, four-membered oxaphosphetane intermediate, leading predominantly to the (Z) -alkene.[5][18]

  • Stabilized Ylides (e.g., those with an adjacent ester or ketone group) react reversibly, allowing equilibration to the more thermodynamically stable intermediate, which leads to the (E) -alkene.[18]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This modification uses a phosphonate ester instead of a phosphonium salt. The resulting phosphonate-stabilized carbanions are more nucleophilic and almost always yield the (E) -alkene with very high selectivity.[7][8] This is often the preferred method for obtaining trans-stilbenes.

Data Summary: Stereoselectivity in Wittig and HWE Reactions
Reaction TypeReagent TypeTypical BasePredominant IsomerMechanistic Rationale
Standard Wittig Non-stabilized Ylide (e.g., Ph₃P=CHPh)n-BuLi, NaNH₂(Z) -StilbeneKinetic control, irreversible formation of syn-betaine/oxaphosphetane.[18][19]
Standard Wittig Stabilized Ylide (e.g., Ph₃P=CHCO₂Et)NaH, K₂CO₃(E) -AlkeneThermodynamic control, reversible formation allows equilibration to more stable anti-betaine.[18]
Horner-Wadsworth-Emmons Phosphonate Ester (e.g., (EtO)₂P(O)CH₂Ph)NaH, KOtBu(E) -StilbeneRing closure to the intermediate is controlled, favoring the trans pathway.[8][19]

References

Sources

Technical Support Center: Process Optimization for the Industrial Production of 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DASA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and process optimization of 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DASA), also known as Amsonic Acid[1]. This guide is designed for researchers and chemical engineers engaged in the industrial-scale production of this critical intermediate, which is widely used in the manufacture of dyes and fluorescent whitening agents[2][3][4]. Our focus is on providing practical, field-tested insights to troubleshoot common issues and enhance process efficiency, yield, and purity.

The predominant industrial synthesis of DASA is a two-step process. It begins with the oxidative coupling of two molecules of 4-nitrotoluene-2-sulfonic acid (p-NTSA) to form 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNSDA). This intermediate is then reduced to the final product, DASA[5][6][7]. While historically carried out with iron powder, modern processes favor catalytic hydrogenation for its higher purity and reduced waste[3][8]. This guide will focus on the challenges associated with the catalytic reduction step.

Process Overview: From Dinitro to Diamino

The core of DASA production lies in the selective reduction of the two nitro groups of the DNSDA precursor without affecting the stilbene carbon-carbon double bond.

DASA_Synthesis_Workflow p_NTSA 4-Nitrotoluene-2-sulfonic acid (p-NTSA) DNSDA 4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNSDA) p_NTSA->DNSDA Oxidative Coupling (e.g., O2, NaOH) DASA This compound (DASA) DNSDA->DASA Catalytic Reduction (e.g., H2, Co Catalyst) Purification Purification & Isolation DASA->Purification pH Adjustment & Filtration Final_Product High-Purity DASA Purification->Final_Product

Caption: High-level workflow for the industrial synthesis of DASA.

Troubleshooting Guide

This section addresses specific, common problems encountered during the catalytic hydrogenation of DNSDA to DASA.

Issue 1: Low Reaction Yield (<95%)

A suboptimal yield is often the most pressing issue, directly impacting process economics. The causes can be multifaceted, ranging from catalyst inefficiency to improper reaction parameters.

Potential Cause Underlying Rationale & Explanation Recommended Solution & Protocol
Poor Catalyst Activity or Selectivity The catalyst's role is to selectively reduce the nitro groups. Cobalt-based catalysts, particularly Raney cobalt, are preferred over nickel because nickel catalysts tend to also reduce the stilbene double bond, creating the 4,4'-diaminodibenzyl-2,2'-disulfonic acid impurity and lowering the yield of the desired product.[8][9] Catalyst poisoning by impurities (e.g., sulfur compounds) in the hydrogen gas or starting material can also deactivate it.Solution: 1. Catalyst Selection: Utilize a high-quality cobalt-based catalyst, such as Raney cobalt.[8] 2. Catalyst Loading: Ensure appropriate catalyst loading as per process specifications. 3. Purity: Use high-purity hydrogen gas and ensure the DNSDA starting material is free from known catalyst poisons.
Incorrect pH Control The pH of the aqueous reaction medium is critical. A pH range of 6.0 to 8.5 is optimal for keeping the alkali metal salt of DASA in solution during the reaction, which facilitates easy removal of the solid catalyst by filtration post-reaction.[8][9] Deviations can lead to product precipitation on the catalyst surface, reducing its active sites, or cause undesired side reactions.Solution: Implement strict, automated pH control throughout the hydrogenation. The pH can be adjusted by bubbling carbon dioxide into the reaction mixture to maintain it within the 6.0-8.5 range.[8] Continuously monitor with a calibrated online pH probe.
Suboptimal Temperature or Pressure The hydrogenation is typically performed at elevated temperatures (70-180°C) and hydrogen pressures (5-150 bar).[8] Insufficient temperature or pressure will result in a slow or incomplete reaction. Conversely, excessively high temperatures can promote side reactions and byproduct formation.Solution: Optimize the temperature and pressure within the validated range for your specific catalyst and reactor setup. A common range is 100-160°C and 20-120 bar H₂.[8] Implement a gradual heating and pressurization protocol and maintain stable conditions during the reaction.
Incomplete Reaction The reaction may be terminated prematurely, leaving unreacted DNSDA or partially reduced intermediates like 4-amino-4'-nitrostilbene-2,2'-disulfonic acid (NASDA).[10]Solution: Monitor the reaction progress using in-process controls, such as HPLC analysis or hydrogen uptake measurement.[8][10] The reaction is complete when hydrogen consumption ceases. A final HPLC check should confirm the absence of DNSDA.
Issue 2: High Impurity Profile / Poor Product Purity

Product purity is paramount, especially when DASA is used for optical brighteners, which have stringent quality requirements.

Key Impurity Source of Impurity Mitigation Strategy
4,4'-Diaminodibenzyl-2,2'-disulfonic acid This is the most common process-related impurity, resulting from the unwanted reduction (hydrogenation) of the central carbon-carbon double bond in the stilbene structure.[8][9] This is particularly prevalent when using non-selective catalysts like nickel.[8]Use a highly selective cobalt catalyst.[8] Avoid excessive hydrogen pressure or prolonged reaction times after the complete conversion of the nitro groups.
4-Aminotoluene-2-sulfonic acid & 4-Aminobenzaldehyde-2-sulfonic acid These impurities are typically carried over from the initial oxidative coupling step, where they are byproducts of the DNSDA synthesis.[8] They are the reduced forms of 4-nitrotoluene-2-sulfonic acid and 4-nitrobenzaldehyde-2-sulfonic acid.Improve the purification of the DNSDA intermediate before the reduction step. Thin-layer chromatography (TLC) or HPLC can be used to qualify the purity of the starting material.[8]
Iron Contamination If the older iron-based reduction method is used, residual iron can contaminate the product. DASA is known to be incompatible with iron, which can affect its stability and color.[2][11][12]Primary Solution: Transition to a catalytic hydrogenation process, which yields an "iron-free" product.[8] Secondary: If using iron reduction, implement rigorous purification steps to remove iron salts.
Issue 3: Product Isolation and Color Issues

The final product should be a light yellow or cream-colored powder.[2][11] Off-colors indicate the presence of impurities or degradation.

Troubleshooting_Purity Start Impure or Off-Color Final Product Check_Catalyst Analyze Impurity Profile by HPLC. Is Diaminodibenzyl derivative present? Start->Check_Catalyst Check_Starting_Material Are starting material-related impurities present? Check_Catalyst->Check_Starting_Material No Sol_Catalyst Optimize Catalyst. Use selective Cobalt catalyst. Reduce H₂ pressure/time. Check_Catalyst->Sol_Catalyst Yes Check_Isolation Is product color poor (e.g., brown, dark yellow)? Check_Starting_Material->Check_Isolation No Sol_Starting_Material Improve purification of DNSDA intermediate. Check_Starting_Material->Sol_Starting_Material Yes Sol_Isolation Review isolation pH. Ensure complete removal of colored byproducts. Check for iron contamination. Check_Isolation->Sol_Isolation Yes End High-Purity Product Check_Isolation->End No Sol_Catalyst->End Sol_Starting_Material->End Sol_Isolation->End

Caption: Decision tree for troubleshooting DASA purity issues.

  • Problem: Difficulty in filtering the product or poor crystal formation.

    • Causality: The free acid form of DASA has low water solubility (<0.1 g/100 mL), which is exploited for its isolation.[11][12] After the reaction, the catalyst is filtered off while the product is soluble as a salt (e.g., disodium salt) in the neutral-to-alkaline solution.[9] The product is then precipitated by acidifying the filtrate. If acidification is too rapid or the pH is not lowered sufficiently, an amorphous solid or incomplete precipitation may occur.

    • Solution: After filtering the catalyst, cool the filtrate and slowly add a strong mineral acid (e.g., HCl) with good agitation until the pH is strongly acidic. Allow sufficient time for crystallization before filtration.

  • Problem: Final product is brown or dark yellow.

    • Causality: This often points to the presence of colored organic impurities, possibly azo compounds formed from side reactions, or residual intermediates. Degradation at high temperatures can also contribute.

    • Solution: Ensure the purity of the DNSDA starting material. Optimize the reduction temperature to avoid thermal degradation. The pH-driven precipitation is a key purification step; ensuring it is done correctly will help leave many colored impurities in the mother liquor.[9]

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of the catalytic hydrogenation of DNSDA?

    • A1: The process involves the chemoselective reduction of two aromatic nitro groups to primary amines. Hydrogen gas is activated on the surface of the cobalt catalyst. The nitro groups of the DNSDA molecule adsorb onto the catalyst surface and are sequentially reduced, first to nitroso, then hydroxylamine, and finally to the amine group, with water as the primary byproduct. The key is the catalyst's ability to facilitate this transformation without hydrogenating the C=C double bond.[8]

  • Q2: Why is catalytic hydrogenation preferred over reduction with iron filings?

    • A2: While reduction with iron in an acidic solution is a classic method, it generates a large amount of iron hydroxide sludge as a byproduct, which presents significant waste disposal and environmental challenges.[8] Furthermore, achieving the high purity and iron-free quality required for optical brighteners is difficult with this method.[8] Catalytic hydrogenation is a cleaner process with higher yields and purity, and the catalyst can often be recycled.

  • Q3: What analytical techniques are essential for process control?

    • A3: High-Performance Liquid Chromatography (HPLC) is the most powerful tool. A reverse-phase HPLC method can be used to monitor the disappearance of the starting material (DNSDA), the appearance of the product (DASA), and to quantify any intermediates (like NASDA) or byproducts.[10][13][14] This allows for precise determination of the reaction endpoint. See the protocol below for a starting method.

  • Q4: What are the key safety considerations for this process?

    • A4: The primary hazards are associated with catalytic hydrogenation. This involves handling flammable hydrogen gas under high pressure and temperature, requiring appropriately rated reactors and safety protocols. DASA itself is a stable solid but is combustible and incompatible with strong oxidizing agents and iron.[2][11][12] Standard personal protective equipment (PPE) for handling chemical powders should be used.

Experimental Protocols

Protocol 1: In-Process Monitoring by Reverse-Phase HPLC

This protocol provides a baseline method for monitoring the reduction of DNSDA to DASA. It should be adapted and validated for specific equipment and process streams.

  • Sample Preparation: Carefully withdraw a small sample from the reactor. Immediately quench the reaction (e.g., by cooling and exposure to air to deactivate the catalyst for the analytical sample). Dilute the sample with the mobile phase to an appropriate concentration for UV detection.

  • HPLC Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[10][13] A gradient elution may be necessary to resolve all components.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both DNSDA and DASA have strong absorbance (e.g., 280 nm or 340 nm).

    • Injection Volume: 10-20 µL.

  • Analysis: Identify peaks based on the retention times of pure standards for DNSDA, DASA, and any expected impurities. Quantify the area under each peak to determine the relative concentrations and calculate the conversion percentage. The reaction is complete when the DNSDA peak is no longer detectable.

Protocol 2: Product Isolation via Acid Precipitation

This procedure outlines the final step to isolate high-purity DASA from the reaction mixture after hydrogenation is complete.

  • Catalyst Removal: Cool the reactor to a safe temperature (e.g., < 80°C) and release the hydrogen pressure according to safety procedures.

  • Filtration: Filter the hot reaction mixture to remove the solid cobalt catalyst. The DASA product should be dissolved as its salt in the filtrate. The filtration must be efficient to prevent catalyst particles from contaminating the final product.

  • Precipitation: Transfer the clear, warm filtrate to a separate vessel equipped with an agitator and a pH probe.

  • Acidification: While stirring vigorously, slowly add a concentrated mineral acid (e.g., 37% HCl) to the solution. Monitor the pH continuously. The DASA will begin to precipitate as the pH drops below ~4. Continue adding acid until the pH is strongly acidic (pH 1-2) to ensure complete precipitation.

  • Crystallization: Allow the slurry to stir at a reduced temperature (e.g., room temperature) for 1-2 hours to permit full crystallization.

  • Final Isolation: Filter the precipitated DASA solid. Wash the filter cake with deionized water to remove residual salts and acid.

  • Drying: Dry the product in a suitable dryer at an appropriate temperature (e.g., 80-100°C) until a constant weight is achieved.

References

  • PrepChem.com. (n.d.). Synthesis of 4,4'-diaminostilbene-2,2'-disulphonic acid. [Link]

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. [Link]

  • Wikipedia. (2023, April 29). 4,4′-Diamino-2,2′-stilbenedisulfonic acid. [Link]

  • OECD SIDS. (n.d.). DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid.
  • ResearchGate. (n.d.). Determination of 4,4'-diaminestilbene-2,2'-sulphonic acid by high performance liquid chromatography. [Link]

  • Google Patents. (n.d.). CN1105966A - Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid.
  • Google Patents. (n.d.). US3255232A - 4, 4'-diamino-2, 2'-stilbenedisulfonic acid and salts thereof.
  • Sciforum. (n.d.). SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM 4,4'-DIAMINOSTILBENE-2,2'- DISULFONIC ACID. [Link]

  • Google Patents. (n.d.). US5041632A - Process for the preparation of 4,4'-dinitrostilbene-2,2-disulfonic acid.
  • PubMed. (1992). Toxicology and Carcinogenesis Studies of this compound Disodium Salt (CAS No. 7336-20-1) in F344 Rats and B6C3F1 Mice (Feed Studies). [Link]

  • National Toxicology Program. (1992). TR-412: this compound Disodium Salt (CASRN 7336-20-1) in F344 Rats and B6C3F1Mice (Feed Stud). [Link]

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Validation & Comparative

A Researcher's Guide to Stilbene Isomers: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Stilbenes, a class of polyphenolic compounds, are secondary metabolites produced by plants in response to environmental stressors.[1][2] Their shared 1,2-diphenylethylene backbone allows for a variety of structural isomers and derivatives, each with a unique profile of biological activities.[1][3][4] This guide offers an in-depth comparative analysis of the most researched stilbene isomers, providing the causal insights and experimental data necessary for researchers, scientists, and drug development professionals to advance their work. We will delve into the structure-activity relationships, pharmacokinetic differences, and mechanistic actions that define the therapeutic potential of these molecules.

The Isomers in Focus: Structural Foundations of Activity

The biological effects of stilbenes are intimately linked to their chemical structure. While hundreds of stilbenoids exist, this guide will focus on three of the most extensively studied: (E)-resveratrol, pterostilbene, and piceatannol. The core stilbene structure consists of two phenyl rings connected by an ethylene bridge, which can exist in a trans (E) or cis (Z) geometric configuration. The trans-isomer is generally more stable and biologically active.[3][4]

The key differentiators among these molecules are the substitutions on their phenyl rings, which profoundly impact their biological activity and bioavailability.[1][5]

  • (E) -Resveratrol (3,5,4'-trihydroxy-trans-stilbene): Arguably the most famous stilbenoid, resveratrol features three hydroxyl (-OH) groups. This structure contributes to its antioxidant properties but also makes it a prime target for rapid metabolism, limiting its bioavailability.[6][7]

  • Pterostilbene (3,5-dimethoxy-4'-hydroxy-trans-stilbene): A dimethylated analog of resveratrol, pterostilbene has two methoxy (-OCH₃) groups in place of hydroxyl groups.[6][8] This seemingly minor change dramatically increases its lipophilicity (fat-solubility), leading to significantly higher bioavailability.[6][8][9]

  • Piceatannol (3,5,3',4'-tetrahydroxy-trans-stilbene): An analog of resveratrol with an additional hydroxyl group, piceatannol is also a major metabolite of resveratrol in humans.[10] This extra hydroxyl group can enhance certain biological activities, particularly its antioxidant capacity.[11]

Caption: Key stilbene isomers and their relationship to the common backbone.

Comparative Biological Activities: From Antioxidant to Anticancer

Stilbenoids exhibit a wide array of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.[1] However, the potency of these effects varies significantly between isomers, a direct consequence of their structural differences.

The antioxidant capacity of stilbenes is largely attributed to their hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals. This leads to a logical, yet nuanced, structure-activity relationship.

  • Piceatannol , with its four hydroxyl groups, often demonstrates superior free-radical scavenging ability compared to resveratrol.[11] The ortho-dihydroxy arrangement on one of its phenyl rings is particularly effective at stabilizing the resulting radical.[12]

  • Resveratrol's three hydroxyl groups also confer significant antioxidant activity.[13]

  • Pterostilbene , having only one hydroxyl group, might be expected to be a weaker antioxidant. However, it effectively reduces oxidative stress by upregulating the body's own powerful antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.[14]

In terms of anti-inflammatory action, all three compounds show the ability to modulate key inflammatory pathways like NF-κB and MAPK.[15][16][17] This modulation helps reduce the production of pro-inflammatory cytokines.[16] Pterostilbene's higher bioavailability may allow it to exert more sustained anti-inflammatory effects in vivo.[6][8]

Stilbenes have been extensively studied for their potential in cancer prevention and treatment. They can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis.[1][18]

Comparative studies often use the half-maximal inhibitory concentration (IC₅₀) to quantify cytotoxic efficacy—a lower IC₅₀ value indicates greater potency.

Compound Cancer Cell Line Biological Effect IC₅₀ (µM) Key Finding
Pterostilbene HCT116 (Colon)Cytotoxicity~12More potent than resveratrol in colon cancer cells.[19]
Pterostilbene PC3M (Prostate)Cytotoxicity~17Displayed the highest cytotoxicity among stilbenes tested.[19]
Pterostilbene A375 (Melanoma)Cytotoxicity~14.7More cytotoxic than resveratrol in melanoma cells.[19]
Resveratrol SW480 (Colorectal)Proliferation>100Limited direct cytotoxicity at typical concentrations.[20]
Piceatannol Leukemia Cells (HL60)Cytotoxicity<10More cytotoxic than resveratrol in leukemia models.[19]
Piceatannol RAW 264.7 (Macrophage)Cytotoxicity~1.3Significantly more potent than other tested stilbenes.[19]

Expert Analysis: The data clearly indicates that pterostilbene and piceatannol are often more potent cytotoxic agents than resveratrol in various cancer cell lines.[19] Pterostilbene's increased lipophilicity and cellular uptake are critical factors.[8][9] Piceatannol's additional hydroxyl group appears to enhance its pro-apoptotic activity in certain cancer types.[21]

Pharmacokinetics & Bioavailability: The Decisive Factor

A compound's therapeutic potential is meaningless if it cannot reach its target tissue in sufficient concentrations. Herein lies the most significant practical difference between resveratrol and its analogs.

  • Resveratrol: Despite being well-absorbed (~75%), resveratrol has very low oral bioavailability (<1%).[22] It undergoes rapid and extensive first-pass metabolism in the intestines and liver, where it is quickly converted into glucuronide and sulfate conjugates.[6][7][22] Its half-life in plasma is a mere 14 minutes.[14]

  • Pterostilbene: The replacement of hydroxyl groups with methoxy groups protects the molecule from rapid conjugation. This structural modification results in a dramatic increase in oral bioavailability, estimated to be around 80%—four times higher than resveratrol.[6][23] Its plasma half-life is also significantly longer, at approximately 105 minutes.[8]

Trustworthiness Check: This stark difference in bioavailability is a crucial consideration in experimental design. In vitro studies demonstrating resveratrol's efficacy at a certain concentration may not be achievable in vivo due to its rapid clearance. Equimolar doses of pterostilbene are likely to result in much higher and more sustained plasma concentrations, potentially leading to greater biological effects.[6][7]

Parameter Resveratrol Pterostilbene Source(s)
Oral Bioavailability ~20% (in rats)~80% (in rats)[6][23]
Plasma Half-life ~14 minutes~105 minutes[8][14]
Primary Metabolism Rapid Glucuronidation & SulfationSlower; less susceptible to conjugation[6][7]
Key Signaling Pathways: Unraveling the Mechanism of Action

Stilbenes exert their effects by modulating a complex network of intracellular signaling pathways. A primary target for both resveratrol and pterostilbene is Sirtuin 1 (SIRT1) , a protein crucial for regulating cellular metabolism, DNA repair, and inflammation.[14]

SIRT1_Pathway Stilbene Resveratrol / Pterostilbene SIRT1 SIRT1 (Sirtuin 1) Stilbene->SIRT1 Activates Downstream Downstream Cellular Processes SIRT1->Downstream Deacetylates Substrates DNA_Repair DNA Repair ↑ Downstream->DNA_Repair Mito Mitochondrial Biogenesis ↑ Downstream->Mito Inflammation Inflammation ↓ (via NF-κB inhibition) Downstream->Inflammation

Caption: Stilbenes activate SIRT1, leading to beneficial downstream effects.

By activating SIRT1, stilbenes can trigger a cascade of beneficial effects, including enhanced mitochondrial function and reduced inflammation via inhibition of the NF-κB pathway.[14][24] Pterostilbene's superior bioavailability and cellular uptake suggest it may be a more potent activator of these pathways in vivo.[14]

Experimental Protocols for Comparative Analysis

To ensure reproducible and reliable data, standardized protocols are essential. Below are validated, step-by-step methodologies for key assays used in the comparative analysis of stilbenes.

MTT_Workflow A 1. Seed Cells (e.g., HCT116) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat Cells (Stilbene isomers at various conc.) B->C D 4. Incubate (e.g., 48h) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate (4h, allows formazan formation) E->F G 7. Solubilize Formazan (Add 100 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & Determine IC50 H->I

Caption: Standard workflow for assessing stilbene cytotoxicity via MTT assay.

Protocol: MTT Assay for Cytotoxicity

  • Causality: This assay measures the metabolic activity of cells, which serves as a proxy for cell viability. Live cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., HCT116, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

    • Treatment: Prepare serial dilutions of resveratrol, pterostilbene, and piceatannol in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the stilbene-containing medium.

      • Self-Validation: Include control wells: "untreated" (medium only) and "vehicle control" (medium with the highest concentration of the solvent, e.g., DMSO, used to dissolve the stilbenes). This ensures the solvent itself is not causing cytotoxicity.

    • Incubation: Return the plate to the incubator for a predetermined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the stilbene concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Directions

While resveratrol is the most widely recognized stilbene, the experimental evidence strongly suggests that its analogs, pterostilbene and piceatannol, often exhibit superior biological activity.[8][19][21]

  • Pterostilbene's key advantage is its vastly improved pharmacokinetic profile, which allows for higher and more sustained concentrations in vivo.[6][14][23] This makes it a particularly compelling candidate for clinical development.

  • Piceatannol often shows greater potency in antioxidant and specific anticancer assays, likely due to its additional hydroxyl group.[11]

Future research should focus on head-to-head clinical trials to translate the promising preclinical data into human therapeutic applications. Further investigation into less common stilbenoids and synthetic derivatives could also uncover compounds with even greater specificity and efficacy.[1][3] Understanding the nuanced interplay between chemical structure, bioavailability, and mechanistic action will be paramount in unlocking the full therapeutic potential of this versatile class of natural compounds.

References

  • Medicinal chemistry perspective on the structure–activity relationship of stilbene deriv
  • A Comparative Analysis of the Biological Activity of Stilbene Isomers: A Guide for Researchers. BenchChem.
  • Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in r
  • Medicinal chemistry perspective on the structure–activity relationship of stilbene deriv
  • The bioactivity of prenylated stilbenoids and their structure-activity rel
  • Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in r
  • In vitro study and structure-activity relationship analysis of stilbenoid derivatives as powerful vasorelaxants: Discovery of new lead compound. PubMed.
  • Medicinal chemistry perspective on the structure–activity relationship of stilbene deriv
  • A review of synthetic stilbene derivatives and their biological activity.
  • Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in r
  • Bioavailability and safety study of resveratrol 500 mg tablets in healthy male and female volunteers. Experimental and Therapeutic Medicine.
  • Stilbenes, a Versatile Class of Natural Metabolites for Inflamm
  • Polyphenol Stilbenes: Molecular Mechanisms of Defence against Oxidative Stress and Aging-Related Diseases.
  • (PDF) Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview.
  • (PDF) Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats.
  • Biological Activities of Stilbenoids. Molecules.
  • Stilbenes: Characterization, bioactivity, encapsulation and structural modifications. A review of their current limitations and promising.
  • Therapeutic Role of Resveratrol and Piceatannol in Disease Prevention. Semantic Scholar.
  • Therapeutic Role of Resveratrol and Piceatannol in Disease Prevention. Walsh Medical Media.
  • Stilbenes Against Alzheimer's Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems.
  • Pterostilbene and resveratrol: Exploring their protective mechanisms against skin photoaging – A scoping review.
  • Effect of Stilbenes on Various Types of Inflamm
  • Synthesis of Stilbene Derivatives: A Comparative Study of their Antioxidant Activities.
  • Biological activity of piceatannol: Leaving the shadow of resveratrol.
  • Toxicological Evaluation of Piceatannol, Pterostilbene, and ε-Viniferin for Their Potential Use in the Food Industry: A Review. Foods.
  • More Than Resveratrol: New Insights into Stilbene-Based Compounds. Biomolecules.
  • Therapeutic Role of Resveratrol and Piceatannol in Disease Prevention.
  • Production of highly bioactive resveratrol analogues pterostilbene and piceatannol in metabolically engineered grapevine cell cultures. Plant Biotechnology Journal.
  • A Study on Synthesis and Antioxidant Activity Comparison of Novel Stilbenebenzamide Compounds. Medicinal Chemistry.
  • Structures of the 12 stilbenes studied here for their antioxidant properties.
  • Resveratrol and pterostilbene: A comparative overview of their chemistry, biosynthesis, plant sources and pharmacological properties. Journal of Applied Pharmaceutical Science.
  • Pterostilbene versus resver
  • Structure of resveratrol, pinosylvin, piceatannol, pterostilbene, curcumin and N-feruloylserotonin.

Sources

A Comparative Guide to the Antioxidant Activity of Stilbene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stilbenes as Antioxidants

Stilbenes are a class of naturally occurring phenolic compounds, characterized by a C6-C2-C6 backbone, which consists of two aromatic rings linked by an ethylene bridge.[1] Found in a variety of plant species, they serve as phytoalexins, defending the plant against pathogens and environmental stressors.[2] In the realm of human health and drug development, stilbenes, most notably resveratrol, have garnered significant attention for their diverse pharmacological activities, including potent antioxidant effects.[1]

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The capacity of stilbene derivatives to scavenge free radicals and modulate cellular antioxidant defense systems positions them as highly promising therapeutic and preventative agents. This guide will compare the antioxidant prowess of four key stilbene derivatives: resveratrol, pterostilbene, piceatannol, and oxyresveratrol.

The Structural Basis of Antioxidant Activity in Stilbenes

The antioxidant capacity of stilbene derivatives is intrinsically linked to their molecular structure, specifically the number and arrangement of hydroxyl (-OH) groups on their aromatic rings. These hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.

The general mechanism involves the donation of a hydrogen atom from a hydroxyl group to a free radical (R•), resulting in a stabilized radical and a resonance-stabilized phenoxyl radical of the stilbene. The stability of this phenoxyl radical is crucial, as it prevents it from initiating new radical chain reactions.

Caption: General mechanism of free radical scavenging by stilbene derivatives.

Key structural features influencing antioxidant activity include:

  • Number of Hydroxyl Groups: Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity.

  • Position of Hydroxyl Groups: The ortho and para positions of hydroxyl groups enhance antioxidant capacity due to the formation of more stable phenoxyl radicals through resonance.

  • Methoxy Groups: The substitution of hydroxyl groups with methoxy (-OCH3) groups, as seen in pterostilbene, can influence bioavailability and lipophilicity, which in turn affects antioxidant efficacy in biological systems.[1]

Comparative Antioxidant Activity of Key Stilbene Derivatives

The antioxidant potential of stilbene derivatives can be evaluated using various in vitro assays, each with its own mechanism. Commonly employed methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The results are often expressed as IC50 values (the concentration required to inhibit 50% of the radical) or in Trolox equivalents (a water-soluble vitamin E analog used as a standard).

Quantitative Comparison of Antioxidant Activity

The following table summarizes the comparative antioxidant activities of resveratrol, pterostilbene, piceatannol, and oxyresveratrol from various studies. It is important to note that direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions.

Stilbene DerivativeAssayResultReference
Resveratrol DPPHIC50: 38.5 µM[3]
ABTSHigher activity than pterostilbene and pinosylvin[4]
ORACHighest activity among the four tested stilbenes[4][5]
Pterostilbene DPPH-
ABTSLowest activity among the four tested stilbenes[4]
ORACLower activity than resveratrol and oxyresveratrol[4][5]
Piceatannol DPPH-
ABTSHigher activity than resveratrol, pterostilbene, and pinosylvin[4]
ORACLower activity than resveratrol[4][5]
Oxyresveratrol DPPHIC50: 28.9 µM (more effective than resveratrol)[3]
ABTSHighest antioxidant capacity among the four tested stilbenes[4]
ORACLower activity than resveratrol[4][5]

Key Insights from the Data:

  • Oxyresveratrol consistently demonstrates very high antioxidant activity, particularly in the DPPH and ABTS assays, outperforming resveratrol in the DPPH assay.[3][4] This is likely attributed to its four hydroxyl groups.

  • Resveratrol shows the highest activity in the ORAC assay, which measures the capacity to quench peroxyl radicals.[4][5]

  • Piceatannol , a metabolite of resveratrol with an additional hydroxyl group, exhibits superior activity to resveratrol in some assays.[2]

  • Pterostilbene , with two of its hydroxyl groups replaced by methoxy groups, generally shows lower direct radical scavenging activity compared to the other three derivatives in these in vitro assays.[4] However, its increased lipophilicity and bioavailability may lead to stronger pharmacological effects in vivo.[1]

Experimental Protocols for Antioxidant Activity Assessment

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the widely used DPPH and ABTS assays.

DPPH Radical Scavenging Assay

The DPPH assay is a simple and rapid method to evaluate the free radical scavenging activity of antioxidants. The principle is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow.

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. Store the solution in a dark bottle at 4°C.

    • Prepare a series of dilutions of the stilbene derivative to be tested.

    • Prepare a positive control, such as ascorbic acid or Trolox, at similar concentrations.

  • Assay Procedure:

    • In a 96-well plate or test tubes, add a specific volume of the stilbene sample or control.

    • Add the DPPH solution to each well/tube and mix thoroughly.

    • Prepare a blank containing only the solvent and the DPPH solution.

    • Incubate the plate/tubes in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the concentration of the stilbene derivative and determine the IC50 value.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, and the color intensity decreases.

Caption: Workflow for the ABTS radical cation decolorization assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ radical cation, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare a series of dilutions for the stilbene derivative and a Trolox standard curve.

    • Add a small volume of the sample or standard to a larger volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition of the ABTS•+ radical.

    • The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the Trolox standard curve.

Conclusion and Future Perspectives

This guide provides a comparative analysis of the antioxidant activities of four key stilbene derivatives: resveratrol, pterostilbene, piceatannol, and oxyresveratrol. The experimental data underscores the potent antioxidant capabilities of these compounds, with their efficacy being closely tied to their chemical structures. Oxyresveratrol and piceatannol often exhibit superior radical scavenging activity in vitro due to their higher number of hydroxyl groups. While pterostilbene may show lower activity in these assays, its enhanced bioavailability suggests it may have significant in vivo effects. Resveratrol remains a benchmark stilbene with well-documented antioxidant properties.

For researchers and drug development professionals, the choice of a particular stilbene derivative will depend on the specific application, target biological system, and desired pharmacokinetic profile. The provided experimental protocols for the DPPH and ABTS assays offer a solid foundation for the in-house evaluation and comparison of these and other novel antioxidant compounds.

Future research should focus on further elucidating the in vivo antioxidant effects of these stilbene derivatives, exploring their synergistic potential with other antioxidants, and developing novel delivery systems to enhance their bioavailability and therapeutic efficacy.

References

A Comparative Guide to Acetylcholinesterase Inhibition by Stilbene and Benzofuran Neolignan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating prevalence of neurodegenerative disorders, particularly Alzheimer's disease (AD), has intensified the search for effective therapeutic agents. A key strategy in managing AD symptoms is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Natural products represent a vast repository of chemical diversity and have historically been a significant source of new drugs.[2][3] This guide presents a comparative analysis of two promising classes of natural phenolic compounds—stilbenes and benzofuran neolignans—as acetylcholinesterase inhibitors. We will delve into their chemical structures, inhibitory potencies, mechanisms of action, and the structure-activity relationships that govern their efficacy. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for advancing the discovery of novel AChE inhibitors.

Introduction: The Cholinergic Hypothesis and the Role of AChE Inhibitors

Alzheimer's disease is characterized by a progressive decline in cognitive function, which is strongly linked to a deficit in cholinergic transmission in the brain.[4][5] The "cholinergic hypothesis" posits that increasing the levels of acetylcholine (ACh) in the synaptic cleft can alleviate some of the cognitive symptoms of AD.[1] The primary mechanism for achieving this is through the inhibition of acetylcholinesterase (AChE), the enzyme that rapidly hydrolyzes ACh.[6] Clinically used drugs like donepezil and galantamine are AChE inhibitors that validate this therapeutic approach.[1][7][8]

Natural products, with their inherent structural complexity and biological activity, are a fertile ground for discovering new AChE inhibitors. Stilbenes and benzofuran neolignans, both subclasses of plant phenolics, have garnered significant attention for their neuroprotective and anti-inflammatory properties, in addition to their potential as AChE inhibitors.[9][10] This guide will objectively compare these two chemical families to elucidate their potential in the development of multifunctional agents for neurodegenerative diseases.

Chemical Class Overview

Stilbene Derivatives

Stilbenes are characterized by a 1,2-diphenylethylene (C6-C2-C6) backbone. The most well-known example is resveratrol, found in grapes and red wine, which is lauded for its diverse biological activities, including antioxidant and anti-inflammatory effects.[11] Modifications to the basic stilbene scaffold, such as the number and position of hydroxyl or methoxy groups, can significantly influence its biological properties, including its ability to inhibit AChE.[11] Oligomeric forms, such as δ-viniferin and pallidol, have also shown notable inhibitory potential.[9]

Benzofuran Neolignan Derivatives

Benzofuran neolignans are a class of compounds characterized by a 2-arylbenzofuran skeleton. These compounds are biosynthetically derived from the oxidative coupling of two phenylpropanoid units. Examples like boehmenan and certain 2-arylbenzofurans isolated from plants such as Morus alba (mulberry) have demonstrated significant and often selective inhibitory activity against cholinesterases.[8][9]

Mechanism of Acetylcholinesterase and Sites of Inhibition

Acetylcholinesterase is a highly efficient serine hydrolase. Its active site is located at the bottom of a deep and narrow gorge and comprises two main sites:

  • Catalytic Active Site (CAS): Located at the base of the gorge, it contains the catalytic triad (Ser-His-Asp) responsible for the hydrolysis of acetylcholine.[12]

  • Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, the PAS is involved in substrate trafficking and allosteric modulation of the enzyme's catalytic activity. It is also implicated in the AChE-induced aggregation of β-amyloid plaques, a hallmark of Alzheimer's disease.[12][13]

Inhibitors can target either the CAS, the PAS, or both (dual-binding site inhibitors), leading to different inhibition kinetics (competitive, non-competitive, or mixed-type).[13]

cluster_AChE AChE Active Site Gorge PAS Peripheral Anionic Site (PAS) (Gorge Entrance) CAS Catalytic Active Site (CAS) (Gorge Base) PAS->CAS Substrate (ACh) Path Inhibitor Inhibitor Molecule Inhibitor->PAS Binds PAS (Non-competitive/Mixed) Inhibitor->CAS Binds CAS (Competitive/Mixed)

Caption: Key binding sites within the acetylcholinesterase enzyme gorge.

Comparative Analysis of Inhibitory Potency

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor.

The following table summarizes the AChE inhibitory activities of selected stilbene and benzofuran neolignan derivatives from various studies. It is crucial to note that direct comparisons between different studies can be challenging due to variations in experimental conditions (e.g., enzyme source, substrate concentration).

Compound Class Derivative Name Source/Type AChE IC50 (µM) Reference(s)
Stilbene Pterostilbene-O-acetamidoalkylbenzylamine (21d)Synthetic0.06[13]
Stilbene Azo-Stilbene-Thioflavin-T Hybrid (AST-L1)Synthetic1.40[14]
Stilbene Resveratrol Analog (Carbamate 1)Synthetic> 50 (Weak)[7]
Stilbene PallidolNatural DimerPotent (qualitative)[9]
Benzofuran Benzofuran-Triazole Hybrid (10d)Synthetic0.55[15]
Benzofuran Cathafuran C (14)Natural> 100 (Selective for BChE)[8]
Benzofuran Benzofuran Derivative (9)Natural81.2[8]
Benzofuran Benzofuran Derivative (11)Natural40.5[8]
Benzofuran BoehmenanNaturalPotent (qualitative)[9]
Analysis and Structure-Activity Relationship (SAR) Insights:
  • Stilbene Derivatives: The basic resveratrol skeleton often shows weak AChE inhibition. However, synthetic modifications can dramatically increase potency. For example, the pterostilbene-based compound 21d demonstrated exceptional activity (IC50 = 0.06 µM), suggesting that incorporating specific amine-containing side chains can lead to potent, dual-binding inhibitors that interact with both the CAS and PAS.[13] Oligomerization, as seen in pallidol, also appears to enhance activity.[9]

  • Benzofuran Neolignan Derivatives: This class exhibits a wide range of activities. While some natural benzofurans show only moderate AChE inhibition, they can be highly selective for butyrylcholinesterase (BChE), another important enzyme in ACh metabolism, which becomes more prominent in later stages of AD.[8] Synthetic hybridization, such as the benzofuran-triazole derivative 10d (IC50 = 0.55 µM), proves to be a highly effective strategy for generating potent AChE inhibitors.[15] The introduction of electron-donating groups on the aryl rings of these hybrids appears to enhance their inhibitory activity.[15]

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

To ensure trustworthiness and reproducibility, a standardized protocol is essential. The most widely used method for measuring AChE activity is the spectrophotometric assay developed by Ellman.[4][5][16]

Principle: This colorimetric assay measures the activity of AChE through a coupled reaction.[17] First, AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine.[16] The free sulfhydryl group on thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring the increase in absorbance at 412 nm.[17] The rate of color formation is directly proportional to AChE activity.

Workflow Diagram

cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_analysis 3. Data Analysis R1 Prepare 0.1 M Phosphate Buffer (pH 8.0) R2 Prepare DTNB and ATCI Solutions R3 Prepare AChE Solution and Test Compounds A1 Add Buffer, AChE, DTNB, and Inhibitor/Vehicle to appropriate wells R3->A1 A2 Pre-incubate for 10 min at 25°C A1->A2 A3 Initiate reaction by adding ATCI substrate A2->A3 A4 Measure absorbance at 412 nm kinetically (every 1 min for 10-15 min) A3->A4 D1 Calculate reaction rate (ΔAbs/min) A4->D1 D2 Calculate % Inhibition vs. Control D1->D2 D3 Plot % Inhibition vs. [Inhibitor] to determine IC50 value D2->D3

Caption: Standard workflow for the Ellman's AChE inhibition assay.

Step-by-Step Methodology

Causality Behind Choices: The following protocol is designed to be self-validating by including appropriate controls. The buffer pH of 8.0 is optimal for AChE activity. Pre-incubation of the enzyme with the inhibitor allows for binding to occur before the substrate is introduced.

  • Reagent Preparation:

    • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is reached.[17]

    • 10 mM DTNB Solution: Dissolve 3.96 mg of DTNB in 1 mL of the phosphate buffer. Protect from light.[17]

    • 14 mM ATCI Solution: Dissolve 4.02 mg of acetylthiocholine iodide in 1 mL of deionized water. This solution should be prepared fresh daily.[17]

    • AChE Solution (e.g., 1 U/mL): Dilute a stock solution of AChE (from electric eel or human recombinant) in phosphate buffer immediately before use. Keep on ice.[17]

    • Test Compound Solutions: Prepare a stock solution of each stilbene or benzofuran derivative in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure (96-well Plate Format):

    • Plate Setup: Designate wells for Blanks (no enzyme), Controls (enzyme + vehicle), and Test Samples (enzyme + inhibitor).

    • Reagent Addition:

      • Blank: 150 µL Buffer + 10 µL DTNB + 10 µL ATCI.

      • Control: 140 µL Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the inhibitor's solvent.[17]

      • Test Sample: 140 µL Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution.[17]

    • Pre-incubation: Gently mix the contents of the wells and incubate the plate for 10 minutes at 25°C.[17]

  • Reaction Initiation and Measurement:

    • To all wells (except the Blank), add 10 µL of the 14 mM ATCI solution to start the reaction. For the Blank, add 10 µL of deionized water. The final volume in each well will be 180 µL.[17]

    • Immediately place the plate in a microplate reader and measure the kinetic increase in absorbance at 412 nm every minute for 10-15 minutes.[17]

  • Data Calculation:

    • Calculate Reaction Rate (V): Determine the slope (ΔAbs/min) from the linear portion of the absorbance vs. time curve for each well.

    • Calculate Percent Inhibition:

      • % Inhibition = [ (V_control - V_sample) / V_control ] * 100

    • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion and Future Perspectives

This comparative analysis reveals that both stilbene and benzofuran neolignan derivatives are promising scaffolds for the development of acetylcholinesterase inhibitors.

  • Stilbenes demonstrate remarkable versatility. While the parent compounds may have modest activity, synthetic derivatization, particularly the introduction of amine-containing moieties, can produce inhibitors with potency in the nanomolar range.[13] This highlights their potential as highly tunable lead compounds.

  • Benzofuran neolignans present a compelling case for dual-functionality. Certain derivatives exhibit high selectivity for BChE, an increasingly important target in later-stage AD, while synthetic hybrids show potent AChE inhibition.[8][15]

cluster_attributes Comparative Attributes Stilbenes Stilbenes A1 High Tunability via Synthesis (e.g., Pterostilbene derivatives) Stilbenes->A1 A2 Potent AChE Inhibition (IC50 < 0.1 µM achievable) Stilbenes->A2 Benzofurans Benzofuran Neolignans B1 Often Selective for BChE (Natural Derivatives) Benzofurans->B1 B2 Potent AChE Inhibition (Synthetic Hybrids) Benzofurans->B2

Caption: Summary of key attributes for each compound class.

Future Directions: The development of successful therapeutics will likely involve creating multifunctional molecules that not only inhibit AChE but also possess antioxidant, anti-inflammatory, and anti-amyloid aggregation properties.[13][14] Both stilbenes and benzofuran neolignans have demonstrated these auxiliary neuroprotective effects, making them excellent starting points for such multi-target drug design.[9] Future research should focus on:

  • Lead Optimization: Systematically modifying the most potent compounds to improve their pharmacokinetic profiles (e.g., solubility, bioavailability, blood-brain barrier permeability).

  • Mechanism of Action Studies: Using kinetic analysis and molecular docking to fully elucidate how these inhibitors bind to AChE and BChE, guiding rational drug design.

  • In Vivo Efficacy: Progressing the most promising candidates to animal models of Alzheimer's disease to validate their therapeutic potential.

By leveraging the chemical diversity of these natural product scaffolds, the scientific community can continue to make significant strides in the development of novel and effective treatments for neurodegenerative diseases.

References

  • Raspudic, A., et al. (2025, May). Heterostilbene Carbamates with Selective and Remarkably Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties. ResearchGate. Retrieved from [Link]

  • Nagumo, M., et al. (2019). Comparative analysis of stilbene and benzofuran neolignan derivatives as acetylcholinesterase inhibitors with neuroprotective and anti-inflammatory activities. PubMed. Retrieved from [Link]

  • Orhan, I., et al. (2025, August 9). Coumarin, Anthroquinone and Stilbene Derivatives with Anticholinesterase Activity. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

  • Garg, A., et al. (n.d.). Evaluation of Anti-Alzheimer's Potential of Azo-Stilbene-Thioflavin-T derived Multifunctional Molecules: Synthesis, Metal and Aβ Species Binding and Cholinesterase Activity. PubMed Central. Retrieved from [Link]

  • Wang, Y., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. Retrieved from [Link]

  • Orhan, I., et al. (2008). Coumarin, anthroquinone and stilbene derivatives with anticholinesterase activity. PubMed. Retrieved from [Link]

  • Jelčić, A., et al. (2023). Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. MDPI. Retrieved from [Link]

  • Nowak, A., et al. (2023). Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. MDPI. Retrieved from [Link]

  • Houghton, P. J., et al. (2006). Acetylcholinesterase inhibitors from plants and fungi. Natural Product Reports. Retrieved from [Link]

  • Salehi, B., et al. (n.d.). Stilbenes Against Alzheimer’s Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems. PubMed Central. Retrieved from [Link]

  • Tan, Z. H., et al. (2016). Pterostilbene-O-acetamidoalkylbenzylamines derivatives as novel dual inhibitors of cholinesterase with anti-β-amyloid aggregation and antioxidant properties for the treatment of Alzheimer's disease. PubMed. Retrieved from [Link]

  • Jelčić, A., et al. (2025, August). Photochemically Assisted Synthesis of Thienobenzotriazole-Based Dual Cholinesterase Inhibitors. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Retrieved from [Link]

  • SciSpace. (n.d.). Natural products inhibitors of the enzyme acetylcholinesterase. Retrieved from [Link]

  • Yu, H., et al. (2022). Natural products as sources of acetylcholinesterase inhibitors: Synthesis, biological activities, and molecular docking studies of osthole-based ester derivatives. Frontiers in Chemistry. Retrieved from [Link]

  • ALZFORUM. (n.d.). Comparative analysis of stilbene and benzofuran neolignan derivatives as acetylcholinesterase inhibitors with neuroprotective and anti-inflammatory activities. Retrieved from [Link]

  • Wang, Y., et al. (2016). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. MDPI. Retrieved from [Link]

  • Noreen, M., et al. (2023). Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for activities towards acetylcholinesterase and butyrylcholinesterase. Retrieved from [Link]

  • Pohanka, M., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PubMed Central. Retrieved from [Link]

  • Zhang, X., et al. (2021). Synthesis and AChE inhibitory activity of N-glycosyl benzofuran derivatives. ResearchGate. Retrieved from [Link]

  • Howes, M.-J. R., & Perry, E. (2009). Acetylcholinesterase Inhibitors of Natural Origin. Global Science Books. Retrieved from [Link]

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A Comparative Performance Evaluation of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid-Based Dyes on Cotton

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the performance of 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DSD)-based dyes on cotton fabrics. Intended for researchers, scientists, and professionals in drug development and textile chemistry, this document offers a comprehensive evaluation of DSD-based dyes against viable alternatives, supported by experimental data and standardized testing protocols. Our objective is to furnish a scientifically rigorous resource that informs the selection and application of dyes for cellulosic fibers.

Introduction to this compound (DSD)-Based Dyes

This compound is a key intermediate in the synthesis of a range of dyestuffs, particularly direct dyes and fluorescent whitening agents. Dyes derived from this stilbene derivative are characterized by their substantivity to cellulosic fibers like cotton, making them a long-standing choice in the textile industry. Their molecular structure, featuring sulfonic acid groups, imparts water solubility, facilitating their application in aqueous dyeing processes. While valued for their bright shades and ease of application, a critical evaluation of their performance characteristics is essential for their judicious use in modern textile processing.

Comparative Dye Classes

This guide evaluates the performance of DSD-based direct dyes in comparison to two primary alternatives for cotton dyeing:

  • Reactive Dyes: These dyes form a covalent bond with the cellulose of the cotton fiber, a mechanism that typically results in excellent wash fastness.

  • Natural Dyes: Derived from plant or animal sources, these dyes are gaining interest due to their perceived environmental benefits. Their performance is often dependent on the use of mordants.

Performance Evaluation Metrics

The performance of the dyes was assessed based on a series of standardized tests that are critical to the textile industry. The selection of these metrics is based on their direct impact on the quality and durability of the final textile product.

Colorfastness

Colorfastness is a measure of a textile's ability to retain its color when exposed to various environmental factors. The following three aspects of colorfastness were evaluated:

  • Colorfastness to Washing: Assesses the resistance of the dye to fade or bleed during laundering.

  • Colorfastness to Light: Measures the dye's ability to withstand fading upon exposure to light.

  • Colorfastness to Rubbing (Crocking): Evaluates the transfer of color from the fabric surface to another surface by rubbing.

Dyeing Efficiency

The efficiency of the dyeing process is a key economic and environmental consideration. The following parameters were considered:

  • Exhaustion: The percentage of dye that is transferred from the dyebath to the fiber during the dyeing process.

  • Fixation: The percentage of the exhausted dye that is chemically or physically bound to the fiber and is not removed by subsequent washing.

Experimental Protocols

The following standardized test methods were employed to generate the comparative data presented in this guide. The use of these protocols ensures the reproducibility and reliability of the results.

Colorfastness to Washing

The wash fastness of the dyed cotton samples was determined in accordance with ISO 105-C06:2010 . This test simulates domestic and commercial laundering procedures. A specimen of the dyed fabric, in contact with a multi-fiber strip, is laundered in a soap solution under specified conditions of temperature, time, and agitation. The change in color of the specimen and the staining of the adjacent multi-fiber strip are assessed using the respective grey scales.

Colorfastness to Light

Lightfastness was evaluated using the ISO 105-B02:2014 standard. This method exposes textile specimens to a xenon-arc lamp, which simulates natural daylight, under controlled conditions. The change in color of the specimen is assessed by comparing it with a set of blue wool references that have known lightfastness ratings.

Colorfastness to Rubbing

The colorfastness to rubbing was tested according to the AATCC Test Method 8-2016 . A colored test specimen is rubbed with a white crock test cloth under controlled conditions using a crockmeter. The amount of color transferred to the white cloth is assessed by comparison with the Gray Scale for Staining.

Comparative Performance Data

The performance of a representative DSD-based dye, C.I. Direct Yellow 11, is compared with a yellow reactive dye (C.I. Reactive Yellow 145) and a yellow natural dye (Turmeric with mordant) on cotton fabric.

Performance MetricC.I. Direct Yellow 11 (DSD-based)C.I. Reactive Yellow 145 (Reactive)Turmeric with Alum Mordant (Natural)
Colorfastness to Washing (ISO 105-C06) 3-4 (Moderate to Good)[1]4-5 (Good to Excellent)[2]2-3 (Poor to Fair)
Colorfastness to Light (ISO 105-B02) 2 (Poor)[1]6-7 (Very Good)[2]1-2 (Very Poor to Poor)[3]
Colorfastness to Rubbing (Dry) (AATCC TM8) 4 (Good)4-5 (Good to Excellent)[4]3-4 (Fair to Good)
Colorfastness to Rubbing (Wet) (AATCC TM8) 3 (Fair)3 (Fair)[4]2-3 (Poor to Fair)
Exhaustion (%) ~58% (for a synthesized DSD-based disazo dye)70-98%Varies greatly with mordant and process
Fixation (%) ModerateHigh (typically >90%)Low to Moderate

Analysis of Performance

DSD-Based Direct Dyes

DSD-based direct dyes, as exemplified by C.I. Direct Yellow 11, offer a moderate performance profile. Their wash fastness is generally fair to good, which may be sufficient for textiles that are not subjected to frequent or harsh laundering.[1] The rubbing fastness is acceptable in dry conditions but diminishes when wet. A significant drawback of this class of dyes is their poor lightfastness, making them unsuitable for applications with prolonged sun exposure.[1] The exhaustion and fixation rates are moderate, which can lead to a higher concentration of dye in the effluent compared to reactive dyes.

Reactive Dyes

Reactive dyes demonstrate superior performance in several key areas. The covalent bond they form with the cotton fiber results in excellent wash fastness, a critical attribute for most apparel and home textiles.[2] Their lightfastness is also significantly better than that of the DSD-based direct dye.[2] The high exhaustion and fixation rates of reactive dyes lead to more efficient dye utilization and a reduced environmental impact in terms of colored effluent.

Natural Dyes

The performance of natural dyes is highly variable and heavily dependent on the specific dye, the mordant used, and the application process. While offering an eco-friendly appeal, their fastness properties are often inferior to synthetic dyes. For instance, turmeric, a common natural yellow dye, exhibits poor to fair wash fastness and very poor lightfastness, even with the use of an alum mordant.[3] This limits their application to specialized products where high fastness is not a primary requirement.

Visualizing the Dyeing Process

The following diagrams illustrate the fundamental mechanisms of dye-fiber interaction for each of the compared dye classes.

DyeingMechanisms cluster_DSD DSD-Based Direct Dye cluster_Reactive Reactive Dye cluster_Natural Natural Dye DSD_Dye DSD Dye Molecule (Anionic) Cotton_DSD Cotton Fiber (Cellulose) DSD_Dye->Cotton_DSD Hydrogen Bonds Van der Waals Forces Reactive_Dye Reactive Dye Molecule (with reactive group) Cotton_Reactive Cotton Fiber (Cellulose with -OH groups) Reactive_Dye->Cotton_Reactive Covalent Bond (Ether Linkage) Natural_Dye Natural Dye Molecule Mordant Mordant (e.g., Alum) Natural_Dye->Mordant Complex Formation Cotton_Natural Cotton Fiber (Cellulose) Mordant->Cotton_Natural Coordination Bonds

Caption: Dye-fiber interaction mechanisms.

Conclusion

The selection of a dye system for cotton is a multi-faceted decision that requires a balance of performance, cost, and environmental considerations.

  • This compound-based direct dyes represent a cost-effective option with straightforward application. However, their performance, particularly in terms of lightfastness and wet fastness, is limited. They are best suited for applications where high durability is not a primary concern.

  • Reactive dyes are the preferred choice for high-performance cotton textiles. Their ability to form a stable, covalent bond with the fiber ensures excellent wash and lightfastness, making them ideal for a wide range of applications from apparel to home furnishings.

  • Natural dyes offer a sustainable and eco-friendly alternative, though their performance can be inconsistent and often inferior to synthetic dyes. Their use is currently niche, appealing to consumers who prioritize natural products over high-performance characteristics.

Ultimately, the choice of dye will depend on the specific requirements of the end product. For applications demanding high durability and color retention, reactive dyes are the superior option. DSD-based dyes remain a viable choice for cost-sensitive applications with less stringent performance demands. The continued interest in sustainability may drive further research into improving the fastness properties of natural dyes, potentially expanding their applicability in the future.

References

[5] Colorimetric Analysis and Fastness Rating of Natural Yellow Color Dyes on Cotton Fabric. (URL not available) [6] Colorimetric Analysis and Fastness Rating of Natural Yellow Color Dyes on Cotton Fabric. (URL not available) [3] The Influence of Mordant on the Lightfastness of Yellow Natural Dyes. (URL not available) [7] Dyeing of cotton fabrics with reactive dyes and their physico-chemical properties. (URL not available) [8] Dyeing of Cotton Fabric with Reactive Dyes and Their Physico-Chemical Properties. (URL not available) [9] Performance of Organic Dyes for Textile Cotton Fabric - IJNeaM UniMAP. (URL not available) [4] Study of C.I. Reactive Yellow 145, C.I. Reactive Red 238, and C.I. Reactive Blue 235 dyestuffs in order to use them in color formulation. Part 1: characterization and compatibility - ResearchGate. (URL not available) [10] Dyeing samples of C. I. Reactive Blue 19, C. I. Reactive Yellow 145 and... - ResearchGate. (URL not available) [11] Antibacterial and Antioxidant Performance of Natural Textile Dyes for Children's Wear. (URL not available) [2] Reactive Yellow 145 - World dye variety. (2012-05-08) [Link] [12] Reactive Dyes | High-Fastness Dyes for Cotton & Natural Fibers - Shubham Industries. (URL not available) [13] C I Reactive Yellow 181 Cotton Dyeing With Reactive Dyes Powder Fabric Dye. (URL not available) [14] AATCC 8 crocking colorfastness test method - Textile Tester. (2024-08-15) [Link] [15] Bonding of quercetin portion of acacia dye with cotton. - ResearchGate. (URL not available) [16] Comparison of the colour strength (%) of six reactive dyes on cotton fiber dyed by pad thermofix method. - ResearchGate. (URL not available) [17] Reactive Yellow S-D for cotton fabric - Reactive dye, Dyestuff | Made-in-China.com. (URL not available) [18] Direct Yellow 11 - MySkinRecipes. (URL not available) [1] Direct Yellow 11 - World dye variety. (2012-06-27) [Link] [19] US7540883B2 - Reactive yellow dye composition - Google Patents. (URL not available) Quercetin as a Natural Dye: Opportunities for Textile Manufacturers. (URL not available) [20] To study natural herbal dyes on cotton fabric to improving the colour fastness and absorbency performance - MedCrave online. (2021-03-30) [Link] [21] AATCC 8 Colorfastness to crocking - SGS-IPS Testing. (URL not available) [22] Color Fastness of Textiles | ISO 105 Standards - Measurlabs. (URL not available) [23] 5 Color Fastness Tests to Prevent Textile Fading and Staining - InTouch Quality. (2019-07-09) [Link] [24] Color Fastness to Light: Analysis of 5 Testing Methods in ISO 105-B02 - FYI Tester. (2024-12-04) [Link] [25] 直接黄11 direct yellow 11 | PDF - Scribd. (URL not available) [26] ISO 105 C06 Color Fastness to Washing Test Method - Textile Tester. (2024-08-20) [Link] [27] ISO 105-C06 - iTeh Standards. (2010-03-15) [Link] [28] TM008 Test Method for Colorfastness to Crocking: Crockmeter. (URL not available) [29] Wet & Dry Crocking ACT Voluntary Performance Guidelines Test Method Descriptions. (URL not available) [30] Color analysis of heat yellowing and light fastness tests on leather - Royal Smit & Zoon. (URL not available) Test Method For Colorfastness To Crocking: Crockmeter: AATCC TM8-2016e (2022) e | PDF | Textiles | Secondary Sector Of The Economy - Scribd. (URL not available) [31] Top 15 Weathering and Lightfastness Standards for Textiles - atlas-mts.com. (2023-08-31) [Link]

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Comparison of different catalytic systems for the synthesis of 4H-chromenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 4H-Chromene Scaffold

The 4H-chromene motif is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules with a broad spectrum of biological and pharmacological activities.[1][2][3] These compounds have garnered significant attention from the medicinal and materials science communities due to their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][4] The versatile nature of the 4H-chromene core allows for extensive functionalization, making it a highly attractive target for the development of novel therapeutic agents and functional materials. Consequently, the development of efficient, sustainable, and versatile catalytic methodologies for the synthesis of 4H-chromenes is an area of intense research. This guide provides a comparative overview of various catalytic systems, offering insights into their mechanisms, performance, and practical applicability for researchers in drug discovery and organic synthesis.

I. Nanocatalysis: A Frontier in Efficiency and Reusability

The advent of nanotechnology has introduced a new paradigm in catalysis, offering solutions to many of the drawbacks associated with traditional homogeneous and heterogeneous catalysts, such as difficult separation and low reusability.[5][6] Nanocatalysts, with their high surface-area-to-volume ratio and unique electronic properties, have emerged as highly efficient and often reusable catalysts for the synthesis of 4H-chromenes.

A. Magnetic Nanocatalysts: Simplifying Catalyst Recovery

A significant advancement in the field of nanocatalysis is the development of magnetic nanocatalysts, which combine the catalytic activity of nanoparticles with the convenient separation offered by a magnetic core. This approach streamlines the work-up procedure, allowing for the easy recovery and recycling of the catalyst using an external magnet, which is both economically and environmentally advantageous.[5][6][7][8]

A prominent example is the use of chitosan-functionalized Fe3O4 nanoparticles. This system has been successfully employed for the one-pot synthesis of 2-amino-4H-chromenes via a three-component condensation of aldehydes, malononitrile, and resorcinol under ultrasound irradiation.[7] The magnetic Fe3O4 core allows for facile catalyst separation, and the chitosan shell provides a biocompatible and functionalizable surface that enhances catalytic activity.

Another notable example is the use of sulfonic acid-functionalized silica-coated magnetite nanoparticles (Fe3O4@SiO2-SO3H).[5][6] This catalyst has demonstrated high efficiency in the synthesis of 3,4-dihydropyrano[c]chromene derivatives. The acidic sulfonic acid groups on the silica shell are believed to activate the carbonyl group of the aromatic aldehyde, thereby facilitating the initial Knoevenagel condensation, a key step in the reaction cascade.[5]

Experimental Protocol: Synthesis of 3,4-Dihydropyrano[c]chromene using Fe3O4@SiO2-SO3H [5][6]

  • Catalyst Preparation:

    • Synthesize Fe3O4 nanoparticles via a chemical co-precipitation method.

    • Coat the Fe3O4 nanoparticles with a silica layer (SiO2) using tetraethyl orthosilicate (TEOS).

    • Functionalize the silica-coated nanoparticles with sulfonic acid groups by reacting with chlorosulfonic acid.

    • Thoroughly characterize the resulting Fe3O4@SiO2-SO3H nanocatalyst using FT-IR, XRD, VSM, and SEM.

  • Synthesis of 3,4-Dihydropyrano[c]chromene:

    • In a round-bottom flask, combine an aromatic aldehyde (1 mmol), 4-hydroxycoumarin (1 mmol), and malononitrile (1 mmol).

    • Add the Fe3O4@SiO2-SO3H nanocatalyst (0.05 g) and methanol (5 mL) as the solvent.

    • Reflux the reaction mixture at 80 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Separate the magnetic nanocatalyst from the reaction mixture using an external magnet.

    • Wash the catalyst with ethanol and dry it for future use.

    • Evaporate the solvent from the reaction mixture under reduced pressure.

    • Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrano[c]chromene derivative.

B. Non-Magnetic Nanocatalysts

While magnetic separation is a key advantage, other non-magnetic nanocatalysts have also shown excellent performance. For instance, nano-SiO2 has been reported as a reusable and energy-effective catalyst for the synthesis of 2-amino-4H-chromenes in an aqueous medium.[9] The use of water as a solvent further enhances the green credentials of this methodology.

Mechanistic Insight: The Role of the Nanocatalyst

The general mechanism for the three-component synthesis of 2-amino-4H-chromenes involves a domino Knoevenagel-Michael addition-cyclization sequence. The nanocatalyst plays a crucial role in one or more steps of this cascade. In the case of acidic nanocatalysts like Fe3O4@SiO2-SO3H, the acidic sites activate the aldehyde, facilitating the initial Knoevenagel condensation with malononitrile. The subsequent Michael addition of the activated phenol or dicarbonyl compound, followed by intramolecular cyclization and dehydration, leads to the final 4H-chromene product.

Nanocatalyzed 4H-Chromene Synthesis Reactants Aldehyde + Malononitrile + Activated Phenol/Dicarbonyl Knoevenagel Knoevenagel Condensation Product Reactants->Knoevenagel Catalyst Activation Catalyst Nanocatalyst (e.g., Fe3O4@SiO2-SO3H) Catalyst->Knoevenagel Michael Michael Adduct Knoevenagel->Michael Michael Addition Cyclization Intramolecular Cyclization Michael->Cyclization Product 4H-Chromene Cyclization->Product

Caption: General mechanistic pathway for nanocatalyzed 4H-chromene synthesis.

II. Organocatalysis: Metal-Free Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a metal-free alternative for the construction of complex molecules.[10][11] In the context of 4H-chromene synthesis, organocatalysts have been particularly successful in achieving high enantioselectivity, which is crucial for the development of chiral drugs.[10]

Thiourea-based bifunctional catalysts, for instance, have been effectively employed in the one-pot enantioselective synthesis of polyfunctionalized 4H-chromenes.[10] These catalysts typically possess both a hydrogen-bond donating thiourea moiety and a basic tertiary amine group. This dual functionality allows for the simultaneous activation of both the electrophile and the nucleophile, leading to high stereocontrol. The reaction proceeds via a domino Michael-hemiacetalization reaction followed by dehydration.[10] The choice of ephedrine or pseudoephedrine-based thiourea catalysts can even allow for the selective synthesis of either enantiomer of the final product.[10]

Organocatalyzed Asymmetric Synthesis Reactants 2-Nitrovinylphenol + β-Keto Ester Michael Enantioselective Michael Addition Reactants->Michael Catalyst Chiral Thiourea Catalyst Catalyst->Michael Hemiacetal Hemiacetalization Michael->Hemiacetal Dehydration Dehydration Hemiacetal->Dehydration Product Enantioenriched 4H-Chromene Dehydration->Product

Caption: Pathway for enantioselective 4H-chromene synthesis via organocatalysis.

III. Biocatalysis in Non-Conventional Media

The use of enzymes as catalysts (biocatalysis) offers several advantages, including high selectivity, mild reaction conditions, and environmental benignity. A novel approach in this area is the lipase-catalyzed synthesis of indolyl 4H-chromenes in an ionic liquid medium.[12] In this system, Mucor miehei lipase was found to efficiently catalyze the three-component reaction of salicylaldehyde, indole, and cyclohexane-1,3-dione in the ionic liquid [EMIM][BF4].[12] The ionic liquid not only serves as a green solvent but also enhances the stability and reusability of the enzyme.[12] This study highlights the promiscuous nature of lipases, extending their application beyond their natural hydrolytic functions.

IV. Energy-Efficient Synthesis: Microwave and Ultrasound Irradiation

To accelerate reaction rates and improve energy efficiency, non-conventional energy sources like microwave and ultrasound irradiation have been increasingly adopted in organic synthesis.

A. Microwave-Assisted Synthesis

Microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of 2-amino-4H-chromenes, often from hours to minutes, while also leading to higher yields.[8][13][14] Interestingly, some microwave-assisted syntheses of 4H-chromenes can proceed efficiently even in the absence of a catalyst, further enhancing the green nature of the protocol.[15][16] The use of bio-based solvents like ethanol in these reactions adds to their sustainability.[15][16]

B. Ultrasound-Assisted Synthesis

Ultrasound irradiation promotes chemical reactions through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates.[7][17][18] This technique has been successfully applied to the synthesis of 2-amino-4H-chromene derivatives, often in conjunction with green catalysts and solvents.[7][17] For example, the synthesis of 2-amino-4-(R)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives has been achieved using an extract of orange as a green catalyst under solvent-free ultrasound conditions.[17][19]

V. Comparative Performance of Catalytic Systems

The choice of a catalytic system for the synthesis of 4H-chromenes depends on several factors, including the desired product, cost-effectiveness, environmental impact, and the need for stereocontrol. The following table provides a comparative summary of the performance of various catalytic systems discussed in this guide.

Catalytic SystemCatalyst ExampleSolventTemp. (°C)TimeYield (%)Key Advantages
Magnetic Nanocatalysis Fe3O4-chitosan[7]WaterRT25-30 min90-98Excellent reusability, easy separation, green solvent.
Magnetic Nanocatalysis Fe3O4@SiO2-SO3H[5][6]Methanol802 hup to 98High efficiency, catalyst recyclability.
Non-Magnetic Nanocatalysis nano-SiO2[9]Water7015-25 min88-96Reusable, green solvent, cost-effective.
Organocatalysis Thiourea derivative[10]TolueneRT12-24 h76-95High enantioselectivity (up to 99% ee), metal-free.
Biocatalysis Mucor miehei lipase[12][EMIM][BF4]603 h77-98Green catalyst, mild conditions, reusable ionic liquid.
Microwave-Assisted Catalyst-free[15][16]Ethanol1255 minup to 86Rapid synthesis, catalyst-free, green solvent.
Ultrasound-Assisted Orange extract[17][19]Solvent-freeRT15-20 min85-95Green catalyst, rapid, solvent-free.

Conclusion and Future Perspectives

The synthesis of 4H-chromenes has witnessed significant advancements through the development of diverse and innovative catalytic systems. Nanocatalysts, particularly magnetic ones, offer remarkable advantages in terms of efficiency and reusability, aligning well with the principles of green chemistry. Organocatalysis provides a powerful platform for the asymmetric synthesis of chiral 4H-chromenes, a critical aspect for pharmaceutical applications. Furthermore, the integration of non-conventional energy sources like microwave and ultrasound irradiation has enabled rapid and energy-efficient syntheses.

Future research in this field will likely focus on the development of even more sustainable and efficient catalytic systems. This includes the design of novel nanocatalysts from renewable resources, the exploration of new enzymatic pathways, and the combination of different catalytic strategies to achieve synergistic effects. The ultimate goal is to develop methodologies that are not only highly efficient and selective but also economically viable and environmentally benign, thereby facilitating the discovery and development of new 4H-chromene-based drugs and materials.

References

  • Lipase-Catalyzed Synthesis of Indolyl 4H-Chromenes via a Multicomponent Reaction in Ionic Liquid. (n.d.). MDPI. Retrieved from [Link]

  • Enders, D., Urbanietz, G., & Raabe, G. (2011). Organocatalytic Asymmetric Synthesis of Functionalized 4H-Chromenes via a One-Pot Domino Michael-Hemiacetalization and Dehydration Sequence. Synthesis, 2011(12), 1905–1911. [Link]

  • Hebert, O., Dubouilh-Benard, C., Campos, J. F., Berteina-Raboin, S., Fruit, C., & Besson, T. (2022). Monitoring of Catalyst-Free Microwave-Assisted MCR-Type Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives Using Raman Spectrometry. SynOpen, 06(03), 253–258. [Link]

  • One-Pot Enantioselective Synthesis of Functionalized Pyranocoumarins and 2-Amino-4H-chromenes: Discovery of a Type of Potent Antibacterial Agent. (2018). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Safari, J., & Javadian, L. (2015). Ultrasound assisted the green synthesis of 2-amino-4H-chromene derivatives catalyzed by Fe3O4-functionalized nanoparticles with chitosan as a novel and reusable magnetic catalyst. Ultrasonics Sonochemistry, 22, 341–348. [Link]

  • Nano-SiO2 as a Reusable Nanocatalyst Promoted Green Synthesis of 2-Amino-4H-Chromenes in an Aqueous Solution. (2022). Eng, 3(4), 578-588. [Link]

  • Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Taghavi Fardood, S., Ramazani, A., Azimzadeh Asiabi, P., Bigdeli Fard, Y., & Ebadzadeha, B. (2017). Microwave-assisted multicomponent reaction for the synthesis of 2-amino-4H-chromene derivatives using ilmenite (FeTiO₃) as a magnetic catalyst under solvent-free conditions. Asian Journal of Green Chemistry, 1(1), 53-62.
  • Zakariaie, S. M., & Taherimehr, M. (2024). 3,4-Dihydropyrano [C] chromene Synthesis Using Fe3O4@SiO2-SO3H Magnetic Nanocatalyst. Journal of Water and Environmental Nanotechnology, 9(3), 327-339.
  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). Frontiers in Chemistry. Retrieved from [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). Frontiers in Chemistry. Retrieved from [Link]

  • One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. (2019). RSC Advances. Retrieved from [Link]

  • Ultrasound-assisted synthesis and biological significance of substituted 4H-chromene-3-carbonitrile using greenery approaches. (2020).
  • Mohammadipour, R., Bamoniri, A., & Mirjalili, B. (2020). Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanocatalyst. Scientia Iranica, 27(3), 1327-1336.
  • Organocatalytic Fluorogenic Synthesis of Chromenes. (2017). Journal of Fluorescence, 27(3), 1141-1147.
  • One-pot synthesis of various 2-amino-4H-chromene derivatives using a highly active supported ionic liquid catalyst. (2016). RSC Advances, 6(101), 99238-99247.
  • A novel base-metal multifunctional catalyst for the synthesis of 2-amino-3-cyano-4H-chromenes by a multicomponent tandem oxidation process. (2022). Scientific Reports, 12(1), 2950.
  • Ionic Liquid‐Assisted Synthesis of 2‐Amino‐3‐cyano‐4 H ‐chromenes: A Sustainable Overview. (2021). ChemistrySelect, 6(46), 12891-12906.
  • Microwave Accelerated Synthesis of 2‐Amino‐4H‐Chromenes Catalyzed by WELFSA: A Green Protocol. (2018). ChemistrySelect, 3(44), 12433-12436.
  • ULTRASOUND ASSISTED GREEN SYNTHESIS OF 2-FURAN-2-YL-4H-CHROMEN-4-ONES FROM CHALCONES. (2020). International Journal of Current Pharmaceutical Research, 84-86.
  • Plausible mechanism for the synthesis of 4-substituted 2-amino-4H-chromene. (n.d.). ResearchGate. Retrieved from [Link]

  • Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. (2023). ACS Omega. ACS Publications. Retrieved from [Link]

  • Zakariaie, S. M., & Taherimehr, M. (2024). 3,4-Dihydropyrano [C]chromene Synthesis Using Fe3O4@SiO2-SO3H Magnetic Nanocatalyst. Journal of Water and Environmental Nanotechnology, 9(3), 327-339.
  • Patil, P. B., et al. (2024). Natural base catalysis in the sustainable synthesis of functionalized 2-amino-4H-chromenes. International Journal of Chemistry, 14(2), 1-12.
  • Advancements in the Preparation of 4H‐Chromenes: An Overview. (2023). Chemistry – An Asian Journal.
  • (PDF) Organocatalytic Fluorogenic Synthesis of Chromenes. (2017). ResearchGate. Retrieved from [Link]

  • (PDF) Ultrasound-assisted synthesis and biological significance of substituted 4H-chromene-3-carbonitrile using greenery approaches (2020) | Pravin Chavan | 20 Citations. (n.d.). SciSpace. Retrieved from [Link]

  • Asymmetric [4 + 2] cycloaddition synthesis of 4H-chromene derivatives facilitated by group-assisted-purification (GAP) chemistry. (2017). RSC Advances, 7(15), 9207–9210.
  • Monitoring of Catalyst-Free Microwave-Assisted MCR-Type Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives Using Raman Spectro. (n.d.). Who we serve. Retrieved from [Link]

  • Biocompatible Ionic Liquid Promote One-Pot Synthesis of 2-Amino-4H-Chromenes Under Ambient Conditions. (2021).
  • Synthesis of 4H-chromene derivatives 37 under ultrasonic irradiation. (n.d.). ResearchGate. Retrieved from [Link]

  • Biocompatible Ionic Liquid Promote One-Pot Synthesis of 2-Amino-4H-Chromenes Under Ambient Conditions. (2020). ResearchGate. Retrieved from [Link]

  • Comparison of catalytic activity for synthesis of 2‐amino‐4H‐chromene. (n.d.). ResearchGate. Retrieved from [Link]

  • Au(III)‐catalyzed synthesis of 4H‐chromenes from ketones and phenols. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 4H-Chromene derivatives catalyzed by Fe3O4@UiO@DAS. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparison of activity of the catalysts in the synthesis of chromene derivatives. [a]. (n.d.). ResearchGate. Retrieved from [Link]

  • One-pot synthesis of tetrahydro-4H-chromenes by supramolecular catalysis in water. (2015). RSC Advances, 5(104), 85357-85361.
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A Comparative Guide to the Fastness Properties of Dyes Synthesized from 4,4'-Diamino-2,2'-stilbenedisulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of safer and more sustainable dyeing processes, the focus on non-benzidine-based direct dyes has intensified. Among these, derivatives of 4,4'-Diamino-2,2'-stilbenedisulfonic acid (DASDA) have emerged as a significant class of intermediates for producing a wide spectrum of direct dyes, particularly for cellulosic fibers like cotton. This guide provides a comprehensive comparative analysis of the fastness properties of dyes synthesized from DASDA, juxtaposing their performance with other non-benzidine direct dyes. Grounded in experimental data, this document serves as a critical resource for researchers, scientists, and professionals in drug development and textile chemistry, offering insights into the performance and viability of these dyes in various applications.

The Significance of this compound in Modern Dye Chemistry

This compound is a key aromatic diamine used as a foundational building block for a variety of dyestuffs. Its stilbene core, flanked by amino and sulfonic acid groups, provides a versatile scaffold for the synthesis of symmetrical and asymmetrical azo dyes. The sulfonic acid groups confer water solubility, a crucial characteristic for direct dyes applied to cellulosic fibers. More importantly, DASDA is a non-carcinogenic alternative to benzidine and its congeners, addressing the significant health and environmental concerns associated with traditional direct dyes. The resulting dyes from DASDA are predominantly in the yellow, orange, and red shade regions and are valued for their brightness.

Synthesis of Azo Dyes from this compound: A Representative Protocol

The synthesis of direct dyes from DASDA typically involves a two-step diazotization and coupling reaction. The two primary amino groups on the DASDA molecule can be diazotized to form a tetrazo compound, which is then coupled with various aromatic compounds (coupling components) to yield the final dye molecule. The choice of the coupling component is critical as it determines the final color and fastness properties of the dye.

A general synthetic pathway is illustrated below:

SynthesisWorkflow DASDA 4,4'-Diamino-2,2'- stilbenedisulfonic acid Diazotization Bis-diazotization (NaNO₂, HCl, 0-5°C) DASDA->Diazotization Tetrazo Tetrazotized DASDA (Intermediate) Diazotization->Tetrazo Coupling Coupling Reaction (Alkaline conditions) Tetrazo->Coupling Coupling_Component Coupling Component(s) (e.g., Salicylic Acid, Naphthols) Coupling_Component->Coupling Final_Dye Final Azo Dye Coupling->Final_Dye

Caption: Generalized workflow for the synthesis of azo dyes from this compound.

Experimental Protocol: Synthesis of a Symmetrical Disazo Dye

This protocol outlines the synthesis of a symmetrical orange disazo dye from DASDA and 2-chlorosalicylanilide.

1. Bis-diazotization of this compound:

  • A suspension of 4,4'-diaminostilbene-2,2'-disulphonic acid is prepared in water and acidified with hydrochloric acid.
  • The mixture is cooled to 0-5°C in an ice bath.
  • A solution of sodium nitrite is added dropwise while maintaining the temperature below 5°C to form the bis-diazonium salt. The completion of the reaction is monitored using starch-iodide paper.

2. Coupling Reaction:

  • An alkaline solution of the coupling component, 2-chlorosalicylanilide, is prepared separately.
  • The acidic suspension of the bis-diazonium salt is added gradually to the alkaline solution of the coupling component at a temperature of around 10°C, maintaining a pH of approximately 8 with the addition of sodium carbonate.[1]
  • The reaction mixture is stirred for several hours until the coupling is complete, which can be monitored by thin-layer chromatography (TLC).

3. Isolation and Purification:

  • The synthesized dye is precipitated from the reaction mixture.
  • The crude dye is then filtered, washed, and can be purified by recrystallization from a suitable solvent system, such as a dioxane:pyridine mixture.[2]

Comparative Analysis of Fastness Properties

The performance of a dye is primarily judged by its ability to retain its color under various conditions of use, a property known as color fastness. The three critical fastness properties for textile dyes are light fastness, wash fastness, and rubbing (crocking) fastness.

Data Presentation

The following table summarizes the fastness properties of representative dyes synthesized from this compound, compared with other non-benzidine direct dyes. The ratings are based on standard evaluation scales: the Blue Wool Scale (1-8, where 8 is the highest fastness) for light fastness, and the Grey Scale (1-5, where 5 is the highest fastness) for wash and rubbing fastness.

Dye Type Substrate Light Fastness Wash Fastness (Change in Color) Wash Fastness (Staining) Rubbing Fastness (Dry) Rubbing Fastness (Wet) Reference
DASDA-based Disazo Orange Cotton3-432-342-3[2]
C.I. Direct Orange 1 (Benzidine-based analog) Cotton32-3242[2]
DASDA-based Trisazo Black Cotton43-4343
C.I. Direct Black 91 (Benzidine congener-based) Cotton432-342-3
General Stilbene Azo Dyes CellulosicPoor wet fastness----[3]
General Diarylurea Azo Dyes CellulosicBetter light fastness----[3]
General Melamine Azo Dyes CellulosicGood light fastness----[3]
Discussion of Fastness Properties
  • Light Fastness: Dyes derived from DASDA generally exhibit moderate light fastness, typically in the range of 3-4 on the Blue Wool Scale.[2] This performance is comparable to many other non-benzidine direct dyes. The light fastness is influenced by the chemical structure of the entire dye molecule, not just the DASDA core. For instance, the introduction of certain coupling components can enhance light stability.

  • Wash Fastness: A notable characteristic of stilbene azo dyes, including those from DASDA, is their generally poor to moderate wet fastness.[3] This is attributed to the relatively weak physical bonds (hydrogen bonds and van der Waals forces) they form with cellulosic fibers. The data in the table shows that the wash fastness of the DASDA-based orange dye is comparable to its benzidine-based analog. However, after-treatments with cationic fixing agents can significantly improve the wash fastness of these dyes.

  • Rubbing (Crocking) Fastness: The rubbing fastness of DASDA-based dyes is generally good in dry conditions, with ratings often around 4.[2] However, the wet rubbing fastness is typically lower, which is a common trait for direct dyes. This is because the presence of water facilitates the transfer of dye from the fabric surface.

Methodologies for Fastness Testing

To ensure reproducibility and comparability of results, standardized test methods are employed for evaluating dye fastness. The most widely recognized standards are those developed by the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).

Experimental Protocols for Fastness Evaluation

FastnessTestingWorkflow cluster_light Light Fastness (ISO 105-B02 / AATCC TM16.3) cluster_wash Wash Fastness (ISO 105-C06 / AATCC TM61) cluster_rubbing Rubbing Fastness (ISO 105-X12 / AATCC TM8) Light_Sample Dyed Specimen Light_Exposure Expose to Xenon Arc Lamp (Controlled conditions) Light_Sample->Light_Exposure Light_Comparison Compare fading with Blue Wool Standards Light_Exposure->Light_Comparison Light_Rating Assign Rating (1-8) Light_Comparison->Light_Rating Wash_Sample Dyed Specimen + Multifiber Strip Wash_Process Launder in Launder-Ometer (Detergent, Steel Balls, Temp, Time) Wash_Sample->Wash_Process Wash_Evaluation Assess Color Change & Staining with Grey Scales Wash_Process->Wash_Evaluation Wash_Rating Assign Ratings (1-5) Wash_Evaluation->Wash_Rating Rub_Sample Dyed Specimen Rub_Process Rub with Dry & Wet Cotton Cloth (Crockmeter) Rub_Sample->Rub_Process Rub_Evaluation Assess Staining of Cotton Cloth with Grey Scale Rub_Process->Rub_Evaluation Rub_Rating Assign Ratings (1-5) Rub_Evaluation->Rub_Rating

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 4,4'-Diamino-2,2'-stilbenedisulfonic acid (CAS No. 81-11-8). As a compound frequently used in the synthesis of dyes and optical brighteners, its presence in research and development laboratories is common.[1][2] Adherence to correct disposal procedures is not merely a matter of regulatory compliance but a critical component of laboratory safety and environmental stewardship. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, safety, and scientific integrity.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a yellowish powder that presents a multi-faceted hazard profile that dictates its handling and disposal requirements.[1] It is classified as harmful if swallowed, if it comes into contact with skin, or if inhaled.[3][4][5] It is also a known cause of serious skin and eye irritation and may lead to respiratory irritation.[3][4][6]

From a chemical reactivity standpoint, it is incompatible with iron and strong oxidizing agents.[1] A crucial consideration is its behavior under heat; when heated to decomposition, it emits toxic fumes, including oxides of carbon, nitrogen, and sulfur.[7][8] While comprehensive environmental impact data is limited, related stilbene compounds are recognized as toxic to aquatic life, underscoring the need to prevent its release into the environment.[9][10]

Hazard CategoryDescriptionPrimary Sources
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled.[3][4][5]
Irritation Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[3][4][6]
Reactivity Incompatible with iron and strong oxidizing agents. Emits toxic fumes upon decomposition.[1][7]
Environmental Presumed to have low environmental risk based on toxicity data, but should be prevented from entering drains or waterways.[11][12]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or preparing this compound for disposal, the appropriate PPE must be worn to create a barrier between the researcher and the chemical hazard. The causality is clear: preventing exposure is the most effective safety measure.

PPE CategorySpecificationRationale for Use
Hand Protection Chemically resistant, impermeable gloves (e.g., nitrile).To prevent skin contact, as the substance is harmful and a skin irritant.[3][13] Gloves must be inspected before use and disposed of as contaminated waste after handling.[9]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.To protect against dust particles and splashes, preventing serious eye irritation.[5][14]
Skin/Body Protection Laboratory coat and appropriate protective clothing.To prevent contamination of personal clothing and minimize skin exposure.[5][13]
Respiratory Protection NIOSH-approved half-face respirator with organic vapor/acid gas cartridges and a dust/mist filter.Required when handling the powder outside of a fume hood or when dust generation is likely, to prevent respiratory irritation.[5][8]

Spill Management Protocols

Accidents happen. A prepared response is critical to mitigate the immediate hazard of a spill. The primary goal is to contain and collect the material safely without creating additional risks, such as airborne dust.

Small Spills (e.g., on a lab bench)

This protocol is designed for minor spills that can be managed safely by trained laboratory personnel.

  • Alert & Isolate: Immediately alert colleagues in the area. Restrict access to the spill zone.

  • Don PPE: Ensure you are wearing the full PPE outlined in Section 2.

  • Dampen the Material: Gently dampen the spilled solid with a light spray of water.[7][8] This is a critical step to prevent the fine powder from becoming airborne.

  • Contain & Collect: Carefully transfer the dampened material into a suitable, clearly labeled hazardous waste container using a scoop or brush.[7][15]

  • Final Cleanup: Use absorbent paper dampened with water to wipe the area and pick up any remaining residue.[8]

  • Decontaminate: Wash the affected surface thoroughly with a soap and water solution.[7][15]

  • Dispose of Waste: Place all contaminated materials (absorbent paper, gloves, etc.) into a sealed, vapor-tight plastic bag or waste container for disposal as hazardous waste.[7][8]

Large Spills

For spills that are too large to be safely managed by local personnel, that occur in public areas, or that present a significant inhalation hazard:

  • Evacuate Immediately: Alert everyone in the vicinity and evacuate the area.

  • Contact Emergency Personnel: Notify your institution's Environmental Health & Safety (EHS) office and, if necessary, local emergency responders.

  • Isolate the Area: Close doors to the contaminated area and post warning signs.

  • Provide Information: Be prepared to provide the Safety Data Sheet (SDS) and details of the spill to the emergency response team.

Standard Operating Procedure (SOP) for Waste Accumulation and Disposal

Systematic collection and disposal are paramount. This procedure ensures waste is handled in a compliant and safe manner from the point of generation to its final disposition.

Step 1: Waste Characterization

Based on its hazard profile, this compound and materials contaminated with it must be classified and managed as hazardous chemical waste.[16] Do not dispose of this chemical down the drain or in regular trash.[9][17]

Step 2: Container Selection and Labeling
  • Container: Use a sturdy, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must have a secure, screw-top lid.[18][19]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all contents, including any solvents or other chemicals if it is a mixture.

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

    • The date accumulation started.

Step 3: Segregation and Storage
  • Incompatibilities: Store the waste container away from incompatible materials, specifically iron and strong oxidizing agents.[1][18]

  • Location: Keep waste containers in a designated Satellite Accumulation Area (SAA), which should be under the control of the laboratory personnel and away from sinks or floor drains.[18][20] The container must be kept closed at all times except when adding waste.[16][19]

Step 4: Disposal of Contaminated Materials
  • Solid Waste: All disposable items contaminated with the chemical, such as weigh boats, gloves, and absorbent pads, must be placed in the designated solid hazardous waste container.[21]

  • Empty Containers: The original chemical container is not considered "empty" until it has been triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[19] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to consult your EHS office.

Step 5: Final Disposition

Once the waste container is full, request a pickup from your institution's EHS department or a licensed hazardous waste disposal contractor.[3][4][5] The standard and most appropriate disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the toxic fumes produced.[22]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generated (Unused chemical, contaminated labware, spill residue) spill_check Is it a spill? start->spill_check characterize Characterize as Hazardous Waste (Toxic, Irritant) container Select Compatible Container (HDPE, screw-top) characterize->container spill_check->characterize No spill_protocol Follow Spill Management Protocol (Section 3) spill_check->spill_protocol Yes spill_protocol->container label Label Container Correctly (Contents, Hazards, Date) container->label store Store in Satellite Accumulation Area (Segregate from incompatibles) label->store full_check Container Full? store->full_check full_check->store No pickup Request Pickup by EHS or Licensed Contractor full_check->pickup Yes disposal Final Disposition (High-Temperature Incineration) pickup->disposal

Caption: Decision workflow for safe disposal.

References

  • DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8 | OECD SIDS. [Link]

  • Diaminostilbenedisulfonic acid | C14H14N2O6S2 | PubChem. [Link]

  • SDS - Aromatic Amine Cleaning Developing Solution | SKC Inc. [Link]

  • Material Safety Data Sheet - Trans-Stilbene Oxide, 99% | Cole-Parmer. [Link]

  • CHEMICAL SPILL PROCEDURES | Clarkson University. [Link]

  • Chemical spill cleanup procedures | J&K Scientific LLC. [Link]

  • Chemical Spill Cleanup Guidelines | Rowan University. [Link]

  • Hazardous Waste Disposal Guide | Northwestern University. [Link]

  • SDS - Aromatic Amine DECONtamination Solution | SKC Inc. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. [Link]

  • SAFETY DATA SHEET per OSHA HazCom 2012 - Stilbene 420 | Oakley, Inc. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | ACS Publications. [Link]

  • Hazardous Waste Disposal Guidelines | Purdue University. [Link]

  • Chemical Waste Management Guide | Technion. [Link]

  • This compound, disodium salt: Carcinogenic Potency Database | U.S. National Library of Medicine. [Link]

  • Hazardous Waste Disposal Guide | Dartmouth College. [Link]

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A Strategic Guide to Personal Protective Equipment for Handling 4,4'-Diamino-2,2'-stilbenedisulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 4,4'-Diamino-2,2'-stilbenedisulfonic acid (CAS No. 81-11-8), a compound frequently utilized in the synthesis of dyes and optical brightening agents. As researchers and professionals in drug development and chemical synthesis, a comprehensive understanding of the hazards associated with this compound is paramount to ensuring a safe laboratory environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and informed decision-making.

Hazard Analysis: Understanding the Risks

This compound, also known as amsonic acid, is a beige, odorless powder.[1] While its utility is significant, the potential health effects necessitate stringent safety measures. The primary hazards associated with this chemical are:

  • Skin and Eye Corrosion/Irritation: Direct contact can cause skin irritation, and in some cases, chemical burns.[2][3] It poses a risk of serious eye damage, potentially leading to severe and permanent injury.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust particles can lead to respiratory irritation, causing symptoms such as coughing and shortness of breath.[2][5]

  • Harmful if Swallowed, Inhaled, or in Contact with Skin: The compound is classified as harmful upon ingestion, inhalation, or skin absorption.[1][2]

It is crucial to recognize that the severity of these effects is dependent on the concentration, duration of exposure, and the route of exposure. The subsequent recommendations for personal protective equipment (PPE) are directly correlated with mitigating these identified risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Tightly fitting safety goggles with side-shields or chemical safety goggles. A face shield may also be necessary.To prevent contact with airborne dust particles and accidental splashes, which can cause severe eye irritation or burns.[2][6] Conforms to EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[2]
Skin Chemical-resistant gloves (e.g., nitrile rubber) and impervious protective clothing.To prevent skin contact, which can cause irritation or burns.[2][6] Gloves must be inspected prior to use and should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[6]
Respiratory NIOSH-approved respirator (e.g., N95 dust mask or a full-face respirator with an appropriate cartridge).To be used when handling the powder outside of a fume hood, if dust is generated, or if exposure limits are exceeded.[6][7] This prevents the inhalation of harmful dust particles that can cause respiratory tract irritation.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is essential for minimizing risk. The following workflow outlines the key steps for safely handling this compound.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[6] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are within reach.

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is critical to ensure complete protection.

PPE_Donning_Sequence cluster_donning PPE Donning Workflow Clothing Clothing Gloves Gloves Clothing->Gloves Goggles Goggles Gloves->Goggles Respirator Respirator Goggles->Respirator

Caption: PPE Donning Sequence

  • Protective Clothing: Don a lab coat or other protective garments.

  • Gloves: Put on the first pair of chemical-resistant gloves.

  • Eye and Face Protection: Wear tightly fitting safety goggles. If a significant splash risk exists, add a face shield.

  • Respiratory Protection: If required, don the appropriate respirator. Ensure a proper fit test has been conducted.

Handling the Chemical
  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[6]

  • Weighing: If weighing the powder, do so in a fume hood or a ventilated balance enclosure.

  • Spill Management: In case of a minor spill, dampen the solid material with water and transfer it to a suitable, labeled container for disposal.[5] Use absorbent paper dampened with water to clean up any remaining residue.[5]

Doffing PPE: A Contamination-Conscious Approach

The removal of PPE must be done in a way that prevents cross-contamination.

PPE_Doffing_Sequence cluster_doffing PPE Doffing Workflow Gloves Gloves Goggles Goggles Gloves->Goggles Clothing Clothing Goggles->Clothing Respirator Respirator Clothing->Respirator

Caption: PPE Doffing Sequence

  • Gloves: Remove the outer pair of gloves.

  • Eye and Face Protection: Remove goggles and face shield.

  • Protective Clothing: Remove the lab coat or other protective clothing.

  • Respirator: Remove the respirator (if worn).

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Characterization: This material and its container must be disposed of as hazardous waste.[4]

  • Containerization: Collect waste material in suitable, closed, and clearly labeled containers.[6]

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[4] Do not allow the chemical to enter the environment.[1][2]

  • Contaminated PPE: Contaminated gloves, clothing, and absorbent materials should be sealed in a vapor-tight plastic bag for eventual disposal as hazardous waste.[5]

By adhering to these detailed protocols, researchers and scientists can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.

References

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-05). Available from: [Link]

  • Material Safety Data Sheet - Cole-Parmer. Available from: [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4,4'-Diamino-2,2'-stilbenedisulfonic acid
Reactant of Route 2
Reactant of Route 2
4,4'-Diamino-2,2'-stilbenedisulfonic acid

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